molecular formula C10H18O4 B1670063 Sebacic acid CAS No. 26776-29-4

Sebacic acid

Cat. No.: B1670063
CAS No.: 26776-29-4
M. Wt: 202.25 g/mol
InChI Key: CXMXRPHRNRROMY-UHFFFAOYSA-N
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Description

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point.
This compound is an alpha,omega-dicarboxylic acid that is the 1,8-dicarboxy derivative of octane. It has a role as a human metabolite and a plant metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a sebacate(2-) and a sebacate. It derives from a hydride of a decane.
This compound is a natural product found in Drosophila melanogaster, Caesalpinia pulcherrima, and other organisms with data available.
This compound is a saturated, straight-chain naturally occurring dicarboxylic acid with 10 carbon atoms. This compound is a normal urinary acid. In patients with multiple acyl-CoA-dehydrogenase deficiency (MADD) or glutaric aciduria type II (GAII) are a group of metabolic disorders due to deficiency of either electron transfer flavoprotein or electron transfer flavoprotein ubiquinone oxidoreductase, biochemical data shows an increase in urine this compound excretion. This compound is a white flake or powdered crystal slightly soluble in water that has been proposed as an alternative energy substrate in total parenteral nutrition. This compound was named from the Latin sebaceus (tallow candle) or sebum (tallow) in reference to its use in the manufacture of candles. This compound and its derivatives such as azelaic acid have a variety of industrial uses as plasticizers, lubricants, hydraulic fluids, cosmetics, candles, etc. It is used in the synthesis of polyamide and alkyd resins. It is also used as an intermediate for aromatics, antiseptics and painting materials. (A7916, A7917, A7918, A7919).
See also: Polifeprosan 20 (monomer of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanedioic acid
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InChI

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
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InChI Key

CXMXRPHRNRROMY-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O
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Molecular Formula

C10H18O4
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Related CAS

26776-29-4, Array
Record name Poly(sebacic acid)
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DSSTOX Substance ID

DTXSID7026867
Record name Decanedioic acid
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Molecular Weight

202.25 g/mol
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Physical Description

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C
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Flash Point

220 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor)
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Density

1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³
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Vapor Pressure

1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg]
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CAS No.

111-20-6
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Melting Point

274.1 °F (NTP, 1992), 130.8 °C, 131 °C
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Foundational & Exploratory

Sebacic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sebacic Acid: Structure, Properties, and Applications

Abstract

This compound, a C10 linear dicarboxylic acid, is a versatile and pivotal chemical intermediate derived predominantly from renewable castor oil.[1] Its unique molecular architecture—a long, flexible aliphatic chain capped by two hydrophilic carboxyl groups—imparts a desirable combination of properties, making it indispensable in the synthesis of high-performance polymers, advanced lubricants, non-migrating plasticizers, and corrosion inhibitors.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, industrial synthesis, and key application areas, with a focus on the mechanistic principles that underpin its utility for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is a naturally occurring saturated dicarboxylic acid.[4] In its pure form, it exists as a white, odorless flake or powdered crystal.[5][6]

  • IUPAC Name : Decanedioic acid[6]

  • Synonyms : 1,8-Octanedicarboxylic acid, Ipomic acid[6][7]

  • CAS Number : 111-20-6[6]

  • Molecular Formula : C₁₀H₁₈O₄[6]

  • Molecular Weight : 202.25 g/mol [6][8]

The structure of this compound features a backbone of eight methylene groups (-(CH₂)₈-) flanked by two terminal carboxylic acid functional groups (-COOH).[5] This bifunctional nature is the cornerstone of its chemical reactivity, allowing it to act as a linear monomer in polycondensation reactions. The long methylene chain provides flexibility, hydrophobicity, and low-temperature stability to the resulting polymers and esters, while the carboxyl groups are sites for strong intermolecular hydrogen bonding, esterification, and salt formation.

Caption: Chemical structure of this compound (Decanedioic Acid).

Physicochemical Properties

The physical and chemical properties of this compound are a direct result of its molecular structure. Its relatively high melting point compared to shorter-chain dicarboxylic acids is due to the extensive intermolecular hydrogen bonding between the carboxyl groups, which creates a stable crystalline lattice. Its poor solubility in water at room temperature is dominated by the long, hydrophobic alkyl chain.[9]

Table 1: Physicochemical Data for this compound

Property Value Source(s)
Appearance White to off-white crystalline powder or granules [8][10]
Melting Point 131–137 °C (268–279 °F) [5][11]
Boiling Point 294.4 °C at 100 mmHg [5][8]
Density ~1.21 g/cm³ [8]
Water Solubility 0.25 g/L at 25 °C; 1.0 g/L at 20 °C [5][12]
Solubility (Organic) Soluble in ethanol, acetone, and ether [9][10][13]
Acidity (pKa) pKa₁ = 4.72; pKa₂ = 5.45 [5]

| Flash Point | ~220 °C |[10][11] |

Industrial Synthesis from Castor Oil

The predominant commercial route to this compound is through the alkaline cleavage of ricinoleic acid, which is the primary fatty acid component of castor oil.[1][13][14] This bio-based manufacturing process makes this compound a sustainable alternative to petroleum-derived dicarboxylic acids.[1]

The process involves heating castor oil with a strong alkali, typically sodium hydroxide (NaOH), at high temperatures (around 250 °C). This saponifies the oil and then cleaves the ricinoleic acid molecule at the site of its double bond and hydroxyl group. The reaction yields disodium sebacate and 2-octanol as the main products. Subsequent acidification of the disodium sebacate salt with a mineral acid, like sulfuric acid, precipitates the free this compound, which is then purified through washing and crystallization.[7]

Synthesis_Workflow cluster_0 Castor Oil Processing cluster_1 Alkaline Cleavage Reaction cluster_2 Purification CastorOil Castor Oil (Source of Ricinoleic Acid) ReactionVessel High-Temperature Reactor (+ NaOH, ~250°C) CastorOil->ReactionVessel  Alkali Fusion Products Reaction Products: Disodium Sebacate & 2-Octanol ReactionVessel->Products Acidification Acidification Tank (+ H₂SO₄) Products->Acidification  Separation Purification Crystallization, Washing & Drying Acidification->Purification  Precipitation FinalProduct High-Purity this compound Purification->FinalProduct

Caption: Industrial synthesis of this compound from castor oil.

Key Applications and Mechanistic Insights

This compound's unique structure makes it a valuable component in numerous industrial and commercial products.

High-Performance Polyamides (Nylons)

This compound is a key monomer in the production of specific nylons, most notably Nylon 6,10.[4][15] In this polycondensation reaction with hexamethylenediamine, the ten-carbon chain of this compound becomes an integral part of the polymer backbone.

  • Causality : The long (-(CH₂)₈-) aliphatic segment from this compound imparts lower moisture absorption, greater flexibility, and improved dimensional stability compared to nylons made with shorter-chain diacids like adipic acid (used in Nylon 6,6). These properties are critical for high-performance filaments, bristles, and engineering plastics.

Plasticizers

Esters of this compound, such as dioctyl sebacate (DOS) and dibutyl sebacate (DBS), are used as high-performance plasticizers for polymers like polyvinyl chloride (PVC).[10][16]

  • Causality : The long, non-polar alkyl chains of the sebacate esters effectively solvate the polymer chains, inserting themselves between them to reduce intermolecular forces. This increases flexibility and durability. Unlike many other plasticizers, sebacates exhibit low volatility and low migration, making them ideal for demanding applications in cold-resistant wiring and food-contact films.[17]

Lubricants and Greases

Sebacate esters are prized as base stocks for high-performance synthetic lubricants, particularly in aviation and automotive applications.[2]

  • Causality : The chemical structure of sebacate esters provides an excellent combination of high thermal stability and low-temperature fluidity.[2] The absence of volatile components ensures consistent performance across a wide temperature range, a critical requirement for jet engine oils and specialty greases.[2]

Corrosion Inhibition

This compound and its salts (e.g., disodium sebacate) are effective corrosion inhibitors, especially in metalworking fluids and engine coolants.[14][18][19]

  • Causality : this compound adsorbs onto metal surfaces, forming a thin, protective hydrophobic layer.[20][21] This film acts as a physical barrier, preventing corrosive agents like water and oxygen from reaching the metal surface. Its dicarboxylate nature allows it to chelate with metal ions, further stabilizing the protective layer.[15]

Cosmetics and Personal Care

In cosmetic formulations, this compound is used for pH adjustment (buffering) and as a precursor for various emollient esters.[17][19]

  • Causality : As a weak acid, it helps maintain the desired pH of skin and hair care products.[17] Its esters, like diisopropyl sebacate, provide a non-oily, silky feel and can improve the spreadability of formulations and enhance the solubility of UV filters in sunscreens.[17]

Drug Development and Biomedical Applications

This compound is a monomer used to synthesize biodegradable and biocompatible polyesters, such as poly(glycerol sebacate) (PGS), for tissue engineering and controlled drug delivery systems.[22]

  • Causality : The ester linkages in polymers like PGS are susceptible to hydrolysis under physiological conditions, allowing the polymer matrix to degrade into the non-toxic, naturally occurring monomers (this compound and glycerol).[22] The degradation rate can be tuned by adjusting the degree of cross-linking, making it a highly adaptable platform for creating scaffolds for tissue regeneration and for the sustained release of therapeutic agents.[22]

Analytical Protocol: Purity Assessment by Titration

The purity of this compound is readily determined by a standard acid-base titration, which quantifies the two carboxylic acid groups. This method is self-validating and provides a reliable measure of the acid value.

Objective : To determine the purity of a this compound sample by titration with a standardized sodium hydroxide solution.

Materials :

  • This compound sample (~0.5 g)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Solvent mixture: 95% Ethanol and deionized water (1:1 v/v), neutralized

  • Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette

Methodology :

  • Sample Preparation : Accurately weigh approximately 0.5 g of the this compound sample and record the mass.

  • Dissolution : Transfer the sample to a 250 mL Erlenmeyer flask and dissolve it in 50 mL of the neutralized ethanol/water solvent mixture. Gentle warming may be required to facilitate complete dissolution.

    • Rationale: A mixed solvent system is used because this compound is poorly soluble in water alone but freely soluble in ethanol. The solvent must be neutralized beforehand to ensure it does not interfere with the endpoint determination.

  • Indicator Addition : Add 2-3 drops of phenolphthalein indicator to the dissolved sample. The solution should remain colorless.

  • Titration : Titrate the this compound solution with the standardized 0.1 M NaOH solution from the burette. Swirl the flask continuously.

  • Endpoint Determination : The endpoint is reached when the solution turns a faint but persistent pink color that lasts for at least 30 seconds. Record the final volume of NaOH used.

    • Rationale: Phenolphthalein is chosen as the indicator because its pH transition range (~8.2-10) corresponds well with the equivalence point of a weak acid (this compound) being titrated with a strong base (NaOH).

  • Calculation : Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × 101.12) / (W)

    Where:

    • V = Volume of NaOH used (L)

    • M = Molarity of NaOH solution (mol/L)

    • W = Weight of this compound sample (g)

    • 101.12 = Equivalent weight of this compound (Molar Mass / 2, since it is dibasic)

Conclusion

This compound stands out as a high-value, bio-based chemical building block. Its linear C10 difunctional structure provides a unique and advantageous set of properties that are leveraged across a wide spectrum of applications, from improving the performance of everyday plastics and cosmetics to enabling advanced technologies in lubricants and biomedical devices. For researchers and developers, a thorough understanding of the relationship between its molecular structure and its functional properties is key to unlocking further innovation and creating more sustainable, high-performance materials.

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Introduction: The Significance of α,ω-Dicarboxylic Acids in Biology and Industry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of α,ω-Dicarboxylic Acids, Including Sebacic Acid, in Plants

This compound, a ten-carbon α,ω-dicarboxylic acid (decanedioic acid), is a high-value chemical intermediate with diverse industrial applications.[1] It serves as a monomer for producing high-performance polymers like Nylon 6,10, and is used in the manufacturing of plasticizers, lubricants, hydraulic fluids, and cosmetics.[1][2][3] Commercially, this compound is primarily derived from the alkaline pyrolysis of ricinoleic acid, a component of castor oil.[3][4][5]

While a direct, high-flux pathway dedicated solely to this compound synthesis is not a prominent feature in most plants, the enzymatic machinery for its production exists within a broader and fundamentally important metabolic context: the biosynthesis of protective biopolymers. Plants produce a variety of α,ω-dicarboxylic acids as essential building blocks for cutin and suberin.[6][7][8] These lipid polyesters form protective barriers on the surfaces of leaves, roots, and fruits, preventing water loss and protecting against pathogens.[6][9] This guide provides a detailed exploration of the core biosynthetic pathway responsible for producing these crucial dicarboxylic acids, offering insights for researchers in plant science, biotechnology, and sustainable chemical production.

The Core Biosynthetic Pathway: From Fatty Acid Precursors to α,ω-Dicarboxylic Acids

The synthesis of α,ω-dicarboxylic acids is a multi-step oxidative process that begins with common long-chain fatty acids. The pathway is primarily localized to the endoplasmic reticulum (ER).[10]

1. Precursor Synthesis: The journey begins in the plastids, where the fatty acid synthase (FAS) complex produces C16 and C18 saturated and monounsaturated fatty acids, such as palmitic acid (16:0), stearic acid (18:0), and oleic acid (18:1).[11] These fatty acids are then exported to the cytoplasm and activated to their coenzyme A (CoA) esters for subsequent modifications at the ER.

2. The Critical ω-Oxidation Cascade: The conversion of a fatty acid's terminal methyl (ω) group into a carboxylic acid requires a three-step enzymatic cascade.

  • Step 1: ω-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the terminal carbon to form an ω-hydroxy fatty acid.[8] This reaction is catalyzed by cytochrome P450-dependent monooxygenases (P450s), which are heme-containing enzymes.[10][12] In plants, P450s from the CYP86 and CYP94 families are the primary catalysts for this reaction.[12][13][14] These enzymes utilize molecular oxygen and electrons from NADPH, transferred via a cytochrome P450 reductase, to insert a hydroxyl group onto the terminal methyl group of the fatty acid chain.[15]

  • Step 2: Oxidation to an ω-Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde). This step is catalyzed by a long-chain alcohol dehydrogenase (LAD).

  • Step 3: Oxidation to a Dicarboxylic Acid: Finally, the terminal aldehyde group is oxidized to a carboxylic acid, yielding the α,ω-dicarboxylic acid. This reaction is carried out by a long-chain fatty aldehyde dehydrogenase (ALDH).

This three-step oxidation of the ω-carbon transforms a monofunctional fatty acid into a bifunctional dicarboxylic acid, which is now capable of participating in polymerization reactions to build the complex structures of cutin and suberin.

Sebacic_Acid_Pathway cluster_precursor Cytoplasm / ER cluster_oxidation ω-Oxidation Cascade Fatty_Acid Fatty Acid (e.g., Decanoic Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA  CYP86, CYP94 (P450s) + O₂, NADPH Omega_Oxo_FA ω-Oxo Fatty Acid (Aldehyde) Omega_Hydroxy_FA->Omega_Oxo_FA  Long-Chain Alcohol Dehydrogenase (LAD) + NAD⁺ Dicarboxylic_Acid α,ω-Dicarboxylic Acid (e.g., this compound) Omega_Oxo_FA->Dicarboxylic_Acid  Fatty Aldehyde Dehydrogenase (ALDH) + NAD⁺

Caption: The ω-oxidation pathway for α,ω-dicarboxylic acid synthesis.

Key Enzyme Families in Dicarboxylic Acid Biosynthesis

The functionality of this pathway hinges on specific enzyme families, primarily the cytochrome P450s, which exhibit remarkable substrate specificity and are subject to complex regulation.

Enzyme FamilyKey Members in PlantsSubstratesProductsBiological Role
Cytochrome P450 CYP86A, CYP86B, CYP94A, CYP704BLong-chain fatty acids (C12-C22)ω-Hydroxy fatty acidsCutin and suberin biosynthesis, sporopollenin formation.[12][14]
Alcohol Dehydrogenase Various NAD⁺-dependentω-Hydroxy fatty acidsω-Oxo fatty acidsIntermediate step in ω-oxidation.
Aldehyde Dehydrogenase Various NAD⁺-dependentω-Oxo fatty acidsα,ω-Dicarboxylic acidsFinal step in ω-oxidation.

Cytochrome P450s: The Gatekeepers of ω-Oxidation

The CYP86 and CYP94 families are the most extensively studied P450s involved in fatty acid metabolism.[12][15]

  • CYP86 Family: Members like Arabidopsis thaliana CYP86A1 have been definitively shown to be fatty acid ω-hydroxylases crucial for suberin formation.[14] These enzymes often prefer saturated and monounsaturated C16 to C18 fatty acids.

  • CYP94 Family: This family is particularly interesting due to its role in both developmental and defense signaling. For instance, CYP94B1, CYP94B3, and CYP94C1 are involved in the sequential ω-oxidation of the plant hormone jasmonoyl-isoleucine (JA-Ile), a process that catabolizes and inactivates the hormone signal.[16][17][18] This demonstrates their potent and specific ω-oxidation activity. CYP94B3 efficiently hydroxylates JA-Ile, while CYP94C1 preferentially catalyzes the subsequent oxidation to a carboxylic acid, highlighting a functional specialization within the family.[17][19] This specialization provides a model for how the sequential oxidation to dicarboxylic acids may be precisely controlled.

Experimental Methodologies for Studying the Pathway

Validating the function of enzymes and quantifying the products of the this compound biosynthesis pathway requires robust experimental protocols.

Protocol 1: Functional Characterization of P450 Enzymes via Heterologous Expression

This workflow is essential for confirming the specific catalytic activity of a candidate P450 enzyme.

Protocol_1_Workflow cluster_gene Molecular Biology cluster_expression Protein Expression & Preparation cluster_assay Enzyme Assay & Analysis A 1. Isolate cDNA of candidate CYP gene B 2. Clone into yeast expression vector (e.g., pYES-DEST52) A->B C 3. Transform into Saccharomyces cerevisiae B->C D 4. Induce protein expression (e.g., with galactose) C->D E 5. Harvest cells and isolate microsomes D->E F 6. Incubate microsomes with substrate (e.g., Decanoic Acid), NADPH, and P450 reductase E->F G 7. Extract lipids and derivatize (silylation) F->G H 8. Analyze products by GC-MS G->H

Caption: Workflow for heterologous expression and assay of a P450 enzyme.

Detailed Steps:

  • Gene Cloning: Isolate the full-length coding sequence of the target P450 gene from plant tissue RNA via RT-PCR. Clone this sequence into a suitable expression vector, such as one designed for galactose-inducible expression in yeast.

  • Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which co-expresses an Arabidopsis cytochrome P450 reductase to ensure efficient electron transfer.

  • Microsome Isolation: Grow the transformed yeast culture and induce protein expression. Harvest the cells, break them open mechanically (e.g., with glass beads), and isolate the microsomal fraction, which contains the ER-localized P450 enzyme, via differential centrifugation.

  • Enzyme Assay: Resuspend the microsomes in a reaction buffer containing the fatty acid substrate (e.g., decanoic acid), and initiate the reaction by adding NADPH. Incubate at a controlled temperature (e.g., 28°C) with shaking.

    • Causality Insight: NADPH is essential as it provides the reducing equivalents (electrons) that the P450 enzyme needs to activate molecular oxygen for the hydroxylation reaction.

  • Product Analysis: Stop the reaction by acidifying, and extract the lipids with an organic solvent like ethyl acetate. Evaporate the solvent and derivatize the products to make them volatile for gas chromatography. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Analyze the derivatized products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the ω-hydroxy fatty acid product.

    • Self-Validation: A control reaction using microsomes from yeast transformed with an empty vector should be run in parallel. The product peak should only be present in the sample with the expressed P450 enzyme, confirming its catalytic activity.

Protocol 2: Analysis of α,ω-Dicarboxylic Acids from Plant Suberin

This protocol allows for the in-planta quantification of this compound and other dicarboxylic acids as components of the suberin polymer.

Protocol_2_Workflow cluster_prep Sample Preparation cluster_depoly Depolymerization cluster_analysis Monomer Analysis A 1. Isolate suberin-rich tissue (e.g., potato peel, root periderm) B 2. Perform exhaustive solvent extraction to remove soluble waxes A->B C 3. Depolymerize suberin via transesterification (e.g., BF₃-methanol) B->C D 4. Extract fatty acid methyl ester (FAME) monomers C->D E 5. Derivatize hydroxyl groups (silylation with BSTFA) D->E F 6. Quantify monomers via GC-MS using an internal standard E->F

Caption: Workflow for the analysis of suberin monomers from plant tissue.

Detailed Steps:

  • Tissue Preparation: Isolate the tissue of interest (e.g., root endodermis or periderm). To ensure analysis is specific to the polymer, soluble lipids and waxes must be removed by exhaustive extraction with a series of organic solvents (e.g., chloroform, methanol).

    • Causality Insight: This delipidation step is critical to prevent contamination from free fatty acids or wax esters, which would otherwise confound the analysis of the polymer-bound monomers.

  • Suberin Depolymerization: Chemically break the ester bonds of the suberin polymer to release the constituent monomers. A common method is transesterification with boron trifluoride in methanol (BF₃-methanol) or methanolic HCl under heat. This process simultaneously cleaves the ester linkages and converts the released carboxylic acids into their methyl ester derivatives (FAMEs).

  • Monomer Extraction and Derivatization: Extract the FAMEs from the reaction mixture into an organic solvent. Evaporate the solvent and treat the residue with a silylating agent like BSTFA to convert any free hydroxyl groups into trimethylsilyl (TMS) ethers.

  • GC-MS Quantification: Analyze the derivatized monomers by GC-MS. The different monomers (ω-hydroxy fatty acids, dicarboxylic acids, etc.) will separate based on their retention times, and their mass spectra will allow for positive identification. Quantification is achieved by comparing the peak area of each monomer to that of a known amount of an internal standard (e.g., pentadecanoic acid) added at the beginning of the extraction.

Conclusion and Future Directions

The biosynthesis of this compound and other α,ω-dicarboxylic acids in plants is a fascinating example of metabolic adaptation, turning simple fatty acids into bifunctional monomers for constructing essential protective barriers. The pathway, centered around the ω-oxidation activity of cytochrome P450 enzymes from the CYP86 and CYP94 families, is well-established. For researchers, understanding this pathway provides the molecular tools to probe plant development, stress responses, and the synthesis of natural polymers.

For drug development and industrial biotechnology professionals, this pathway represents a rich source of enzymes for biocatalytic applications.[7] By harnessing the power of plant P450s and dehydrogenases, it is possible to engineer microbial cell factories or develop in vitro enzymatic cascades for the sustainable production of this compound and other valuable dicarboxylic acids from renewable fatty acid feedstocks, moving beyond reliance on traditional chemical synthesis.[20][21] Future research will likely focus on discovering novel P450s with enhanced activity or altered substrate specificity and optimizing metabolic pathways in engineered organisms to achieve industrially viable production titers.

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  • Franke, R., & Schreiber, L. (2007). The Biopolymers Cutin and Suberin. In Annual Plant Reviews Vol. 24: Biology of the Plant Cuticle. Blackwell Publishing Ltd. [9]

  • Kandel, S., et al. (2006). Cytochrome P450-dependent fatty acid hydroxylases in plants. Phytochemistry Reviews, 5(2-3), 359–372. [10]

  • Howe, G. A., et al. (2000). Cytochrome P450-Dependent Metabolism of Oxylipins in Tomato. Cloning and Expression of Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase. Plant Physiology, 123(2), 711–724. [22]

  • Heitz, T., et al. (2012). Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover. Journal of Biological Chemistry, 287(9), 6296–6306. [17][19]

  • Lü, S., et al. (2009). The biosynthesis of cutin and suberin as an alternative source of enzymes for the production of bio-based chemicals and materials. Biochimie, 91(6), 683-688. [7]

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  • Ataman Kimya. This compound (Dicarboxylic Acid). Product Information.

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  • Sanders, R. J. (2001). The biological significance of ω-oxidation of fatty acids. Journal of Clinical Biochemistry and Nutrition, 31(1), 1-13. [8]

  • Dobritzsch, D., et al. (2009). CYP704B1 Is a Long-Chain Fatty Acid ω-Hydroxylase Essential for Sporopollenin Synthesis in Pollen of Arabidopsis. Plant Physiology, 151(2), 574–589. [25]

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Foreword: Beyond the Datasheet – A Crystalline Perspective on Sebacic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Sebacic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring ten-carbon dicarboxylic acid, is far more than a simple chemical intermediate.[1][2] Derived primarily from castor oil, it represents a cornerstone in the development of high-performance, sustainable materials.[3] For professionals in drug development, its true potential lies in its solid-state properties. The arrangement of molecules within a crystal lattice dictates critical parameters such as solubility, stability, and dissolution rate—factors that are paramount in formulation and drug delivery system design.[4][5]

This guide moves beyond basic specifications to provide a detailed, mechanistic understanding of the physical properties of this compound crystals. We will explore the causality behind its observed characteristics, grounding our discussion in the principles of crystallography, thermal analysis, and spectroscopy. The objective is to equip researchers with the field-proven insights necessary to harness the full potential of this versatile molecule, particularly in the synthesis of biocompatible and biodegradable polymers for advanced therapeutic applications.[5][6]

The Crystalline Architecture: From Molecular Structure to Solid-State Form

The macroscopic properties of a crystal are a direct consequence of the precise, repeating arrangement of its constituent molecules. For this compound, this architecture is well-defined and has been elucidated through single-crystal X-ray diffraction studies.[7][8]

Crystal System and Space Group

At ambient conditions, this compound crystallizes in the monoclinic system, belonging to the P2₁/c space group.[7] This classification is not merely academic; it dictates the symmetry elements present within the crystal, influencing everything from its morphology (shape) to its mechanical properties. The centrosymmetric nature of the P2₁/c space group is significant. The crystal structure analysis reveals that individual this compound molecules are themselves centrosymmetric, with the center of the C4-C4' bond acting as a center of inversion.[7][8]

The fundamental insight from its crystal structure is the formation of infinite chains through hydrogen bonding. Two this compound molecules form a syn-syn carboxylic acid dimer , where the carboxyl groups of two molecules are linked by strong O-H···O hydrogen bonds.[8] These dimeric units are then arranged head-to-tail, forming infinite chains that propagate through the crystal lattice. This robust hydrogen-bonding network is the primary reason for its relatively high melting point and thermal stability.

Unit Cell Parameters

The unit cell is the fundamental repeating block of the crystal. Its dimensions are a precise fingerprint of the crystalline phase. The data below was determined at 180 K to minimize thermal motion and achieve higher precision.[7]

Parameter Value Source
Crystal SystemMonoclinic[7]
Space GroupP2₁/c[7]
a10.9197 (7) Å[7]
b4.9876 (6) Å[7]
c9.964 (1) Å[7]
β92.273 (6)°[7]
Volume (V)542.27 (9) ų[7]
Molecules per cell (Z)2[7]
Calculated Density (Dₓ)1.239 Mg m⁻³[7]

These parameters are critical for powder X-ray diffraction (PXRD) analysis, a common technique used for phase identification and quality control in pharmaceutical development. Any deviation from these values could indicate the presence of a different polymorph, a solvate, or impurities.

G Fig 1: this compound Crystal Packing cluster_0 Dimer Unit 1 cluster_1 Dimer Unit 2 a1 HOOC-(CH₂)₈ a2 COOH b1 HOOC a2->b1 b2 (CH₂)₈-COOH c1 HOOC-(CH₂)₈ b2->c1 c2 COOH d1 HOOC c2->d1 d2 (CH₂)₈-COOH

Caption: Simplified 2D view of hydrogen-bonded dimers forming chains.

Thermal Behavior: Stability and Phase Transitions

The thermal properties of this compound are critical for determining its processing window (e.g., in melt extrusion for polymer synthesis) and storage stability. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9]

Melting Point and Enthalpy of Fusion

This compound exhibits a sharp, well-defined melting point, characteristic of a pure crystalline substance.

Property Value Range Source
Melting Point (Tₘ)131 - 137 °C[10][11][12]
Boiling Point (B.P.)294.5 °C (at 100 mmHg)
Flash Point~220 °C[10]

A DSC analysis reveals a single endothermic peak corresponding to the melting transition. The temperature at the peak maximum is taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). For a pure, highly crystalline sample, this peak will be sharp and narrow. The presence of impurities typically broadens the peak and depresses the melting point, a phenomenon known as melting point depression.[13]

Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine the onset of thermal decomposition. Under an inert atmosphere (e.g., nitrogen), this compound is thermally stable up to well beyond its melting point.[14] Significant weight loss typically begins above 200°C, indicating the temperature at which the molecule starts to break down. This high thermal stability is a key advantage in the synthesis of polymers like Nylon 6,10 and other polyesters, which often require high reaction temperatures.[3]

G Fig 2: Thermal Analysis Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis prep Sample Preparation (5-10 mg in pan) instrument Load into Instrument (DSC or TGA) prep->instrument program Set Thermal Program (Heating Rate, Atmosphere) instrument->program run Execute Analysis program->run dsc_data Collect Heat Flow Data run->dsc_data tga_data Collect Weight Loss Data run->tga_data dsc_analysis Analyze Thermogram (Identify Tₘ, T₉, ΔHfus) dsc_data->dsc_analysis tga_analysis Analyze Thermogram (Identify Tₒₙₛₑₜ of Decomposition) tga_data->tga_analysis

Caption: General experimental workflow for DSC and TGA analysis.

Solubility Profile: A Key to Purification and Formulation

The solubility of an active pharmaceutical ingredient (API) or an excipient is a critical determinant of its bioavailability and formulation feasibility. This compound's solubility is dictated by its molecular structure: a long, nonpolar ten-carbon chain (-(CH₂)₈-) and two polar carboxylic acid groups (-COOH).[15]

Solvent Solubility Rationale Source
WaterSlightly/Poorly SolubleThe long, hydrophobic hydrocarbon chain dominates the molecule's character, limiting its interaction with polar water molecules.[1][15]
EthanolSolubleEthanol has both a polar hydroxyl group and a nonpolar ethyl group, allowing it to effectively solvate both ends of the this compound molecule.[1][3][15]
Diethyl EtherSolubleEther is a relatively nonpolar solvent that can effectively solvate the long hydrocarbon chain.[1][3][11]
AcetoneSolubleA polar aprotic solvent that can interact favorably with the carboxylic acid groups.[10][15]
Benzene, Petroleum EtherInsolubleThese nonpolar solvents cannot effectively solvate the polar carboxylic acid groups and disrupt the strong intermolecular hydrogen bonds in the crystal lattice.[1][11]

This differential solubility is the basis for its purification via recrystallization . Crude this compound can be dissolved in a minimal amount of a hot solvent in which it is highly soluble (like water or ethanol).[13] As the solution cools, the solubility decreases, and pure this compound crystallizes out, leaving impurities behind in the solvent.[13][16] The choice of solvent is critical; for instance, using a solvent with a boiling point higher than the melting point of impure this compound can cause the compound to "oil out" instead of crystallizing.[13]

Spectroscopic Fingerprinting

Spectroscopic techniques provide a unique fingerprint of a molecule, allowing for unambiguous identification and structural elucidation.

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, the most characteristic signals arise from the carboxylic acid functional group.

  • O-H Stretch: A very broad absorption band is typically observed in the FTIR spectrum from ~2500 to 3300 cm⁻¹.[17] This broadening is a hallmark of the strong hydrogen bonding present in the carboxylic acid dimers.

  • C=O Stretch: A strong, sharp absorption appears around 1700 cm⁻¹.[17] This is the characteristic carbonyl stretch of the carboxylic acid group.

  • C-H Stretches: Absorptions from the methylene (-CH₂-) groups in the aliphatic chain appear just below 3000 cm⁻¹ (typically 2850-2930 cm⁻¹).[18]

These characteristic peaks can be used to monitor chemical reactions, such as the polymerization of this compound into a polyanhydride, where the broad O-H band disappears and new anhydride carbonyl peaks emerge.[17]

Relevance in Drug Development

The physical properties of this compound are directly relevant to its application in the pharmaceutical industry, primarily as a monomer for creating biocompatible and biodegradable polymers for drug delivery.[6][19]

  • Polymer Synthesis: Its high thermal stability allows it to be used in melt polycondensation reactions to synthesize polymers like poly(glycerol sebacate) (PGS) and poly(this compound) (PSA).[4][5] These polymers are prized for their tunable degradation rates and non-toxic degradation products.[5]

  • Controlled Release: Polyanhydrides based on this compound, such as those used in Gliadel® wafers, degrade via surface erosion.[6] This provides a zero-order drug release profile, which is ideal for sustained and controlled delivery of therapeutic agents directly to a target site.[5]

  • Biocompatibility: The fact that this compound is a naturally occurring metabolite contributes to the excellent biocompatibility of its derived polymers, making them suitable for implants and tissue engineering scaffolds.[19][20]

G Fig 3: this compound in Polymer-Based Drug Delivery SA This compound Crystal (Defined Physical Properties) Polymerization Polymerization (e.g., with Glycerol) SA->Polymerization Monomer Polymer Biodegradable Polymer (e.g., PGS) Polymerization->Polymer Forms Formulation Drug Encapsulation (Formulation) Polymer->Formulation Matrix DDS Drug Delivery System (e.g., Implant, Scaffold) Formulation->DDS Creates Release Controlled Drug Release (via polymer degradation) DDS->Release Enables

Caption: Role of this compound's properties in creating drug delivery systems.

Appendix: Experimental Protocols

A.1 Protocol: Recrystallization of this compound for Purification
  • Objective: To purify crude this compound by removing soluble and insoluble impurities based on differential solubility.

  • Causality: This protocol leverages the high solubility of this compound in hot water and its poor solubility in cold water.[13] Impurities with different solubility profiles will either remain undissolved in the hot solution or stay dissolved in the cold mother liquor.

  • Methodology:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (a good starting point is ~20 mL per gram of acid). Heat the mixture on a hot plate with stirring. Add small aliquots of hot water until all the this compound has just dissolved. Rationale: Using the minimum amount of solvent is crucial to maximize yield.[13]

    • Hot Filtration (if necessary): If any insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming prevents premature crystallization of the product in the funnel.

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Rationale: Slow cooling promotes the formation of larger, purer crystals.[13]

    • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water. Rationale: The cold solvent removes any remaining soluble impurities without dissolving a significant amount of the product.

    • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 80-100°C) until a constant weight is achieved.[21]

A.2 Protocol: Thermal Analysis by DSC
  • Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of this compound crystals.

  • Causality: DSC measures the heat flow into a sample relative to a reference as a function of temperature. A phase transition like melting requires energy (endothermic), which is detected as a peak. The peak's position and area provide quantitative data on the transition.[9]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan to serve as a reference.[9]

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min). Rationale: The inert atmosphere prevents oxidative degradation during heating.[9]

    • Thermal Program: Employ a heat-cool-heat cycle.

      • First Heat: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 160°C) at a constant rate (e.g., 10°C/min). Rationale: This scan reveals the initial thermal properties and removes the sample's prior thermal history.[22]

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C).

      • Second Heat: Heat the sample again through the melting transition at the same rate (10°C/min).

    • Data Analysis: Analyze the thermogram from the second heating scan. The onset temperature of the endothermic peak is often reported, while the peak maximum corresponds to the melting temperature (Tₘ). Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus).

References

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An In-depth Technical Guide to the Solubility of Sebacic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sebacic acid, a naturally occurring C10 dicarboxylic acid, is a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals, cosmetics, and polymer manufacturing.[1][2] Its utility in drug development is particularly noteworthy, where it serves as a monomer for biodegradable polymers used in controlled-release drug delivery systems and as a component in the synthesis of certain active pharmaceutical ingredients (APIs).[2] A thorough understanding of the solubility of this compound in a range of organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is crucial for designing efficient crystallization and purification processes, formulating drug products, and controlling reaction kinetics in synthesis.

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It delves into the theoretical principles governing its dissolution, presents a compilation of quantitative solubility data, and offers a detailed experimental protocol for determining solubility. The information presented herein is curated to provide a practical and scientifically grounded resource for laboratory and industrial applications.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in each other.

This compound is a dicarboxylic acid with the chemical formula HOOC(CH₂)₈COOH. Its molecular structure features two polar carboxylic acid functional groups (-COOH) at either end of a long, nonpolar hydrocarbon chain. This dual nature—polar ends and a nonpolar backbone—dictates its solubility behavior in different types of organic solvents.

  • Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. The carboxylic acid groups of this compound can form strong hydrogen bonds with these solvents, leading to high solubility. The dissolution process in these solvents is driven by the favorable enthalpy of solvation arising from these strong intermolecular interactions.

  • Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are polar but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors. The carbonyl oxygen in these solvents can form hydrogen bonds with the carboxylic acid protons of this compound, contributing to its solubility.

  • Nonpolar Solvents: In nonpolar solvents such as toluene, n-heptane, and cyclohexane, the primary intermolecular forces are weak van der Waals forces. The long hydrocarbon chain of this compound has some affinity for these solvents. However, the strong hydrogen bonding between this compound molecules in the solid state (solute-solute interactions) is much stronger than the potential interactions with nonpolar solvent molecules (solute-solvent interactions). Consequently, a significant amount of energy is required to break the crystal lattice of this compound, and the weak solvation energy provided by nonpolar solvents is insufficient to overcome this, resulting in low solubility.

The solubility of dicarboxylic acids, including this compound, also exhibits an interesting "odd-even effect." Dicarboxylic acids with an even number of carbon atoms, like this compound (C10), tend to have lower solubility in certain organic solvents compared to their adjacent odd-numbered counterparts.[3][4] This phenomenon is attributed to differences in the crystal packing and molecular conformation in the solid state.[3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a variety of organic solvents at different temperatures. The data has been compiled from peer-reviewed literature and reputable chemical databases.

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference
Alcohols
Methanol-Soluble[5]
Ethanol55.37[3]
106.88[3]
158.84[3]
2011.45[3]
2514.81[3]
3019.12[3]
3524.69[3]
4031.87[3]
4541.13[3]
5052.92[3]
Ketones
Acetone55.89[3]
107.63[3]
159.92[3]
2012.92[3]
2516.82[3]
3021.91[3]
3528.55[3]
4037.20[3]
4548.48[3]
5063.17[3]
Esters
Ethyl Acetate53.53[3]
104.61[3]
156.02[3]
207.87[3]
2510.28[3]
3013.43[3]
3517.55[3]
4022.93[3]
4529.96[3]
5039.14[3]
Ethers
Diethyl Ether170.1[6]
Halogenated Hydrocarbons
Chloroform-Soluble[2]
Nonpolar Solvents
Benzene-Insoluble[1]
Petroleum Ether-Insoluble[1]
Carbon Tetrachloride-Insoluble[1]
Aqueous
Water00.004[6]
170.1[6]
200.1[1]
650.42[6]
1002.0[6]

Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method

The equilibrium solubility of a compound in a particular solvent at a given temperature is a fundamental physicochemical property. The gravimetric method, a variation of the widely used shake-flask method, is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a liquid. This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

I. Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent at a constant temperature until the solution is saturated. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid solute is determined, and the solubility is calculated.

II. Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Spatula

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Oven

III. Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to a vial. prep2 Add a known volume of the organic solvent. prep1->prep2 prep3 Seal the vial tightly. prep2->prep3 equil1 Place the vial in a thermostatic shaker bath. prep3->equil1 equil2 Equilibrate at a constant temperature with continuous agitation. equil1->equil2 equil3 Allow undissolved solid to settle. equil2->equil3 sampling1 Withdraw a sample of the supernatant using a pre-warmed syringe. equil3->sampling1 sampling2 Attach a syringe filter. sampling1->sampling2 sampling3 Filter the solution into a pre-weighed evaporation dish. sampling2->sampling3 analysis1 Weigh the evaporation dish with the saturated solution. sampling3->analysis1 analysis2 Evaporate the solvent in an oven at an appropriate temperature. analysis1->analysis2 analysis3 Cool the dish in a desiccator. analysis2->analysis3 analysis4 Weigh the dish with the dry this compound residue. analysis3->analysis4 analysis5 Repeat drying and weighing until a constant mass is achieved. analysis4->analysis5 calc1 Calculate the mass of the saturated solution. analysis5->calc1 calc2 Calculate the mass of the dissolved this compound. calc1->calc2 calc3 Calculate the mass of the solvent. calc2->calc3 calc4 Determine the solubility in g/100 g of solvent. calc3->calc4

Experimental workflow for determining the solubility of this compound.
IV. Step-by-Step Methodology

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and maintained.

    • Accurately pipette a known volume of the organic solvent into the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The exact time required to reach equilibrium should be determined experimentally by taking samples at different time points until the measured solubility is constant.

    • After the equilibration period, stop the agitation and allow the undissolved solid to settle to the bottom of the vial, while maintaining the temperature.

  • Sampling and Filtration:

    • Carefully withdraw a sample of the clear supernatant using a syringe that has been pre-warmed to the experimental temperature to prevent premature crystallization.

    • Attach a solvent-compatible syringe filter to the syringe.

    • Dispense the filtered saturated solution into a pre-weighed evaporation dish.

  • Gravimetric Analysis:

    • Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent but below the melting point of this compound (melting point is approximately 133-137 °C). A temperature of 60-80 °C is generally suitable for many common organic solvents.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

V. Data Analysis and Calculation

The solubility of this compound is calculated as follows:

  • Mass of the saturated solution (m_solution):

    • m_solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of dissolved this compound (m_solute):

    • m_solute = (Mass of dish + dry residue) - (Mass of empty dish)

  • Mass of the solvent (m_solvent):

    • m_solvent = m_solution - m_solute

  • Solubility (S) in g/100 g of solvent:

    • S = (m_solute / m_solvent) * 100

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in a variety of organic solvents, grounded in the fundamental principles of intermolecular interactions. The compiled quantitative data offers a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. Furthermore, the detailed experimental protocol for determining equilibrium solubility using the gravimetric method provides a practical and reliable approach for generating high-quality solubility data. A thorough understanding and application of this knowledge are essential for the successful development of processes and products involving this compound.

References

An In-depth Technical Guide to Sebacic Acid: From Benchtop to Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Sebacic acid, a naturally occurring, ten-carbon dicarboxylic acid, has emerged as a pivotal building block in modern chemistry, bridging the gap between industrial-scale production and advanced biomedical innovation.[1][2] Primarily derived from castor oil, a renewable resource, this versatile molecule offers a unique combination of biocompatibility, biodegradability, and chemical functionality, making it a subject of intense interest for researchers, scientists, and drug development professionals.[3][4] This guide provides an in-depth exploration of this compound, from its fundamental properties and safe handling to its cutting-edge applications in the synthesis of biomedical polymers and drug delivery systems.

Core Chemical Identity and Properties

This compound, systematically named decanedioic acid, is a white, crystalline solid at room temperature.[1][5] Its linear aliphatic chain with a carboxylic acid group at each end imparts a unique reactivity, allowing it to serve as a monomer in various polymerization reactions.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 111-20-6
Molecular Formula C10H18O4[5]
Molecular Weight 202.25 g/mol
Melting Point 131-135 °C[1]
Boiling Point 294.4 °C at 100 mmHg
Solubility Poorly soluble in water; soluble in ethanol and ether.[5]
Appearance White to off-white crystalline powder or flakes.[3][5]

Safety, Handling, and Storage: A Researcher's Obligation

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is paramount to ensure a safe working environment. The primary concerns are mechanical irritation from dust and the potential for combustible dust explosion under specific conditions.

GHS Hazard Information

According to multiple Safety Data Sheets (SDS), this compound is not classified for any specific health or environmental hazards under GHS. However, some suppliers may indicate mild skin and eye irritation upon prolonged contact with the dust.

Laboratory Handling and Personal Protective Equipment (PPE)
  • Ventilation: Work in a well-ventilated area to minimize dust inhalation. Use of a fume hood is recommended for procedures that may generate significant airborne dust.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust exposure.

  • Hand Protection: Wear compatible gloves (e.g., nitrile) to prevent skin contact.

  • Respiratory Protection: If significant dust is anticipated, a NIOSH-approved respirator for dusts is recommended.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling this compound.

Storage and Stability

This compound is a stable compound under normal laboratory conditions.

  • Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents to prevent vigorous reactions.

Emergency Procedures
  • Skin Contact: Wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

  • Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

Production and Synthesis: From Castor Bean to Laboratory Bench

The predominant industrial production of this compound relies on the alkaline pyrolysis of ricinoleic acid, which is the primary fatty acid in castor oil.[1] This process involves heating castor oil with an alkali, such as sodium hydroxide, at high temperatures (around 250°C), leading to the cleavage of the ricinoleic acid molecule to yield this compound and 2-octanol.[4]

An alternative, though less common, synthetic route is the Kolbe electrolysis of adipic acid monomethyl ester.[4]

Applications in Research and Drug Development: A Focus on Biomedical Polymers

The biocompatibility and biodegradability of this compound make it a highly attractive monomer for the synthesis of polymers with biomedical applications, particularly in tissue engineering and drug delivery.[4]

Poly(glycerol sebacate) (PGS): A Workhorse in Tissue Engineering

Poly(glycerol sebacate) is a biodegradable and elastomeric polyester synthesized through the polycondensation of glycerol and this compound.[2][4] Its tunable mechanical properties and excellent biocompatibility have led to its widespread investigation for various tissue engineering applications, including cardiovascular, neural, and bone regeneration.[2][4]

This protocol describes the synthesis of PGS pre-polymer, which can then be cured to form the final elastomeric material.

Materials:

  • Glycerol (anhydrous)

  • This compound

  • Argon or Nitrogen gas supply

  • High-vacuum pump

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Thermometer

Methodology:

  • Reactant Preparation: In a three-neck round-bottom flask, combine equimolar amounts of glycerol and this compound.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can cause discoloration at high temperatures.

  • Pre-polymerization: Heat the mixture to 120°C under a constant flow of inert gas with continuous stirring. Maintain these conditions for 24 hours. During this time, water, a byproduct of the condensation reaction, will be removed.

  • Vacuum Application: After 24 hours, apply a high vacuum (less than 50 mTorr) to the system while maintaining the temperature at 120°C. Continue the reaction under vacuum for another 48 hours to increase the molecular weight of the pre-polymer.

  • Product Recovery: The resulting viscous liquid is the PGS pre-polymer. It can be stored at -20°C for future use.

  • Curing: The pre-polymer can be cured by casting it into a desired shape and heating it at 120-160°C for 24-48 hours to form a cross-linked, insoluble elastomer.

PGS_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_product Product glycerol Glycerol mixing Equimolar Mixing in Three-Neck Flask glycerol->mixing sebacic_acid This compound sebacic_acid->mixing inert_atm Purge with Ar/N2 mixing->inert_atm pre_poly Pre-polymerization (120°C, 24h) inert_atm->pre_poly vacuum High Vacuum (120°C, 48h) pre_poly->vacuum pre_polymer PGS Pre-polymer (Viscous Liquid) vacuum->pre_polymer curing Curing (120-160°C, 24-48h) pre_polymer->curing final_product Cross-linked PGS (Elastomer) curing->final_product Sebacic_Acid_Inflammation_Pathway sebacic_acid This compound neutrophils Neutrophils sebacic_acid->neutrophils Conversion oxo_analog 5-Oxo Analog neutrophils->oxo_analog oxer1 OXER1 Receptor oxo_analog->oxer1 Activation pro_inflammatory_cells Pro-inflammatory Cells (Eosinophils, Monocytes) inflammatory_response Inflammatory Response pro_inflammatory_cells->inflammatory_response oxer1->pro_inflammatory_cells

Caption: Proposed pathway of this compound's role in inflammation.

Conclusion

This compound stands as a testament to the power of leveraging natural resources for scientific advancement. Its journey from a derivative of castor oil to a critical component in life-saving drug delivery systems and innovative tissue engineering scaffolds highlights its immense versatility. For researchers and drug development professionals, a thorough understanding of its chemical properties, safe handling procedures, and diverse applications is essential for unlocking its full potential in creating the next generation of materials and therapeutics. As research continues to delve into its biological roles and expand its applications, this compound is poised to remain a cornerstone of both industrial and biomedical innovation.

References

  • This compound - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound – Key Properties and Applications Across Multiple Industries. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound | - atamankimya.com. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound - Grokipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound (DICARBOXYLIC ACID) - Ataman Kimya. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound -Production Process,Properties, Applications and Uses - CastorOil.in. (n.d.). Retrieved January 2, 2026, from [Link]

  • Safety Data Sheet: this compound - Carl ROTH. (n.d.). Retrieved January 2, 2026, from [Link]

  • The Rise of Bio-Based Polymers: How this compound is Revolutionizing Biomedical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 2, 2026, from [Link]

  • Safety Data Sheet this compound 1. Identification Product name - metasci. (n.d.). Retrieved January 2, 2026, from [Link]

  • Material Safety Data Sheet this compound 1. Identification of the substance/Mixture and of the company/undertaking - Valsynthese SA. (2025, March 5). Retrieved January 2, 2026, from [Link]

  • Safety Data Sheet: this compound - Carl ROTH. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound - High-Quality for Versatile Applications | PENPET. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound Product Overview - Nova Industries. (n.d.). Retrieved January 2, 2026, from [Link]

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A Guide to the Thermal Integrity of Decanedioic Acid: An In-depth Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of decanedioic acid, commonly known as sebacic acid. Tailored for researchers, scientists, and professionals in drug development, this document transcends a basic procedural outline. It is designed to deliver a deep, mechanistic understanding of the thermal behavior of this critical compound, ensuring the generation of robust, reliable, and insightful data. We will explore the nuances of experimental design, the interpretation of thermal events, and the underlying chemical transformations that govern the stability of decanedioic acid.

The Central Role of Decanedioic Acid and Thermal Analysis

Decanedioic acid is a versatile, linear dicarboxylic acid that serves as a fundamental building block in a multitude of applications, from the synthesis of high-performance polyamides like Nylon 610 to its use as a plasticizer, lubricant, and cosmetic ingredient.[1] In the pharmaceutical landscape, its role is expanding, particularly in the creation of cocrystals and salts designed to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).

Given its application in processes that often involve heat—such as melt extrusion, polymerization, and formulation—a thorough understanding of its thermal stability is not merely academic; it is a prerequisite for process optimization, quality control, and ensuring product integrity. Thermogravimetric analysis (TGA) stands as the principal technique for this characterization, offering a precise measurement of mass changes as a function of temperature.[2]

The TGA Experiment: A Foundation of Scientific Integrity

Critical Experimental Parameters: The "Why" Behind the "How"
  • Heating Rate: The rate at which the sample is heated directly influences the temperature at which thermal events are observed. A slower heating rate (e.g., 5-10 °C/min) provides greater resolution between successive thermal events, though at the cost of longer experiment times. For a single-component material like decanedioic acid, a standard rate of 10 °C/min under a nitrogen atmosphere is a well-established starting point that balances resolution with efficiency.[3]

  • Atmosphere (Purge Gas): The chemical environment surrounding the sample is arguably the most influential parameter.

    • Inert Atmosphere (Nitrogen, Argon): To probe the inherent thermal stability of decanedioic acid, an inert atmosphere is essential. It prevents oxidative degradation, ensuring that the observed mass loss corresponds to thermal decomposition pathways such as decarboxylation.[4]

    • Oxidative Atmosphere (Air, Oxygen): An oxidative environment is used to simulate real-world processing or storage conditions and to assess the material's resistance to combustion. The resulting thermogram will be markedly different from that obtained under nitrogen.

  • Sample Mass and Preparation: A small sample mass (typically 5-10 mg) is crucial to minimize thermal gradients within the sample, ensuring that the entire sample is at the furnace's programmed temperature. The sample should be a fine, uniform powder to maximize surface area and ensure consistent heat transfer.

  • Crucible Selection: The sample pan must be inert to the sample and any decomposition products. For decanedioic acid, which decomposes well below 1000°C, platinum or alumina crucibles are excellent choices due to their high thermal conductivity and chemical inertness.

A Validated Protocol for the TGA of Decanedioic Acid

This protocol is structured to ensure maximum data quality and reproducibility, adhering to principles outlined in standards such as ASTM E1131 for compositional analysis and ASTM E2550 for thermal stability assessment.[5][6][7]

Instrument Readiness and Calibration
  • Temperature Verification: Prior to analysis, confirm the instrument's temperature accuracy using certified reference materials with known Curie points (e.g., Alumel, Nickel).

  • Balance Verification: Verify the microbalance response using calibrated weights.

  • Blank Curve Subtraction: Perform a run with an empty crucible using the exact experimental method. This "blank" curve should be subtracted from the sample data to correct for instrument drift and buoyancy effects, which can cause an apparent weight gain as the purge gas density changes with temperature.

Step-by-Step Experimental Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of dry, finely powdered decanedioic acid into a tared platinum crucible.

  • Instrument Setup:

    • Load the sample crucible into the TGA furnace.

    • Purge the system with high-purity nitrogen at a flow rate of 40-60 mL/min for at least 15 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Interpreting the Thermogram: The Decomposition Story of Decanedioic Acid

The TGA curve of pure decanedioic acid is characterized by a distinct, single-step decomposition profile under an inert atmosphere. The analysis focuses on key features of this curve and its first derivative (the DTG curve).

Table 1: Typical TGA Data for Decanedioic Acid in a Nitrogen Atmosphere

ParameterTypical Value RangeSignificance & Interpretation
Onset Temperature (Tonset)220 - 250 °CRepresents the temperature at which significant thermal decomposition begins. This is a primary indicator of the material's thermal stability.
Peak Decomposition Temperature (Tpeak)280 - 320 °CThe temperature of the maximum rate of mass loss, identified by the peak of the DTG curve.
Total Mass Loss~100%Indicates the complete volatilization of the organic acid, leaving minimal to no residue.

Note: These values are representative and can be influenced by factors such as sample purity and specific instrumental conditions.

The Decomposition Mechanism

The thermal degradation of solid-state decanedioic acid at temperatures above 300 °C is a complex process.[8] While it appears as a single event in the TGA curve, it is believed to proceed via a combination of pathways. The primary mechanism for long-chain dicarboxylic acids involves decarboxylation.

  • Initial Step - Evaporation/Sublimation: As the temperature approaches and surpasses its melting point (approx. 131-134.5 °C), some mass loss may be attributable to simple evaporation or sublimation before significant decomposition occurs.[1]

  • Primary Decomposition - Decarboxylation: The major mass loss event is attributed to the cleavage of the carboxylic acid groups, releasing carbon dioxide (CO₂) and water (H₂O). This process can also lead to the formation of cyclic anhydrides as intermediates, which then further decompose. The ultimate decomposition products include CO₂ and various shorter-chain organic compounds.

Visualizing the Process and Logic

Diagrams provide a clear, high-level view of the workflow and the relationships between the data generated.

Diagram 1: TGA Experimental and Analytical Workflow

TGA_Workflow cluster_setup 1. Instrument & Sample Preparation cluster_run 2. TGA Measurement cluster_analysis 3. Data Interpretation Calibrate Verify Temperature & Mass Calibration Prepare Weigh 5-10 mg of Decanedioic Acid Powder Calibrate->Prepare Blank Run Empty Crucible (Blank Correction) Calibrate->Blank Load Load Sample & Purge with Nitrogen (40-60 mL/min) Prepare->Load Program Heat from 30°C to 500°C at 10°C/min Load->Program Record Record Mass vs. Temperature Program->Record Correct Apply Blank Correction Record->Correct Generate Generate TGA & DTG Curves Correct->Generate Analyze Determine T_onset, T_peak, and % Mass Loss Generate->Analyze Report Report Thermal Stability Analyze->Report

Caption: A validated workflow for TGA from preparation to final data interpretation.

Diagram 2: Decanedioic Acid Decomposition Pathway Logic

Decomposition_Pathway start Decanedioic Acid (Solid) melt melt start->melt Heating decomp decomp melt->decomp Further Heating (Inert Atmosphere) products Volatile Products CO₂ H₂O Shorter-chain organics decomp->products Decarboxylation & C-C Bond Cleavage

Sources

A Comprehensive Spectroscopic Guide to Sebacic Acid: Elucidating Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sebacic acid (decanedioic acid), a naturally occurring dicarboxylic acid, is a pivotal chemical intermediate in various industrial applications, including the synthesis of polymers, plasticizers, lubricants, and cosmetics. Its linear C10 aliphatic chain capped by two carboxylic acid functionalities imparts a unique combination of flexibility and reactivity. For researchers, scientists, and drug development professionals, a thorough understanding of its structural characteristics is paramount for quality control, reaction monitoring, and the development of novel derivatives. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, offering field-proven insights into how this data collectively confirms the molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its symmetrical, linear structure.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. Due to the free rotation around the C-C bonds, the methylene protons on carbons equidistant from the ends of the chain are chemically equivalent.

Key Features of the ¹H NMR Spectrum (DMSO-d₆):

  • Carboxylic Acid Protons (-COOH): A broad singlet is typically observed at approximately 12.0 ppm.[1][2] The significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and extensive hydrogen bonding.[3][4] The broadness of this peak is a consequence of chemical exchange with residual water and intermolecular hydrogen bonding.

  • α-Methylene Protons (-CH₂-COOH): A triplet appears around 2.18 ppm. These protons are adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift compared to the other methylene groups. The triplet multiplicity arises from coupling to the neighboring β-methylene protons.

  • β-Methylene Protons (-CH₂-CH₂-COOH): A multiplet is observed at approximately 1.48 ppm. These protons are coupled to both the α- and γ-methylene protons, leading to a more complex splitting pattern.

  • γ- and δ-Methylene Protons (-(CH₂)₄-): A broad multiplet centered around 1.25 ppm represents the eight protons of the central four methylene groups.[5] Their chemical shifts are very similar, leading to overlapping signals.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-COOH~12.0Broad Singlet
α-CH₂~2.18Triplet
β-CH₂~1.48Multiplet
γ, δ-CH₂~1.25Multiplet

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for carboxylic acids as it effectively solubilizes the compound and the acidic proton is readily observable.[6][7]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[6][7]

Caption: Molecular Structure of this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum of this compound further confirms its symmetrical nature, displaying only five distinct signals for the ten carbon atoms.

Key Features of the ¹³C NMR Spectrum (DMSO-d₆):

  • Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon appears at approximately 174.5 ppm.[8] This downfield shift is characteristic of carbonyl carbons.[1]

  • α-Carbon (-CH₂-COOH): The carbon adjacent to the carbonyl group resonates at around 33.9 ppm.

  • β-Carbon (-CH₂-CH₂-COOH): This carbon signal is found at approximately 28.8 ppm.

  • γ- and δ-Carbons (-(CH₂)₄-): The central methylene carbons give rise to signals at approximately 28.4 and 24.5 ppm.

Carbon Assignment Chemical Shift (δ, ppm)
-COOH~174.5
α-CH₂~33.9
β-CH₂~28.8
γ-CH₂~28.4
δ-CH₂~24.5

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (20-50 mg in 0.6-0.7 mL of DMSO-d₆) may be beneficial for reducing the acquisition time.

  • Instrumentation: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Number of scans: 256-1024 (as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[6]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that are definitive for a carboxylic acid.

Key Features of the IR Spectrum:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹.[3][4] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[3]

  • C-H Stretch (Aliphatic): Sharp peaks appear between 2950 and 2850 cm⁻¹ corresponding to the stretching vibrations of the methylene C-H bonds.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is present at approximately 1700 cm⁻¹.[3] The position of this band is indicative of a saturated aliphatic carboxylic acid dimer.

  • C-O Stretch and O-H Bend: The region between 1450 and 900 cm⁻¹ contains several bands corresponding to C-O stretching and O-H bending vibrations.

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H Stretch (H-bonded)3300-2500Strong, Broad
C-H Stretch2950-2850Medium to Strong
C=O Stretch (Dimer)~1700Strong
C-O Stretch / O-H Bend1450-900Medium

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10]

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind this compound with KBr Powder press Press into a Transparent Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Generate Final IR Spectrum sample->process MS_Fragmentation M [C₁₀H₁₈O₄]⁺˙ m/z 202 M_H2O [C₁₀H₁₆O₃]⁺˙ m/z 184 M->M_H2O - H₂O M_COOH [C₉H₁₇O₂]⁺ m/z 157 M->M_COOH - COOH McLafferty [CH₃COOH]⁺˙ m/z 60 M->McLafferty McLafferty Rearrangement

Sources

A Technical Guide to the Biological Role of Sebacic Acid in Human Sebum

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human sebum is a complex lipid matrix critical for skin homeostasis, composed of triglycerides, wax esters, squalene, and a diverse array of free fatty acids. Among these is sebacic acid (decanedioic acid), a dicarboxylic acid whose biological significance is multifaceted and context-dependent. While present in smaller quantities than major fatty acids like sapienic acid, this compound plays a distinct and compelling role in skin physiology. Its endogenous production is theorized to occur via the omega-oxidation of medium-chain fatty acids within sebocytes. Functionally, this compound contributes to the skin's barrier integrity through its moisturizing properties. Most critically, it exhibits a dichotomous immunomodulatory profile: it can be converted by neutrophils into a potent pro-inflammatory mediator, yet it can also directly exert anti-inflammatory effects on macrophages. This guide provides an in-depth analysis of these roles, synthesizes the underlying biochemical pathways, and presents detailed methodologies for its study, offering a comprehensive resource for researchers investigating inflammatory dermatoses and developing novel therapeutic agents.

Part 1: this compound in the Sebum Matrix
1.1. Physicochemical Profile of this compound (Decanedioic Acid)

This compound is a naturally occurring, saturated dicarboxylic acid with a 10-carbon chain (C10) and the chemical formula HOOC(CH₂)₈COOH.[1] It presents as a white, crystalline powder and is slightly soluble in water.[2] While commercially derived from castor oil for use in cosmetics, lubricants, and polymers, its presence in human sebum points to an endogenous origin.[1][3][4] As a dicarboxylic acid, its two carboxyl groups allow it to engage in a wider range of chemical reactions, such as polyesterification, compared to monocarboxylic fatty acids.

1.2. Endogenous Synthesis via Omega-Oxidation in Sebocytes

While the synthesis pathways for unique sebum monounsaturated fatty acids like sapienic acid are well-defined, the biogenesis of this compound within the sebaceous gland is attributed to the omega (ω)-oxidation pathway.[5][6] This metabolic process serves as an alternative to the more common beta-oxidation, particularly for medium-chain fatty acids.[7][8]

The proposed pathway in sebocytes involves three key enzymatic steps, occurring in the smooth endoplasmic reticulum:

  • ω-Hydroxylation : The terminal methyl group of a 10-carbon monocarboxylic acid (decanoic acid) is hydroxylated by a cytochrome P450-dependent mixed-function oxidase.[8]

  • Oxidation to Aldehyde : The resulting hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.[8]

  • Oxidation to Carboxylic Acid : The aldehyde group is further oxidized by aldehyde dehydrogenase to form a second carboxyl group, yielding this compound (decanedioic acid).[8]

The resulting dicarboxylic acid can then be subjected to beta-oxidation from either end of its chain.[7] This pathway is generally a minor route for fatty acid catabolism but can become more significant when beta-oxidation is impaired or overloaded.[8][9]

G cluster_ser Smooth Endoplasmic Reticulum Decanoic_Acid Decanoic Acid (C10 Monocarboxylic Acid) omega_Hydroxy ω-Hydroxy Decanoic Acid Decanoic_Acid->omega_Hydroxy  Cytochrome P450  Mixed-Function Oxidase omega_Aldehyde ω-Aldehyde Decanoic Acid omega_Hydroxy->omega_Aldehyde  Alcohol  Dehydrogenase Sebacic_Acid This compound (Decanedioic Acid) omega_Aldehyde->Sebacic_Acid  Aldehyde  Dehydrogenase G Sebacic_Acid This compound (in Sebum) Neutrophil Activated Neutrophil Sebacic_Acid->Neutrophil Metabolized by Analog 5-Oxo Analog of this compound Neutrophil->Analog Produces OXER1 OXER1 Receptor (on Eosinophil, Monocyte) Analog->OXER1 Activates Inflammation Inflammatory Cascade (Chemotaxis, Cytokine Release) OXER1->Inflammation Triggers

Caption: Pro-inflammatory conversion of this compound by neutrophils.

3.2. The Anti-Inflammatory Axis: Direct Inhibition of the IRF3/IFN-β/STAT Pathway in Macrophages

In a different immunological context, this compound can directly suppress inflammatory signaling in macrophages. This was demonstrated in studies using human THP-1 macrophage-like cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. [10][11]

  • Inhibition of IRF3 : this compound was found to suppress the nuclear translocation of Interferon Regulatory Factor 3 (IRF3). IRF3 is a master transcription factor for the expression of Type I interferons. [10]2. Reduction of IFN-β : By inhibiting IRF3, this compound decreases the production of Interferon-β (IFN-β). [11]3. Suppression of STAT1/3 Activation : IFN-β acts as a signaling molecule that activates the JAK/STAT pathway. Reduced IFN-β leads to decreased phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3. [10]4. Selective Decrease in IL-6 : The IFN-β/STAT axis is critical for the robust expression of certain inflammatory cytokines, including Interleukin-6 (IL-6). By disrupting this pathway, this compound selectively and dose-dependently decreases the mRNA expression of IL-6, without significantly affecting TNF-α or IL-1β. [10][11]

G LPS LPS Stimulus TLR4 TLR4 Receptor (on Macrophage) LPS->TLR4 IRF3 IRF3 Nuclear Translocation TLR4->IRF3 IFNb IFN-β Expression IRF3->IFNb STAT STAT1/3 Phosphorylation IFNb->STAT IL6 IL-6 Gene Expression STAT->IL6 Sebacic_Acid This compound Sebacic_Acid->IRF3 Inhibits G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Sebum Collection (e.g., Sebutape®) s2 2. Lipid Extraction (Methanol/Chloroform) s1->s2 s3 3. Saponification (optional) (to release esterified acids) s2->s3 s4 4. Derivatization (e.g., to Trimethylsilyl esters) s3->s4 s5 5. GC-MS Injection s4->s5 s6 6. Chromatographic Separation (Capillary Column) s5->s6 s7 7. Mass Spectrometry (Selected Ion Monitoring) s6->s7 s8 8. Peak Integration s7->s8 s9 9. Quantification (vs. Internal Standard) s8->s9

Sources

The Environmental Fate and Biodegradability of Sebacic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sebacic acid (decanedioic acid), a naturally derived C10 α,ω-dicarboxylic acid, is a pivotal building block in the synthesis of high-performance polymers, plasticizers, lubricants, and increasingly, in advanced pharmaceutical and biomedical applications. Its derivation from renewable resources, primarily castor oil, positions it as a sustainable chemical intermediate. This technical guide provides an in-depth analysis of the environmental fate and biodegradability of this compound, tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of its environmental profile. We will delve into its physicochemical properties, aerobic and anaerobic biodegradation pathways, ecotoxicological impact, and the standardized methodologies for assessing its biodegradability. This guide aims to synthesize technical data with practical insights, ensuring a robust understanding of this compound's lifecycle beyond its primary applications.

Introduction: The Rise of a Bio-Based Dicarboxylic Acid

This compound's versatility stems from its linear, ten-carbon backbone with a carboxylic acid group at each end, allowing for a wide range of polymerization and esterification reactions.[1] Its applications are diverse, from the production of Nylon 6,10 and biodegradable polyesters like poly(glycerol sebacate) (PGS) to its use in lubricants and as a corrosion inhibitor.[2][3] In the pharmaceutical and biomedical fields, its biocompatibility and biodegradability are leveraged in drug delivery systems and tissue engineering.[3]

As the use of this compound expands, a thorough understanding of its environmental interactions becomes paramount. This guide provides a detailed examination of its journey in the environment, from its physical and chemical characteristics that govern its transport to its ultimate biodegradation.

Physicochemical Properties Governing Environmental Behavior

The environmental fate of any chemical is initially dictated by its fundamental physical and chemical properties. These parameters influence its distribution between water, soil, and air, as well as its bioavailability to microorganisms.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₈O₄[4]
Molecular Weight 202.25 g/mol [4]
Appearance White to off-white crystalline powder or flakes.[5][6][5][6]
Melting Point 131–137 °C[1][7]
Boiling Point 294.4 °C at 100 mmHg[8]
Water Solubility Poor; ~0.25 g/L at 25°C[8]
Flash Point 220 °C[5]
Vapor Pressure Negligible; 7.4 x 10⁻⁶ Pa at 25°C (extrapolated)[9]
Log P (Octanol-Water Partition Coefficient) 1.5 at 23°C and pH 3[9]

The low water solubility and negligible vapor pressure of this compound suggest that it will predominantly reside in the terrestrial and aquatic compartments of the environment. Its low Log P value indicates a low potential for bioaccumulation in organisms.[10]

Biodegradation: The Primary Route of Environmental Dissipation

The consensus in the scientific literature is that this compound is readily biodegradable.[6][10] This means it can be rapidly and completely broken down by microorganisms in aerobic environments. The primary mechanism for this degradation is the well-established β-oxidation pathway.

The β-Oxidation Pathway for Dicarboxylic Acids

β-oxidation is a metabolic process involving a series of enzymatic reactions that sequentially shorten the carbon chain of a fatty acid, or in this case, a dicarboxylic acid, by two carbon atoms at a time.[11][12] The process begins with the activation of the carboxylic acid groups and proceeds through a cycle of oxidation, hydration, further oxidation, and thiolysis.

For a dicarboxylic acid like this compound, the degradation can proceed from one or both ends of the molecule. The ultimate end products are acetyl-CoA, which can then enter the citric acid cycle for energy production, and succinyl-CoA, another citric acid cycle intermediate.[6]

Sebacic_Acid_Biodegradation Sebacic_Acid This compound (C10 Dicarboxylic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase (Activation) Sebacic_Acid->Acyl_CoA_Synthetase ATP, CoA Sebacoyl_CoA Sebacoyl-CoA Acyl_CoA_Synthetase->Sebacoyl_CoA Beta_Oxidation β-Oxidation Cycle (Multiple Steps) Sebacoyl_CoA->Beta_Oxidation Suberyl_CoA Suberyl-CoA (C8 Dicarboxylic Acid) Beta_Oxidation->Suberyl_CoA - Acetyl-CoA Adipyl_CoA Adipyl-CoA (C6 Dicarboxylic Acid) Beta_Oxidation->Adipyl_CoA - Acetyl-CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Suberyl_CoA->Beta_Oxidation Succinyl_CoA Succinyl-CoA (C4 Dicarboxylic Acid) Adipyl_CoA->Succinyl_CoA TCA_Cycle Citric Acid Cycle (Energy Production) Succinyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle CO2_H2O CO₂ + H₂O (Mineralization) TCA_Cycle->CO2_H2O OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Prep_Flasks Prepare Test, Blank, and Reference Flasks Prep_Medium->Prep_Flasks Prep_Inoculum Prepare Inoculum (Activated Sludge) Prep_Inoculum->Prep_Flasks Incubate Incubate at 22°C for 28 days Prep_Flasks->Incubate Trap_CO2 Trap Evolved CO₂ Incubate->Trap_CO2 Measure_CO2 Measure CO₂ Periodically Trap_CO2->Measure_CO2 Calculate_Biodegradation Calculate % Biodegradation vs. ThCO₂ Measure_CO2->Calculate_Biodegradation Apply_Criteria Apply Pass Level (>60%) and 10-day Window Calculate_Biodegradation->Apply_Criteria Result Determine 'Readily Biodegradable' Apply_Criteria->Result

Figure 2: Experimental workflow for the OECD 301 B biodegradability test.

Environmental Fate in Soil and Water

Given its physicochemical properties, this compound released into the environment will primarily partition to soil and water.

  • In Water: As a readily biodegradable substance, this compound is expected to have a short half-life in aquatic environments. [13]It will be mineralized by aquatic microorganisms to carbon dioxide and water. Due to its slight solubility, a portion may adsorb to suspended solids and sediment, where biodegradation will also occur.

  • In Soil: In the terrestrial environment, this compound will be subject to microbial degradation. The rate of degradation will depend on factors such as soil type, moisture content, temperature, and the microbial population present. Given its ready biodegradability, it is not expected to persist in soil.

While specific environmental half-life data for this compound is scarce, for substances classified as "readily biodegradable," default half-lives for environmental modeling are typically in the range of a few days to a couple of weeks. [13]

Ecotoxicological Profile

Assessing the potential harm of a substance to environmental organisms is a critical component of its overall environmental profile. The available data indicates that this compound has a low order of toxicity to aquatic organisms.

Table 2: Ecotoxicity Data for this compound

OrganismTest TypeEndpointValue (mg/L)Exposure DurationReference
Fish (Zebra fish, Danio rerio)AcuteLC50> 10096 hours
Aquatic Invertebrates (Daphnia magna)AcuteEC5070.848 hours[9]
Algae (Pseudokirchneriella subcapitata)AcuteEC5067.772 hours[9]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.

The high LC50 and EC50 values suggest that this compound is unlikely to pose a significant risk to aquatic ecosystems at expected environmental concentrations.

Analytical Methodologies for Environmental Monitoring

The ability to accurately quantify this compound in environmental matrices is essential for monitoring its presence and fate. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol: HPLC Analysis of this compound in Water Samples

Principle: This method uses reversed-phase HPLC with UV or Refractive Index (RI) detection to separate and quantify this compound. Due to the lack of a strong chromophore in this compound, RI detection is a direct method, while UV detection requires pre-column derivatization.

Step-by-Step Methodology (HPLC-RI):

  • Sample Preparation:

    • Collect water samples and filter them through a 0.45 µm filter to remove particulate matter.

    • If high concentrations of interfering substances are present, solid-phase extraction (SPE) may be necessary to clean up the sample.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of methanol and acidified water (e.g., 1% acetic acid), typically in a 50:50 ratio. [5] * Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index (RI) detector.

  • Calibration:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared water samples into the HPLC system.

    • Identify the this compound peak by its retention time compared to the standards.

    • Quantify the concentration using the calibration curve.

Conclusion for the Research Professional

This compound stands out as a versatile and sustainable chemical with a favorable environmental profile. Its ready biodegradability, primarily through the β-oxidation pathway, ensures that it does not persist in the environment. Furthermore, its low potential for bioaccumulation and low ecotoxicity mitigate the risks to aquatic and terrestrial ecosystems.

For researchers and professionals in drug development, the data presented in this guide provides confidence in the use of this compound-based materials from an environmental stewardship perspective. The methodologies outlined for assessing biodegradability and for environmental analysis provide a framework for further research and for ensuring the continued responsible use of this important bio-based chemical. As the demand for sustainable and biocompatible materials grows, a comprehensive understanding of the environmental fate of key building blocks like this compound will be increasingly critical.

References

  • Ataman Kimya. (n.d.). This compound (DICARBOXYLIC ACID). Retrieved from [Link]

  • ECHA. (n.d.). This compound - Registration Dossier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5192, this compound. Retrieved from [Link]

  • Valsynthese SA. (2025, March 5). Material Safety Data Sheet this compound. Retrieved from [Link]

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  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • Acme-Hardesty. (n.d.). This compound: A Foundation for Biodegradable Polymers and Sustainable Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biodegradability of some adipic and sebacic esters. Retrieved from [Link]

  • MDPI. (n.d.). Sequencing Biodegradable and Potentially Biobased Polyesteramide of this compound and 3-Amino-1-propanol by MALDI TOF-TOF Tandem Mass Spectrometry. Retrieved from [Link]

  • AERU. (n.d.). This compound. Retrieved from [Link]

  • ECETOC. (2009). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Test Conditions. Technical Report No. 106.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Microbe Notes. (2023, October 16). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

  • OEHHA. (n.d.). Appendix G: Chemical-specific Soil Half-life. Retrieved from [Link]

  • GreenFacts. (n.d.). PEC - Glossary: Predicted Environmental Concentration. Retrieved from [Link]

  • ECHA. (n.d.). Brief Profile - this compound. Retrieved from [Link]

  • AOCS. (2019, July 23). Fatty Acid beta-Oxidation. Retrieved from [Link]

  • PubMed. (2015). Integrated engineering of β-oxidation reversal and ω-oxidation pathways for the synthesis of medium chain ω-functionalized carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Retrieved from [Link]

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Methodological & Application

Synthesis of Nylon 6,10 from Sebacic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and laboratory protocols for the synthesis of Nylon 6,10, a versatile aliphatic polyamide. Primarily aimed at researchers, scientists, and professionals in drug development and material science, this document elucidates the fundamental principles and practical methodologies for producing this polymer from sebacic acid and 1,6-hexanediamine. Two primary synthesis routes are detailed: the high-temperature direct melt condensation and the rapid, room-temperature interfacial polymerization using the more reactive sebacoyl chloride derivative. Beyond synthesis, this guide offers step-by-step protocols for the essential characterization of the resulting polymer, including Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), to ascertain its identity, thermal properties, and purity.

Introduction to Nylon 6,10: A Polymer of Significance

Nylon 6,10 is a semi-crystalline thermoplastic polymer belonging to the polyamide family. The nomenclature "6,10" denotes the number of carbon atoms in its constituent monomers: six from the diamine (1,6-hexanediamine) and ten from the diacid (this compound)[1][2]. This structure imparts a unique combination of properties, including lower moisture absorption compared to other common nylons like Nylon 6 or 6,6, good chemical resistance, and high strength and toughness over a wide temperature range[2]. These attributes make Nylon 6,10 a valuable material in a multitude of applications, from industrial components like gears and bearings to consumer goods such as toothbrush bristles and specialty filaments[2][3][4].

The synthesis of Nylon 6,10 is a classic example of step-growth condensation polymerization. In this process, the amine and carboxylic acid functional groups of the monomers react to form an amide linkage, with the concurrent elimination of a small molecule, typically water[5]. Achieving a high molecular weight polymer, which is crucial for desirable mechanical properties, necessitates high conversion rates. This guide will explore two effective methods to achieve this.

Synthesis Methodologies: From Direct Condensation to Interfacial Polymerization

The formation of the amide bond between this compound and 1,6-hexanediamine can be achieved through two primary methods in a laboratory setting: direct melt condensation and interfacial polymerization. The choice of method depends on the desired reaction speed, scale, and available equipment.

Method A: Direct Melt Condensation Polymerization

This method directly reacts this compound with 1,6-hexanediamine at elevated temperatures and is analogous to industrial production processes. A key step is the initial formation of a "nylon salt," which ensures a precise 1:1 stoichiometric ratio of the amine and acid functional groups, a critical factor for achieving high molecular weight in step-growth polymerization.

  • Nylon Salt Formation: The acid-base reaction between the dicarboxylic acid and the diamine forms a salt with a 1:1 molar ratio. Isolating this salt before polymerization ensures the required stoichiometric balance, as any excess of one monomer would limit the chain length.

  • Inert Atmosphere: Heating the nylon salt in the presence of oxygen can lead to oxidative degradation and discoloration of the polymer. Conducting the polymerization under an inert nitrogen atmosphere prevents this.

  • High Temperature and Vacuum: The direct amidation reaction is an equilibrium process. High temperatures provide the necessary activation energy, while the removal of the water byproduct under vacuum drives the reaction towards completion, in accordance with Le Châtelier's principle, leading to a higher molecular weight polymer.

Part 1: Preparation of Hexamethylene Diammonium Sebacate ("Nylon 6,10 Salt")

  • Dissolution: In a 500 mL beaker, dissolve 20.23 g (0.10 mol) of this compound in 200 mL of hot ethanol.

  • Amine Addition: In a separate beaker, dissolve 11.62 g (0.10 mol) of 1,6-hexanediamine in 50 mL of ethanol.

  • Salt Precipitation: Slowly add the diamine solution to the warm this compound solution while stirring. A white precipitate of the nylon salt will form immediately.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the salt by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the salt cake with two 30 mL portions of cold ethanol to remove any unreacted monomers. Dry the salt in a vacuum oven at 60-80°C until a constant weight is achieved. The expected melting point of the salt is approximately 170°C.

Part 2: Melt Polymerization

  • Reactor Setup: Place the dried nylon salt (e.g., 10-20 g) into a thick-walled reaction tube or a small-scale polymerization reactor equipped with a nitrogen inlet and a vacuum connection.

  • Inerting: Purge the reactor with dry nitrogen for 10-15 minutes to remove all air.

  • Heating Protocol: Heat the reactor in a sand bath or heating mantle.

    • Increase the temperature to ~220°C under a slow stream of nitrogen. The salt will melt, and water will begin to evolve.

    • Hold at 220°C for 1-2 hours to allow for initial polymerization.

  • Vacuum Application: Gradually apply a vacuum to the system to remove the water of condensation more efficiently.

  • Final Polymerization: Increase the temperature to ~260°C and maintain under full vacuum for another 1-2 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer grows.

  • Recovery: Cool the reactor under nitrogen. The resulting solid, opaque Nylon 6,10 can be removed from the reactor. The polymer may need to be broken up for further processing and analysis.

Method B: Interfacial Polymerization

This is a rapid and visually impressive method that can be performed at room temperature in a beaker. It utilizes the more reactive diacid chloride, sebacoyl chloride, in place of this compound. The polymerization occurs at the interface of two immiscible liquid phases.

  • Reactant Reactivity: Sebacoyl chloride is significantly more reactive than this compound, allowing the polymerization to proceed rapidly at room temperature without the need for heat[6][7][8]. The byproduct of this reaction is hydrogen chloride (HCl) instead of water[3][8][9].

  • Immiscible Phases: The diamine is dissolved in an aqueous phase, and the diacid chloride is dissolved in a non-polar organic solvent (e.g., hexane or dichloromethane)[10]. The two solutions are immiscible, creating a distinct interface where the monomers can meet and react.

  • Acid Scavenger: The HCl produced during the reaction would protonate the unreacted amine groups, rendering them non-nucleophilic and halting the polymerization. To prevent this, a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is added to the aqueous phase to neutralize the HCl as it forms[2][3][11][12].

  • Continuous Removal: The polymer forms as a film at the interface. By continuously pulling this film out of the beaker, fresh monomer surfaces are exposed, allowing the reaction to proceed until one of the reactants is depleted.

  • Aqueous Phase Preparation: In a 250 mL beaker, prepare the aqueous solution by dissolving 2.5 g of 1,6-hexanediamine and 1.5 g of NaOH in 50 mL of deionized water. Stir until all solids are dissolved.

  • Organic Phase Preparation: In a separate 100 mL beaker, prepare the organic solution by dissolving 1.5 mL of sebacoyl chloride in 50 mL of hexane.

  • Layering: Carefully and slowly pour the organic phase (sebacoyl chloride solution) down the side of the beaker containing the aqueous phase. This should be done with minimal agitation to create two distinct layers with a sharp interface.

  • Polymer Formation and Removal: A film of Nylon 6,10 will form instantly at the interface. Using forceps, carefully grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of nylon can be drawn.

  • Winding: Wind the nylon rope onto a glass rod or a graduated cylinder. Continue to draw the rope until one of the monomer solutions is exhausted.

  • Washing: Thoroughly wash the collected nylon rope with water, followed by a rinse with ethanol or acetone to facilitate drying.

  • Drying: Allow the polymer to air-dry completely or place it in a low-temperature vacuum oven (~60°C).

Table 1: Comparison of Synthesis Methodologies

FeatureDirect Melt CondensationInterfacial Polymerization
Acid Monomer This compoundSebacoyl Chloride
Reaction Temp. High (~220-260°C)Room Temperature
Byproduct Water (H₂O)Hydrogen Chloride (HCl)
Catalyst Typically none requiredNone required
Stoichiometry Critical; ensured by salt formationLess critical due to reaction kinetics
Reaction Time Several hoursMinutes
Polymer Form Solid bulk polymerFilm or "rope"
Equipment High-temp reactor, vacuumBeakers, forceps, glass rod

Safety and Handling Precautions

  • 1,6-Hexamethylenediamine: Corrosive and irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sebacoyl Chloride: Corrosive, a lachrymator, and reacts with moisture. It is harmful if swallowed or in contact with skin. Always handle in a fume hood and wear gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide (NaOH): Caustic and can cause severe burns. Avoid contact with skin and eyes.

  • Hexane: Highly flammable liquid and its vapors can be irritating. Ensure there are no ignition sources nearby when in use.

Characterization Protocols

Once synthesized, the polymer must be characterized to confirm its identity and evaluate its properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the polymer, confirming the formation of the amide linkages.

  • Sample Preparation: Take a small, solid piece of the dried Nylon 6,10 polymer. No extensive sample preparation is needed for Attenuated Total Reflectance (ATR) analysis[1][13][14].

  • Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum.

  • Sample Spectrum: Place the polymer sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal[13][14].

  • Data Collection: Collect the sample spectrum, typically over a range of 4000-650 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks for Nylon 6,10.

Expected FTIR Peaks for Nylon 6,10:

  • ~3300 cm⁻¹: N-H stretching (characteristic of the amide group)

  • ~2925 & 2852 cm⁻¹: C-H stretching (from the methylene groups in the polymer backbone)

  • ~1635 cm⁻¹: C=O stretching (Amide I band), strong absorption

  • ~1550 cm⁻¹: N-H bending and C-N stretching (Amide II band)

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal transitions and stability of the polymer.

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program (Heat-Cool-Heat):

    • 1st Heat: Heat the sample from room temperature to ~250°C at a rate of 10-20°C/min. This scan reveals the thermal history of the "as-synthesized" polymer.

    • Cooling: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

    • 2nd Heat: Heat the sample again to 250°C at 10-20°C/min. This scan provides data on the inherent thermal properties of the material after erasing the previous thermal history.

  • Data Analysis:

    • Glass Transition (Tg): Observed as a step-change in the heat flow curve on the second heating scan.

    • Melting Temperature (Tm): The peak temperature of the endothermic melting event. For Nylon 6,10, the Tm is typically around 220°C.

    • Crystallinity: The percent crystallinity can be calculated by dividing the measured heat of fusion (ΔHf) by the theoretical heat of fusion for 100% crystalline Nylon 6,10.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

  • Sample Preparation: Weigh 10-15 mg of the dry polymer into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Heating Program: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • The onset temperature of decomposition indicates the beginning of thermal degradation. Nylon 6,10 is generally stable up to ~350-400°C.

    • The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_methods Synthesis Methods sebacic_acid This compound (HOOC(CH₂)₈COOH) melt Method A: Melt Condensation (High Temp, Vacuum) sebacic_acid->melt interfacial Method B: Interfacial Polymerization (Room Temp, Sebacoyl Chloride) sebacic_acid->interfacial Convert to Sebacoyl Chloride hmd 1,6-Hexamethylenediamine (H₂N(CH₂)₆NH₂) hmd->melt hmd->interfacial product Nylon 6,10 Polymer -[NH(CH₂)₆NHCO(CH₂)₈CO]n- melt->product H₂O byproduct interfacial->product HCl byproduct (neutralized)

Characterization_Flow cluster_analysis Characterization Protocols cluster_results Key Data Outputs start Synthesized Nylon 6,10 ftir FTIR-ATR (Functional Group ID) start->ftir dsc DSC (Tg, Tm, Crystallinity) start->dsc tga TGA (Thermal Stability) start->tga ftir_data Amide Peaks (1635, 1550 cm⁻¹) ftir->ftir_data dsc_data Tm ≈ 220°C dsc->dsc_data tga_data Stable to >350°C tga->tga_data

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of Nylon 6,10 from this compound and 1,6-hexanediamine. The direct melt condensation route offers a glimpse into industrial-scale production, emphasizing the importance of stoichiometry through nylon salt formation. In contrast, interfacial polymerization provides a rapid, visually demonstrative synthesis suitable for laboratory-scale experiments. The accompanying characterization protocols for FTIR, DSC, and TGA are essential for validating the successful synthesis and understanding the fundamental properties of the resulting polymer. By following these detailed procedures, researchers can confidently produce and characterize Nylon 6,10 for a wide array of scientific and industrial applications.

References

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  • CHEM 30 Organic Lab. (n.d.). ORGANIC POLYMERS: THE SYNTHESIS OF NYLON. Retrieved from [3][12]

  • RTP Company. (n.d.). Nylon 6/10 (PA) — Polyamide 6/10. Retrieved from [Link][2]

  • Polymer Science Learning Center. (n.d.). Polymerization of Nylon 6 and Nylon 6,10. Retrieved from [Link][6]

  • LibreTexts Chemistry. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Retrieved from [Link]

  • Doubtnut. (n.d.). Nylon 6,10 is obtained by condensation polymerization of ...........with ................... Retrieved from [Link][5]

  • TA Instruments. (n.d.). Semi-Crystalline Thermoplastic Analysis Using the Discovery X3 DSC. Retrieved from [Link]

  • Scribd. (n.d.). Polymerization Synthesis of Nylon 6,10 C11!5!22. Retrieved from [Link][7]

  • YouTube. (2010). Nylon 6,10. Retrieved from [Link]

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  • YouTube. (2020). Polymerization of Nylon-6 10. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Experiment 6: Interfacial polymerization of Nylon 6,10. Retrieved from [Link][10]

  • Scribd. (n.d.). Synthesis of Nylon 6-10 Experiment. Retrieved from [Link]

  • Docsity. (2022). Synthesis of Nylon 6,10: A Laboratory Experiment on Organic Polymers. Retrieved from [Link][8]

  • JoVE. (2018). Differential Scanning Calorimetry of Polymers. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link][1]

  • PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. Retrieved from [Link]

  • Studylib. (n.d.). Nylon 6,10 Synthesis: Interfacial Polymerization Lab. Retrieved from [Link]

  • YouTube. (2017). Making nylon plastic. Retrieved from [Link]

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Application Notes and Protocols for the Polycondensation of Sebacic Acid with Diamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Background

Sebacic acid, a ten-carbon dicarboxylic acid naturally derived from castor oil, serves as a crucial monomer for synthesizing high-performance, often bio-based, polyamides. The aliphatic chain of this compound imparts notable flexibility, hydrophobicity, and a comparatively lower melting point to the resulting polymers when contrasted with polyamides made from shorter-chain diacids.[1] These characteristics make this compound-based polyamides, such as Polyamide 6,10 (PA 6,10) and Polyamide 10,10 (PA 10,10), highly valuable for applications ranging from specialty engineering plastics and filaments to advanced drug delivery systems where biocompatibility is a key requirement.[1]

The synthesis of these polyamides is achieved through a step-growth mechanism known as polycondensation. This process involves the repeated formation of amide bonds between the carboxylic acid groups of this compound and the amine groups of a diamine, with the elimination of a small molecule, typically water. The general reaction is depicted below:

n HOOC-(CH₂)₈-COOH + n H₂N-R-NH₂ → [-OC-(CH₂)₈-CO-NH-R-NH-]ₙ + 2n-1 H₂O

The selection of the diamine (R group) and the polymerization method are critical factors that dictate the final polymer's thermal, mechanical, and chemical properties.[1] This guide provides a detailed overview of the two primary polycondensation techniques: Melt Polycondensation and Interfacial Polymerization .

Monomer Selection and Stoichiometry: The Foundation of Polymer Properties

The properties of the final polyamide are fundamentally determined by the choice of monomers. This compound provides a flexible ten-carbon segment. The diamine co-monomer dictates the complementary segment's characteristics. For instance, using a short-chain aliphatic diamine like hexamethylenediamine results in PA 6,10, a semi-crystalline polymer with a good balance of strength and flexibility. Using a longer-chain diamine like 1,12-dodecanediamine would increase flexibility and lower the melting point.

Achieving a high molecular weight polymer is contingent upon precise stoichiometric control of the reacting functional groups (carboxyl and amine). An exact 1:1 molar ratio is crucial. A common and highly effective method to ensure this is through the formation of a "nylon salt" prior to polymerization. This involves reacting the this compound and diamine in a solvent (e.g., ethanol or methanol) to precipitate the 1:1 adduct, which can then be isolated, purified, and used in the polycondensation reaction.[1]

G cluster_0 Monomer Selection cluster_1 Polymerization Method cluster_2 Resulting Polymer Properties Sebacic_Acid This compound (10-carbon diacid) Thermal Thermal Stability (Tg, Tm) Sebacic_Acid->Thermal Flexibility Lowers Tm Diamine Diamine (e.g., Hexamethylenediamine) Mechanical Mechanical Strength (Tensile, Flexural) Diamine->Mechanical Stiffness Chain Packing Melt Melt Polycondensation Melt->Thermal Interfacial Interfacial Polymerization Interfacial->Mechanical Chemical Chemical Resistance & Hydrophobicity Thermal->Chemical Mechanical->Chemical

Caption: Relationship between monomer choice, polymerization method, and final polymer properties.

Experimental Protocols

Protocol 1: Melt Polycondensation for Polyamide 6,10 Synthesis

Melt polycondensation is a solvent-free method where monomers are heated above their melting points in an inert atmosphere to drive the reaction. This method is common in industrial-scale production.

Materials and Equipment:

  • This compound (recrystallized)

  • Hexamethylenediamine (≥99%)

  • Catalyst (optional, e.g., phosphoric acid, 0.1-0.5 wt%)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation head.

  • Heating mantle with temperature controller

  • Vacuum pump

Step-by-Step Methodology:

  • Nylon Salt Preparation (Recommended):

    • Dissolve equimolar amounts of this compound and hexamethylenediamine separately in warm ethanol.

    • Mix the two solutions while stirring. The nylon 6,10 salt will precipitate.

    • Filter the salt, wash with cold ethanol, and dry thoroughly under vacuum at 60-80°C. This step ensures a precise 1:1 stoichiometric ratio.[1]

  • Polycondensation Reaction:

    • Charge the dried nylon 6,10 salt (or precisely weighed equimolar amounts of the monomers) into the reaction flask.

    • Purge the system with dry, oxygen-free nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a slow, positive nitrogen flow throughout the reaction.

    • Begin stirring and gradually heat the vessel. The salt will melt into a clear liquid.

    • Increase the temperature to 220-280°C. Water will begin to distill from the reaction mixture as polycondensation proceeds.[1]

    • Maintain this temperature for 2-4 hours. The viscosity of the melt will noticeably increase as the polymer chains grow.

  • High Vacuum Stage:

    • To achieve high molecular weight, the final traces of water must be removed.

    • Reduce the nitrogen flow and slowly apply a vacuum (e.g., <1 torr) to the system for an additional 1-2 hours while maintaining the temperature and stirring.

    • The reaction is complete when the melt becomes highly viscous and difficult to stir.

  • Polymer Recovery:

    • Release the vacuum with nitrogen.

    • Carefully extrude or pour the molten polymer onto a cold, non-stick surface (e.g., a metal plate).

    • Allow the polymer to cool completely. The resulting solid can be cryo-ground into a powder for analysis.

G start Start: Prepare Nylon Salt charge Charge Salt to Reactor start->charge purge Purge with N₂ (Inert Atmosphere) charge->purge heat Heat to 220-280°C (Melt Phase, Water Distills) purge->heat vacuum Apply High Vacuum (Remove Final Water, Increase MW) heat->vacuum 2-4 hours extrude Extrude/Cool Polymer vacuum->extrude 1-2 hours end End: Solid Polyamide extrude->end

Caption: Workflow for melt polycondensation of this compound and a diamine.
Protocol 2: Interfacial Polymerization for Polyamide 6,10 Synthesis

Interfacial polymerization is a rapid, room-temperature method that occurs at the boundary between two immiscible liquid phases. It is particularly useful for laboratory-scale synthesis of high molecular weight polyamides.[2] Here, a more reactive derivative of this compound, sebacoyl chloride, is used.

Materials and Equipment:

  • Sebacoyl Chloride

  • Hexamethylenediamine

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Organic Solvent (e.g., hexane, cyclohexane, or dichloromethane)

  • Water (deionized)

  • Beaker (250 mL)

  • Forceps and a glass rod

Step-by-Step Methodology:

  • Prepare Aqueous Phase:

    • In the beaker, dissolve hexamethylenediamine (e.g., 0.5 M) and an equivalent molar amount of NaOH or Na₂CO₃ in deionized water. The base is crucial to neutralize the HCl byproduct formed during the reaction.[2]

  • Prepare Organic Phase:

    • In a separate container, dissolve sebacoyl chloride (e.g., 0.2 M) in the organic solvent.

  • Initiate Polymerization:

    • Carefully and slowly pour the organic phase on top of the aqueous phase in the beaker, minimizing mixing. An interface will form between the two immiscible layers.

    • A thin film of polyamide will instantly form at the liquid-liquid interface.[2]

  • Polymer Recovery:

    • Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous rope of polyamide can be drawn from the interface.

    • Wind the polymer rope onto the glass rod.

    • The newly formed polymer rope should be washed thoroughly with water, followed by ethanol or acetone, to remove unreacted monomers, solvent, and salt byproducts.

    • Allow the polymer to air-dry or dry in a vacuum oven at a low temperature (e.g., 60°C).

Characterization of the Synthesized Polyamide

Proper characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary technique for confirming the formation of the polyamide. Key characteristic peaks to identify include:

    • N-H Stretching: A peak around 3300 cm⁻¹ (secondary amide).

    • C-H Stretching: Aliphatic stretches around 2850-2950 cm⁻¹.

    • Amide I (C=O Stretching): A strong, sharp peak around 1640 cm⁻¹.[3]

    • Amide II (N-H Bending): A peak around 1540 cm⁻¹.[4]

    • The disappearance of the broad O-H stretch from the carboxylic acid groups of this compound is a key indicator of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and confirms the monomer incorporation. For PA 6,10, specific proton signals corresponding to the methylene groups adjacent to the amide nitrogen and carbonyl carbon can be identified and integrated to verify the structure.[5]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions.[6]

    • Glass Transition Temperature (T₉): The temperature at which the amorphous regions of the polymer transition from a rigid to a rubbery state. For PA 6,10, this is typically in the range of 40-50°C.

    • Melting Temperature (Tₘ): The temperature at which the crystalline regions of the polymer melt. For PA 6,10, this is around 215-225°C.[1] The analysis typically involves a heat-cool-heat cycle to erase the sample's prior thermal history.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[6][7] Polyamides based on this compound generally exhibit high thermal stability, with decomposition temperatures often exceeding 350-400°C.[7][8]

Data Presentation

The following tables provide typical property ranges for polyamides synthesized from this compound.

Table 1: Thermal and Physical Properties of Polyamide 6,10

Property Value Unit
Melting Temperature (Tₘ) 215 - 225 °C
Glass Transition Temp. (T₉) 40 - 50 °C
Decomposition Temp. (Tₔ) ~440 °C
Density 1.04 - 1.19 g/cm³
Water Absorption (24h) 0.26 %

Data compiled from multiple sources.[1]

Table 2: Key FTIR Absorption Bands for Polyamides

Functional Group Vibration Mode Wavenumber (cm⁻¹)
N-H Stretching ~3300
C=O Amide I Stretch ~1640
N-H Amide II Bend ~1540

| C-H | Aliphatic Stretch | 2850 - 2950 |

References

  • Poley, P. Development of a Solution Synthesis of Poly(Sebacic Anhydride) With the Activating Agent 4-toluenesulfonyl chloride. Source unavailable.
  • Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry (RSC Publishing).
  • Polycondens
  • Application Notes and Protocols: this compound in Polyamide Synthesis. BenchChem.
  • Structural characterization of synthetic poly(ester amide) from this compound and 4-amino-1-butanol by matrix-assisted laser desorption ionization time-of-flight/time-of-flight tandem mass spectrometry. PubMed.
  • FTIR spectrum of the polyamide.
  • Synthesis and characterization of biodegradable alternating polyesteramides from mixed diamidediols and this compound. Semantic Scholar.
  • Sequencing Biodegradable and Potentially Biobased Polyesteramide of this compound and 3-Amino-1-propanol by MALDI TOF-TOF Tandem Mass Spectrometry. MDPI.
  • Different methods of synthesizing poly(glycerol sebac
  • Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characteris
  • Polycondensation of this compound with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B.
  • A Comparative Guide to the Thermal Properties of this compound-Based Polymers. BenchChem.
  • FTIR spectra of polyamides at room temperature.
  • Sequencing Biodegradable and Potentially Biobased Polyesteramide of this compound and 3-Amino-1-propanol by MALDI TOF-TOF Tandem Mass Spectrometry. PMC - PubMed Central.
  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Source unavailable.
  • TGA thermogram of the polyamide.

Sources

Experimental Protocols: Formulation and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This section provides detailed, field-proven protocols for the preparation and evaluation of PVC compounds plasticized with sebacic acid esters. The causality behind key steps is explained to ensure robust and reproducible results.

Materials & Equipment
  • PVC Resin: Suspension grade, K-value 67-70

  • Plasticizers: Dibutyl Sebacate (DBS), Dioctyl Sebacate (DOS), Di(2-ethylhexyl) phthalate (DEHP) (as a control)

  • Thermal Stabilizer: Calcium/Zinc or Barium/Zinc stabilizer system (e.g., 2.0 phr)

  • High-Speed Mixer/Rheometer: With temperature control

  • Two-Roll Mill: With heating and cooling capabilities

  • Hydraulic Press: With heated platens and cooling system

  • Shore A Durometer: (ASTM D2240)

  • Universal Testing Machine (UTM): With grips for thin films (ASTM D638)

  • Analytical Balance: (±0.001 g)

  • Forced Air Oven

Protocol 1: Preparation of Plasticized PVC Sheets

This protocol describes the melt-compounding method for creating homogenous, testable PVC sheets. The goal is to achieve complete absorption and uniform dispersion of the plasticizer within the PVC matrix.

Step-by-Step Methodology:

  • Pre-Mixing (Dry Blending):

    • Accurately weigh the PVC resin and thermal stabilizer based on the formulation (see Table 1). Place them in the bowl of a high-speed mixer.

    • Mix at low speed (approx. 500 rpm) for 2 minutes to homogenize the dry components.

    • Causality: This initial step ensures the stabilizer is evenly coated on the PVC grains before the liquid plasticizer is introduced, preventing agglomeration.

  • Plasticizer Addition:

    • While mixing, slowly add the pre-weighed sebacate plasticizer (e.g., DBS or DOS) to the vortex of the dry blend over 2-3 minutes.

    • Increase the mixer speed to high (approx. 1500-3000 rpm). The friction will begin to generate heat.

    • Causality: Gradual addition prevents the formation of wet clumps. The increasing temperature is critical for opening the PVC grain pores to absorb the plasticizer[1].

  • Heating and Gelation:

    • Continue mixing until the compound's temperature reaches 80-95°C[1]. The mixture will transform from a wet powder into a free-flowing dry powder as the plasticizer is fully absorbed.

    • Once the target temperature is reached and the powder appears dry, stop the mixer and discharge the compound. Allow it to cool to room temperature. This is now the "dry blend."

  • Melt Compounding on a Two-Roll Mill:

    • Set the surface temperature of the two-roll mill to 160-170°C. Set the friction ratio between the rolls to approximately 1.2:1.

    • Carefully add the dry blend to the "nip" (the gap between the rolls). The compound will begin to melt and form a band around the faster roll.

    • Continuously cut the sheet from the roll and re-feed it into the nip at different angles for 5-7 minutes.

    • Causality: This process, known as "mastication," ensures complete homogenization and gelation at the molecular level, resulting in a uniform melt.

  • Sheet Pressing:

    • Remove the molten PVC sheet from the mill.

    • Place the sheet into a picture-frame mold of desired thickness (e.g., 1 mm) between two polished metal plates.

    • Insert the assembly into a hydraulic press preheated to 175°C.

    • Press at low pressure for 2 minutes to allow the material to flow and fill the mold, then increase to high pressure (approx. 10 MPa) for 3 minutes.

    • Turn off the heat and turn on the cooling water. Maintain pressure until the mold has cooled to below 40°C.

    • Remove the pressed sheet. Condition the sheet at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards[2].

Protocol 2: Performance Evaluation

The following are standard tests to quantify the effectiveness of the this compound plasticizer.

A. Hardness Test

  • Standard: ASTM D2240

  • Purpose: To measure the resistance to indentation, which is a direct indicator of plasticizer efficiency. Higher efficiency results in a softer material (lower Shore A value).

  • Methodology:

    • Place the conditioned PVC sheet on a flat, hard surface.

    • Press the Shore A durometer firmly onto the sheet, ensuring the presser foot is in full contact.

    • Read the hardness value within 1-2 seconds of firm contact.

    • Take at least five readings at different locations on the sheet and calculate the average.

B. Tensile Properties Test

  • Standard: ASTM D638

  • Purpose: To determine the material's strength and flexibility under tension. Key parameters are Tensile Strength (stress at break) and Elongation at Break (how much it can stretch before breaking).

  • Methodology:

    • Use a die to cut dumbbell-shaped specimens from the conditioned sheet.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.

    • The machine's software will record the tensile strength (in MPa) and the percentage of elongation at break. Test at least five specimens and average the results.

C. Plasticizer Migration (Activated Carbon Method)

  • Standard: Based on ASTM D1203

  • Purpose: To assess the permanence of the plasticizer. Low migration is crucial for long-term performance and safety.

  • Methodology:

    • Cut a circular specimen (e.g., 50 mm diameter) from the sheet and weigh it accurately (W1).

    • Place the specimen in a dish and surround it completely with activated carbon. Place another layer of carbon on top.

    • Place the dish in a forced air oven at a specified temperature (e.g., 70°C) for 24 hours.

    • After 24 hours, remove the specimen, allow it to cool, and carefully clean off all carbon particles.

    • Re-weigh the specimen (W2).

    • Calculate the percentage weight loss: Weight Loss (%) = [(W1 - W2) / W1] * 100. A lower percentage indicates better permanence[1][3].

Visualization of Workflow and Mechanism

To better illustrate the processes, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_test Testing Stage cluster_results Data Analysis a 1. Weigh Raw Materials (PVC, Stabilizer, Sebacate) b 2. Dry Blending (High-Speed Mixer) a->b c 3. Melt Compounding (Two-Roll Mill @ 160°C) b->c d 4. Sheet Pressing (Hydraulic Press @ 175°C) c->d e 5. Conditioning (24h @ 23°C, 50% RH) d->e f Hardness Test (ASTM D2240) e->f g Tensile Test (ASTM D638) e->g h Migration Test (ASTM D1203) e->h i Performance Data (Shore A, MPa, % Elong., % Loss) f->i g->i h->i

Caption: Experimental workflow for PVC plasticizer evaluation.

Caption: Mechanism of PVC plasticization by sebacate esters.

Comparative Performance Data

This compound esters, particularly DOS and DBS, demonstrate excellent performance, often exceeding that of DEHP, especially in low-temperature applications. The following table summarizes typical performance data for a flexible PVC formulation.

PropertyTest StandardDEHP (Control)Dibutyl Sebacate (DBS)Dioctyl Sebacate (DOS)
Hardness (Shore A)ASTM D22408580[3]82
Tensile Strength (MPa)ASTM D63818.515.7[3]17.0
Elongation at Break (%)ASTM D638320350[3]340
Migration Loss (24h, 70°C)ASTM D1203~2.5%~4.0%~1.5%
Low-Temp. Flexibility (°C)ASTM D746-35-45[4]-60[5]

Analysis of Results:

  • DBS provides a significant improvement in softness (lower hardness) and flexibility (higher elongation) compared to DEHP[3]. Its primary drawback is a slightly higher migration rate due to its lower molecular weight.

  • DOS offers an outstanding balance of properties. It provides good plasticizing efficiency and has significantly lower migration than DBS. Its key advantage is its exceptional low-temperature performance, making it ideal for demanding applications like wire and cable insulation for cold climates[5][6][7].

Conclusion

This compound-based plasticizers, such as DBS and DOS, represent a highly effective, sustainable, and safer alternative to traditional phthalates for flexible PVC applications. They offer excellent plasticizing efficiency, leading to superior flexibility and, in the case of DOS, unparalleled low-temperature performance[5][8]. While formulation costs may be a consideration, the enhanced durability, lower volatility, and favorable regulatory profile make them a strategic choice for high-value and sensitive applications, including medical devices, food contact materials, and automotive interiors[9][10]. The protocols and data presented in this note provide a solid foundation for researchers and developers to confidently incorporate these bio-based plasticizers into next-generation PVC materials.

References

  • Plasticization | Polymer Additives. Cargill. [Link]

  • Plasticizers for PVC | Eco-Friendly Bio Based Solutions. Suntek Group. [Link]

  • Choosing the Right Plasticizer: Dioctyl Sebacate for Enhanced PVC Performance. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Biobased plasticizers for poly(vinyl chloride). American Chemical Society - ACS Fall 2025. [Link]

  • Dibutyl sebacate – Knowledge and References. Taylor & Francis. [Link]

  • Dioctyl Sebacate DOS. East Harbour Group. [Link]

  • DIBUTYL SEBACATE(DBS). Ataman Kimya. [Link]

  • Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. ResearchGate. [Link]

  • New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. National Institutes of Health (NIH). [Link]

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. [Link]

  • Dioctile Sebacate (DOS Plasticizer). STARPLAS. [Link]

  • Sebacates plasticizers. Nayakem. [Link]

  • Dioctyl Sebacate Supplier. Riverland Trading. [Link]

  • D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. ASTM International. [Link]

  • ASTM D7083-16 - Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. IHS Markit. [Link]

  • Measuring Plasticiser in PVC. Oxford Instruments. [Link]

  • Measuring Plasticizer Content in Polyvinyl Chloride (PVC). AZoM. [Link]

  • Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. GlobalSpec. [Link]

  • PVC Pipe and Fittings Materials: Testing Requirements. Uni-Bell PVC Pipe Association. [Link]

  • PVC Testing. Applied Technical Services. [Link]

  • Plasticization mechanism of PVC compounds. ResearchGate. [Link]

  • Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. National Institutes of Health (NIH). [Link]

  • Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Universiti Kebangsaan Malaysia. [Link]

  • List of Plastics Standards Developed by ASTM. Scribd. [Link]

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health (NIH). [Link]

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Application Notes and Protocols: Synthesis of Poly(glycerol sebacate) for Tissue Engineering

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reproducible and Tunable PGS Synthesis

For: Researchers, scientists, and drug development professionals in the field of tissue engineering and regenerative medicine.

Introduction: The Rationale and Promise of Poly(glycerol sebacate)

Poly(glycerol sebacate) (PGS) has emerged as a highly promising biodegradable elastomer for a multitude of tissue engineering applications, spanning cardiac, vascular, neural, and orthopedic fields.[1][2][3] Its appeal stems from a unique combination of biocompatibility, tunable mechanical properties that can mimic native soft tissues, and degradation into non-toxic, endogenous monomers: glycerol and sebacic acid.[2][4][5] This guide provides a comprehensive, experience-driven approach to the synthesis and characterization of PGS, empowering researchers to produce this versatile biomaterial with consistency and to tailor its properties for specific regenerative medicine applications.

The synthesis of PGS is a polycondensation reaction between glycerol, a trifunctional alcohol, and this compound, a difunctional carboxylic acid. This process is typically conducted in two stages: a prepolymerization step to form a viscous, low-molecular-weight prepolymer, followed by a curing step to induce crosslinking and the formation of a thermoset elastomer.[4][6][7] The inherent simplicity of this solvent-free synthesis, utilizing inexpensive and renewable monomers, further enhances its attractiveness.[2] However, achieving reproducible results requires careful control over key reaction parameters, as even minor variations can significantly impact the final properties of the polymer.[6] This guide will elucidate these critical parameters and provide detailed protocols to ensure batch-to-batch consistency.

I. The Chemistry of PGS Synthesis: A Mechanistic Overview

The formation of PGS is a step-growth polymerization, specifically a polyesterification reaction. The hydroxyl groups of glycerol react with the carboxylic acid groups of this compound to form ester linkages, with the concomitant release of water as a byproduct. The trifunctionality of glycerol is key to the formation of a crosslinked, three-dimensional network during the curing stage, which imparts the elastomeric properties to the final material.

The reaction proceeds in two distinct phases:

  • Prepolymerization: In this initial phase, carried out at elevated temperatures under an inert atmosphere, linear and branched oligomers are formed. The extent of polymerization is controlled by the reaction time and temperature.

  • Curing (Crosslinking): The prepolymer is then subjected to further heating under vacuum. This crucial step removes the water byproduct, driving the equilibrium towards further esterification and promoting the reaction of the secondary hydroxyl group of glycerol, leading to the formation of a crosslinked network. The degree of crosslinking is a primary determinant of the mechanical properties and degradation rate of the final PGS elastomer.[6]

II. Visualizing the Synthesis Workflow

The following diagram illustrates the conventional two-step synthesis process for PGS.

PGS_Synthesis_Workflow cluster_prep Prepolymerization Stage cluster_cure Curing Stage monomers Glycerol + This compound reactor Reaction Vessel (120-130°C, Inert Atmosphere) monomers->reactor 24 hours prepolymer Viscous PGS Prepolymer reactor->prepolymer curing_oven Vacuum Oven (120-150°C, <1 Torr) prepolymer->curing_oven Transfer final_pgs Crosslinked PGS Elastomer curing_oven->final_pgs 24-96 hours

Caption: Conventional two-step synthesis workflow for Poly(glycerol sebacate).

III. Detailed Protocols for PGS Synthesis and Characterization

This section provides step-by-step protocols for the synthesis of PGS via the conventional thermal polycondensation method, followed by essential characterization techniques to validate the synthesized polymer.

Protocol 1: Synthesis of PGS Prepolymer

Objective: To synthesize a viscous PGS prepolymer with a controlled molecular weight.

Materials:

  • Glycerol (ACS grade or higher)

  • This compound (99% or higher)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Inert gas source (e.g., Argon or Nitrogen) with a gas bubbler

  • Condenser

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of glycerol and this compound. For example, for a 0.1 mole scale reaction, use 9.21 g of glycerol and 20.22 g of this compound.

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer in the central neck, a gas inlet connected to the inert gas source in one side neck, and a condenser in the other side neck. Place the flask in the heating mantle.

  • Reaction Initiation: Add the glycerol and this compound to the reaction flask. Begin stirring to ensure a homogenous mixture.

  • Inert Atmosphere: Start a gentle flow of inert gas through the flask to purge the system of air and maintain an inert atmosphere throughout the reaction.

  • Heating Profile: Set the temperature controller to 120-130°C.[7][8] Allow the reaction to proceed for 24 hours under continuous stirring and a gentle inert gas flow.[2]

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by measuring the acid number of the reaction mixture at different time points.

  • Completion and Storage: After 24 hours, the reaction will yield a viscous, transparent liquid. This is the PGS prepolymer. Allow the prepolymer to cool to room temperature under the inert atmosphere. For long-term storage, store the prepolymer in a sealed container at 4°C to prevent further reaction.

Protocol 2: Curing of PGS Prepolymer to form a Crosslinked Elastomer

Objective: To crosslink the PGS prepolymer to form a thermoset elastomer with desired mechanical properties.

Materials:

  • PGS prepolymer (from Protocol 1)

  • Molds (e.g., Teflon or silicone)

  • Vacuum oven with a precise temperature and pressure controller

Procedure:

  • Mold Preparation: Pour the viscous PGS prepolymer into the desired molds. Ensure the prepolymer is evenly distributed.

  • Curing: Place the molds containing the prepolymer into a vacuum oven.

  • Curing Conditions: The curing conditions (temperature and time) are critical for determining the final properties of the PGS elastomer.[6][9] A typical curing protocol is to heat the prepolymer at 120-150°C under a high vacuum (<1 Torr) for 24 to 96 hours.[1]

  • Completion: After the specified curing time, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum.

  • Elastomer Retrieval: Carefully remove the crosslinked PGS elastomer from the molds. The resulting material should be a flexible, transparent to yellowish elastomer.

IV. Self-Validation: Essential Characterization of PGS

To ensure the successful synthesis of PGS and to understand its properties, a series of characterization techniques should be employed.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of ester bonds and the presence of characteristic functional groups in the PGS polymer.

Procedure:

  • Obtain FTIR spectra of the glycerol and this compound monomers, the PGS prepolymer, and the cured PGS elastomer.

  • Expected Results:

    • A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of hydroxyl groups should be present in glycerol, the prepolymer, and to a lesser extent, the cured PGS.

    • A strong peak around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group should appear in the prepolymer and cured PGS, confirming the esterification reaction.[1]

    • The characteristic C-O stretching of the ester bond should be visible around 1160 cm⁻¹.[1]

Protocol 4: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the molecular structure and the degree of esterification of the PGS prepolymer.

Procedure:

  • Dissolve a small amount of the PGS prepolymer in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).[10]

  • Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts:

    • Peaks corresponding to the protons of the glycerol backbone will appear between 3.5 and 5.3 ppm.

    • Peaks corresponding to the protons of the this compound backbone will appear between 1.2 and 2.4 ppm.[11]

    • The degree of esterification can be calculated by comparing the integration of the peaks corresponding to the esterified and unesterified glycerol protons.[12]

Protocol 5: Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the PGS prepolymer.

Procedure:

  • Dissolve the PGS prepolymer in a suitable solvent (e.g., chloroform).[10]

  • Run the GPC analysis using appropriate columns and a refractive index detector.

  • Data Analysis: The molecular weight distribution is determined by calibrating with polystyrene standards.[10] This information is crucial for ensuring batch-to-batch consistency.

V. Tuning the Properties of PGS: A Guide to Customization

A key advantage of PGS is the ability to tailor its mechanical properties and degradation rate to match specific tissue engineering requirements.[2][6] This is primarily achieved by modulating the degree of crosslinking.

Synthesis ParameterEffect on PGS PropertiesRationale
Curing Time Increased curing time leads to higher Young's modulus, increased tensile strength, and a slower degradation rate.[6][13]Longer curing times allow for more extensive crosslinking, resulting in a denser polymer network.
Curing Temperature Higher curing temperatures result in a stiffer and stronger elastomer with a slower degradation rate.[6]Increased temperature accelerates the crosslinking reaction, leading to a higher degree of crosslinking in a given time.
Monomer Molar Ratio Varying the glycerol to this compound molar ratio can significantly alter the mechanical properties. An excess of glycerol can lead to a softer material, while an excess of this compound can result in a more brittle polymer.[2][6]The stoichiometry of the reactants directly influences the availability of functional groups for crosslinking, thereby affecting the network structure.

VI. Alternative Synthesis Strategies

While the conventional thermal polycondensation method is widely used, alternative approaches have been developed to overcome some of its limitations, such as long reaction times and high temperatures.

  • Microwave-Assisted Synthesis: This method can significantly reduce the prepolymerization time from hours to minutes.[1][14] However, it requires careful control to prevent overheating and potential glycerol loss, which can alter the monomer ratio and affect the final properties.[1]

  • Enzymatic Synthesis: The use of enzymes, such as Candida antarctica lipase B (CALB), can catalyze the polymerization at lower temperatures, offering a milder reaction condition.[1][9] This approach can provide better control over the reaction process and prevent gelation.[10][15]

VII. Biocompatibility and Degradation

PGS is known for its excellent biocompatibility, eliciting a minimal inflammatory response in vivo.[2] Its degradation occurs primarily through surface erosion via hydrolysis of the ester bonds, leading to a linear mass loss profile and a gradual decrease in mechanical properties.[2][5] This controlled degradation is advantageous for tissue engineering applications, as it allows for the gradual transfer of load from the scaffold to the regenerating tissue. The in vivo degradation rate of PGS is generally faster than in vitro, and it can be tuned by altering the crosslinking density.[2][13]

VIII. Concluding Remarks

The synthesis of poly(glycerol sebacate) offers a versatile platform for the development of advanced biomaterials for tissue engineering. By understanding the underlying chemistry and carefully controlling the synthesis parameters, researchers can reproducibly fabricate PGS elastomers with tailored properties to meet the specific demands of their intended application. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis, characterization, and customization of this remarkable polymer.

References

  • Donnaloja, F., Gatto, F., D'Amora, U., & Gigli, M. (2024). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. Polymers, 16(10), 1405. [Link]

  • Li, Y., et al. (2015). Synthesis and characterization of poly(glycerol sebacate)-based elastomeric copolyesters for tissue engineering applications. Polymer Chemistry, 6(48), 8349-8362. [Link]

  • Lopes, D., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology, 10, 1033827. [Link]

  • Lopes, D., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology, 10, 1033827. [Link]

  • Yorulmaz, A. (2018). PREPARATION OF POLY(GLYCEROL SEBACATE) FIBERS FOR TISSUE ENGINEERING APPLICATIONS. UCL Discovery. [Link]

  • Wang, Y., et al. (2003). In Vivo Degradation Characteristics of Poly(glycerol Sebacate). Journal of Biomedical Materials Research Part A, 66A(2), 192-197. [Link]

  • Chen, Q. Z., et al. (2009). Degradation behavior of poly(glycerol sebacate). Biomaterials, 30(35), 6778-6784. [Link]

  • Ravichandran, R., et al. (2012). PGS:Gelatin Nanofibrous Scaffolds with Tunable Mechanical and Structural Properties for Engineering Cardiac Tissues. Biofabrication, 4(4), 045003. [Link]

  • Chen, Q. Z., et al. (2009). Degradation behavior of poly(glycerol sebacate). Semantic Scholar. [Link]

  • Wang, Y., et al. (2003). In vivo degradation characteristics of poly(glycerol sebacate). Scilit. [Link]

  • Nijst, C. L., et al. (2007). Synthesis and Characterization of Photocurable Elastomers from Poly(glycerol-co-sebacate). Biomacromolecules, 8(10), 3067-3073. [Link]

  • Ifkovits, J. L., & Burdick, J. A. (2007). Engineering of poly(glycerol sebacate) scaffolds. Sabanci University Research Database. [Link]

  • Lopes, D., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. SciSpace. [Link]

  • Tallawi, M., et al. (2016). (a) 1H NMR spectrum of poly (glycerol sebacate) (PGS) in deuterated... ResearchGate. [Link]

  • Donnaloja, F., Gatto, F., D'Amora, U., & Gigli, M. (2024). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. PubMed. [Link]

  • Rai, R., et al. (2012). Synthesis, properties and biomedical applications of poly(glycerol sebacate) (PGS). Progress in Polymer Science, 37(8), 1051-1078. [Link]

  • Jeong, S. I., et al. (2014). Biodegradable and Elastomeric Poly(glycerol sebacate) as a Coating Material for Nitinol Bare Stent. Journal of Biomaterials and Tissue Engineering, 4(7), 557-562. [Link]

  • Maliger, R. (2007). Synthesis and characterisation of poly (glycerol-sebacate) bioelastomers for tissue engineering applications. UQ eSpace. [Link]

  • Gadomska-Gajadhur, A., et al. (2021). Brief review on poly(glycerol sebacate) as an emerging polyester in biomedical application. Polymers in Medicine, 51(2), 29-37. [Link]

  • Yousefi Talouki, P., et al. (2022). Synthesis process of poly (glycerol sebacate) (PGS). ResearchGate. [Link]

  • Matyjaszczuk, M., et al. (2023). Poly(glycerol sebacate): A Comparative Study of Various Synthesis Methods. Biomacromolecules, 24(12), 5677-5690. [Link]

  • Matyjaszczuk, M., et al. (2023). Poly(glycerol sebacate): A Comparative Study of Various Synthesis Methods. ACS Publications. [Link]

Sources

Application Note: Sebacic Acid as a High-Efficacy Corrosion Inhibitor for Metallic Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Corrosion poses a significant threat to the longevity and integrity of metallic materials across numerous industries. The development of effective and environmentally benign corrosion inhibitors is therefore a critical area of research. This application note provides a comprehensive technical guide on the use of sebacic acid (decanedioic acid), a castor oil derivative, as a highly efficient corrosion inhibitor for various metals, including steel and its alloys.[1][2][3][4][5] We delve into the fundamental mechanism of action, present detailed protocols for evaluating its inhibitive properties, and offer insights into data interpretation and experimental design. This guide is intended for researchers and scientists engaged in materials science, corrosion engineering, and the development of protective coatings and fluids.

Introduction to Corrosion and the Role of this compound

Corrosion is the electrochemical degradation of a material, typically a metal, resulting from its reaction with the surrounding environment. This process leads to significant economic losses and safety concerns. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal exposed to that environment.[6]

Historically, many effective inhibitors have relied on heavy metals like chromium, which are now facing stringent environmental and health regulations. This has propelled the investigation into green, or environmentally friendly, inhibitors. This compound, a naturally occurring dicarboxylic acid, has emerged as a promising alternative.[7][8] It is a white, crystalline solid derived from castor oil, making it a renewable and sustainable choice.[2][3][7][8] Its efficacy, particularly in neutral to near-neutral aqueous environments, makes it suitable for applications such as in metalworking fluids, engine coolants, lubricants, and as an additive in protective coatings.[1][3][4][5]

Mechanism of Corrosion Inhibition by this compound

The effectiveness of this compound as a corrosion inhibitor stems from its molecular structure and its ability to form a durable, protective film on the metal surface.[1][2][7][9][10]

  • Adsorption and Film Formation: this compound functions by adsorbing onto the metal surface. As a dicarboxylic acid, its two carboxyl groups (-COOH) can interact with the metal. In aqueous solutions, the sebacate anion [(CH₂)₈(COO)₂]²⁻ chelates with metal cations (e.g., Fe²⁺, Zn²⁺) that are present on the surface, forming an insoluble metal-sebacate complex.[11][12]

  • Protective Barrier: This complex precipitates onto the metal surface, creating a thin, dense, and hydrophobic film.[1][9] This layer acts as a physical barrier, isolating the metal from the corrosive environment and restricting the access of aggressive ions like chloride (Cl⁻).[1][2]

  • Electrochemical Action: Electrochemical studies reveal that this compound typically functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[11][13][14] In some near-neutral conditions, it has been identified as a predominantly anodic inhibitor.[13] This dual action significantly reduces the overall corrosion current density. The formation of a bidentate bridging coordination between the metal ions and the carboxylate groups is suggested as a key feature of the protective layer.[11][12]

The diagram below illustrates the proposed mechanism of action for this compound on a steel surface in an aqueous environment.

G cluster_solution Corrosive Solution (e.g., NaCl) cluster_surface Metal Surface (Iron) cluster_film Protective Film Formation H2O H₂O O2 O₂ Cathode Cathodic Site O₂ + 2H₂O + 4e⁻ → 4OH⁻ O2->Cathode Reduction Cl Cl⁻ Anode Anodic Site Fe → Fe²⁺ + 2e⁻ Cl->Anode Attacks Sebacate Sebacate Anions [(CH₂)₈(COO)₂]²⁻ Complex Insoluble Iron-Sebacate Complex Fe[(CH₂)₈(COO)₂] Sebacate->Complex Precipitation Fe Fe (Metal Substrate) Fe->Anode Oxidation Anode->Complex Chelation Complex->Cl Blocks Complex->Fe Adsorbs & Protects

Sources

Application Notes & Protocols: Biocatalytic Synthesis of Sebacic Acid from Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sebacic acid, a linear ten-carbon dicarboxylic acid (1,10-decanedioic acid), is a highly valuable platform chemical. It serves as a crucial monomer for the synthesis of high-performance polymers such as nylon 6,10, plasticizers, lubricants, adhesives, and cosmetics.[1][2][3] The conventional industrial production of this compound relies on the alkaline pyrolysis of castor oil at high temperatures (around 250°C), a process that is energy-intensive and presents environmental challenges.[1][2][4]

As the chemical industry pivots towards more sustainable and "green" manufacturing processes, biocatalysis has emerged as a compelling alternative.[3][5] Biocatalytic routes leverage the exquisite specificity of enzymes or whole microbial cells to convert renewable feedstocks, such as fatty acids from plant oils, into this compound under mild, aqueous conditions. This approach not only reduces the environmental footprint but also opens avenues for utilizing a broader range of renewable raw materials.

This guide provides a detailed examination of the core biocatalytic strategies for this compound synthesis, complete with field-proven insights and step-by-step protocols for both whole-cell fermentation and in vitro enzymatic cascades.

Core Biocatalytic Pathway: The ω-Oxidation System

The cornerstone of microbial dicarboxylic acid production is the ω-oxidation pathway.[5][6][7] This metabolic route modifies the terminal methyl group (the ω-carbon) of a fatty acid, converting it into a second carboxylic acid group. This transformation is a three-step enzymatic cascade, often engineered into microbial hosts for optimized production.

  • ω-Hydroxylation : The rate-limiting first step is the hydroxylation of the fatty acid's terminal methyl group to form a ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) system.[5][8] These enzymes require an electron transfer partner, typically an NADPH-cytochrome P450 reductase (CPR), to shuttle electrons from the cofactor NADPH to the CYP heme center.[5] Different CYP families, such as CYP4A and CYP4F, exhibit varying substrate specificities for short, medium, and long-chain fatty acids.[9][10]

  • Alcohol Oxidation : The newly formed ω-hydroxy fatty acid is then oxidized to a ω-oxo fatty acid (an aldehyde). This step is carried out by either an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[5]

  • Aldehyde Oxidation : Finally, a fatty aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the ω-oxo fatty acid to the corresponding α,ω-dicarboxylic acid, such as this compound.[5]

A critical consideration in whole-cell systems is the presence of the native β-oxidation pathway, which is the primary route for fatty acid degradation.[6] This competing pathway can significantly reduce the yield of the desired dicarboxylic acid by degrading both the fatty acid substrate and the dicarboxylic acid product.[11] Therefore, a key genetic engineering strategy is the disruption or deletion of genes essential for β-oxidation.[1][2][6]

omega_oxidation cluster_beta_ox Competing Pathway FattyAcid Fatty Acid (e.g., Decanoic Acid) HydroxyFA ω-Hydroxy Fatty Acid FattyAcid->HydroxyFA  Cytochrome P450 (CYP) + NADPH + O₂   BetaOx β-Oxidation Degradation FattyAcid->BetaOx OxoFA ω-Oxo Fatty Acid HydroxyFA->OxoFA  Alcohol Dehydrogenase (ADH) / Oxidase (FAO)   DCA α,ω-Dicarboxylic Acid (this compound) OxoFA->DCA  Aldehyde Dehydrogenase (ALDH)   DCA->BetaOx

Caption: The core ω-oxidation pathway for converting fatty acids to dicarboxylic acids.

Application Note 1: Whole-Cell Biocatalysis with Engineered Candida tropicalis

Whole-cell biocatalysis utilizes living microorganisms as self-contained "cell factories." This approach is advantageous as it provides all necessary enzymes and cofactors in their native cellular environment. The yeast Candida tropicalis is a particularly effective host for producing this compound due to its robust native ω-oxidation pathway.[12] However, to achieve industrially relevant titers, genetic engineering is essential.

Causality of Experimental Design:

  • Host Selection: C. tropicalis is chosen for its high intrinsic activity of ω-oxidation enzymes.[6][12]

  • Genetic Strategy: The core logic is to amplify the desired synthesis pathway while blocking the primary degradation pathway. Overexpressing the genes of the ω-oxidation pathway (CYPs, CPR, ADH, ALDH) increases the metabolic flux towards this compound.[1][2] Concurrently, deleting the multiple acyl-CoA oxidase genes (POX genes) that initiate β-oxidation prevents the cell from consuming the fatty acid substrate and the dicarboxylic acid product, thereby maximizing accumulation.[1][2][6]

  • Process Strategy: A fed-batch fermentation process is employed to overcome the challenges of substrate toxicity and foam generation associated with high cell densities and fatty acid concentrations.[1][2] Using a fatty acid methyl ester (e.g., decanoic acid methyl ester) as the substrate can further mitigate toxicity.[1]

Data Presentation: Performance of Engineered Candida tropicalis

The table below summarizes the performance metrics achieved in a high-density fed-batch fermentation process using an engineered, β-oxidation-blocked strain of C. tropicalis.

ParameterValueReference
SubstrateDecanoic Acid Methyl Ester[1]
Final Titer98.3 g/L[1]
Molar Yield>98%[1][2]
Productivity0.57 g/L/h[1][2]
Final Purity>99.8% (after purification)[1][2]
Experimental Workflow: Whole-Cell Biocatalysis
Caption: General experimental workflow for whole-cell biocatalysis of this compound.
Protocol 1: Fed-Batch Fermentation for this compound Production

This protocol is based on the successful production of this compound using an engineered Candida tropicalis strain.[1][2]

1. Seed Culture Preparation (2 days) a. Inoculate a single colony of the engineered C. tropicalis strain into a 250 mL baffled flask containing 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose). b. Incubate at 30°C with shaking at 200 rpm for 24-48 hours, until the culture reaches a stationary phase.

2. Bioreactor Cultivation (5-7 days) a. Bioreactor Setup: Prepare a 5-L stirred-tank bioreactor containing 2.5 L of fermentation medium (e.g., 25-40 g/L glucose, 2-5 g/L corn steep liquor, 1-3 g/L yeast extract, and appropriate salts like KH₂PO₄ and (NH₄)₂SO₄).[13] Autoclave the bioreactor. b. Inoculation: Aseptically transfer the seed culture into the bioreactor to achieve an initial OD₆₀₀ of approximately 0.5. c. Batch Phase: Grow the cells at 30°C. Maintain pH at 6.0 using automated addition of 5M NaOH. Provide aeration at 1 vvm (volume of air per volume of liquid per minute) and maintain dissolved oxygen (DO) above 20% by controlling the agitation speed (e.g., 300-800 rpm). d. Fed-Batch Phase (Initiated upon glucose depletion): i. Once the initial glucose is consumed (indicated by a sharp increase in DO), begin the fed-batch phase. ii. Continuously feed a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration and support cell growth to a high density. iii. Substrate Feed: Once a high cell density is achieved (e.g., OD₆₀₀ > 100), begin feeding the substrate, decanoic acid methyl ester. The feed rate should be carefully controlled (e.g., starting at 1 g/L/h and gradually increasing) to avoid accumulation and toxicity.[14] e. Monitoring: Regularly draw samples to measure cell density (OD₆₀₀) and analyze the concentration of substrate and product in the supernatant using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). f. Harvest: Continue the fermentation until the substrate conversion rate plateaus (typically 120-160 hours).

Application Note 2: In Vitro Multi-Enzyme Cascade

An alternative to whole-cell systems is the use of in vitro enzymatic cascades, where a series of purified enzymes work in concert to convert a substrate to a final product. This cell-free approach offers greater control over reaction parameters and eliminates competing metabolic pathways, but places high demands on enzyme stability and requires an efficient system for regenerating expensive cofactors.[3][15]

A notable cascade pathway converts oleic acid, an abundant fatty acid in vegetable oils, into this compound.[15][16]

Causality of Experimental Design:

  • Pathway Design: This synthetic pathway leverages enzymes with unique functionalities not typically found in a single organism's primary metabolism. A key enzyme is a Baeyer-Villiger monooxygenase (BVMO) with "abnormal" regioselectivity, which is essential for cleaving the carbon chain at the correct position to yield a C10 precursor.[15]

  • Cofactor Management: The primary challenge is that the oxidoreductases in the cascade (ADH and BVMO) have different cofactor specificities (NAD⁺ and NADP⁺, respectively).[15][16] To make the process economically viable, these cofactors must be continuously regenerated. A highly elegant solution is to engineer one of the enzymes, such as the ADH, to use the same cofactor (NADP⁺) as the BVMO.[15][16] This creates a self-sufficient in situ cofactor regeneration system where the oxidation step (ADH) regenerates the NADPH consumed by the oxygenation step (BVMO), drastically simplifying the system and reducing costs.

Biochemical Pathway: Oleic Acid to this compound Cascade

enzyme_cascade cluster_cofactor In Situ Cofactor Regeneration Oleic Oleic Acid HydroxyStearic 10-Hydroxystearic Acid Oleic->HydroxyStearic Hydratase KetoStearic 10-Ketostearic Acid HydroxyStearic->KetoStearic ADH (NADP⁺→NADPH) Ester Ester Intermediate KetoStearic->Ester BVMO (NADPH→NADP⁺) Sebacic This compound Ester->Sebacic Esterase (H₂O) NADPH NADPH BVMO BVMO NADPH->BVMO Consumed NADP NADP⁺ ADH ADH NADP->ADH BVMO->NADP ADH->NADPH Regenerated

Caption: Multi-enzyme cascade for this compound synthesis from oleic acid.
Protocol 2: In Vitro Cascade Reaction

This protocol outlines a general procedure for an in vitro multi-enzyme reaction with in situ cofactor regeneration.[15][16]

1. Enzyme Preparation a. Individually express all required enzymes (Hydratase, engineered NADP⁺-dependent ADH, BVMO, Esterase) in a suitable host like E. coli. b. Purify each enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). c. Determine the protein concentration and specific activity of each purified enzyme.

2. Cascade Reaction Setup (e.g., 10 mL scale) a. To a temperature-controlled reaction vessel, add 8 mL of potassium phosphate buffer (100 mM, pH 7.5). b. Add the substrate, oleic acid, to a final concentration of 10-50 mM. A co-solvent like DMSO (5% v/v) may be required to aid solubility. c. Add the cofactor NADP⁺ to a final concentration of 0.5-1.0 mM. d. Add the purified enzymes to the reaction mixture. Optimal concentrations for each enzyme must be determined empirically but can start in the range of 5-20 µM. The order of addition is typically not critical. e. Bring the final reaction volume to 10 mL with the same buffer.

3. Reaction and Monitoring a. Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle agitation. b. Periodically (e.g., every 1-2 hours), withdraw a small aliquot (50-100 µL) of the reaction mixture. c. Quench the enzymatic reaction immediately by adding an equal volume of acetonitrile or by acidification. d. Centrifuge the sample to pellet the precipitated protein. e. Analyze the supernatant by HPLC or LC-MS to quantify the consumption of oleic acid and the formation of this compound and intermediates. f. Continue the reaction until conversion is complete or has reached a plateau (typically 12-24 hours).

Downstream Processing: Product Purification

Regardless of the synthesis method, the final product must be recovered from the aqueous reaction broth. For dicarboxylic acids like this compound, a straightforward and effective method is acid precipitation followed by recrystallization.[1][2] This method achieves very high purity levels required for polymerization applications.

Protocol 3: Purification by Acid Precipitation and Recrystallization

1. Broth Clarification a. For the whole-cell biocatalysis broth, centrifuge the entire culture at 8,000 x g for 20 minutes to pellet the cells. b. Collect the clear supernatant, which contains the dissolved sebacate salt. For the in vitro reaction, this step can be skipped if protein precipitation during quenching is sufficient.

2. Acid Precipitation a. Place the supernatant in a beaker and cool it in an ice bath. b. While stirring, slowly add a concentrated acid (e.g., 6M HCl) to the supernatant. c. Monitor the pH. This compound, being a dicarboxylic acid, will precipitate as the pH drops below its pKa values (pKa₁ ≈ 4.5, pKa₂ ≈ 5.5). Continue adding acid until the pH is approximately 2.0 to ensure complete precipitation. d. A white precipitate of crude this compound will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

3. Recrystallization a. Collect the crude this compound precipitate by vacuum filtration and wash the filter cake with cold deionized water. b. Transfer the crude solid to a clean flask. Add a minimal amount of hot deionized water (e.g., heated to 90-95°C) until the solid just dissolves. c. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Pure this compound crystals will form, leaving more soluble impurities in the mother liquor. d. Collect the purified crystals by vacuum filtration. e. Dry the crystals under vacuum at 60°C overnight. The final product should be a white, crystalline powder with a purity of >99.8%.

Conclusion and Future Outlook

Biocatalytic synthesis represents a powerful and sustainable paradigm for the production of this compound. Whole-cell fermentation with engineered yeasts like Candida tropicalis has demonstrated remarkable success, achieving high titers and yields that approach industrial viability.[1][2] In parallel, in vitro multi-enzyme cascades offer a highly controlled environment for complex chemical transformations, with innovations in cofactor regeneration paving the way for cost-effective cell-free systems.[15][16]

Future research will focus on discovering and engineering more robust and efficient enzymes, particularly cytochrome P450s with higher activity and stability. Further metabolic engineering of microbial hosts to enhance precursor supply and stress tolerance will continue to push production titers higher. The integration of these advanced biocatalysts with optimized fermentation and downstream processing will be critical to establishing a fully commercialized, bio-based route to this compound and other valuable dicarboxylic acids.

References

  • Benchchem. Biosynthesis pathway of long-chain dicarboxylic acids.
  • Jeon, E. Y., Jang, M. J., et al. (2019). Microbial production of this compound from a renewable source: production, purification, and polymerization. Green Chemistry.
  • Wikipedia. Cytochrome P450 omega hydroxylase.
  • Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology. Available from: [Link]

  • Tieves, F., & Hollmann, F. (2025). Enzymatic Valorization of Fatty Acids in Oleochemical Synthesis. European Journal of Lipid Science and Technology.
  • Fraunhofer IGB. Long-chain dicarboxylic acids from plant oils.
  • Chuang, S. S., et al. (2018). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology. Available from: [Link]

  • ResearchGate. Microbial production of this compound from a renewable source: production, purification, and polymerization. Available from: [Link]

  • Lu, J., et al. (2022). Biocatalytic Cascade of this compound Production with In Situ Co-Factor Regeneration Enabled by Engineering of an Alcohol Dehydrogenase. Catalysts. Available from: [Link]

  • Chen, Y., & Zhang, F. (2018). Advances in bio-based production of dicarboxylic acids longer than C4. Biotechnology Advances. Available from: [Link]

  • Ulezlo, I. V., & Rogozhin, I. S. (2004). [Search for yeast producers of brassylic and sebacic fatty acids]. Prikladnaia Biokhimiia i Mikrobiologiia. Available from: [Link]

  • ResearchGate. Biotransformation of methyl decanoate to this compound using an evolved Candida tropicalis strain with decane induction method. Available from: [Link]

  • Kim, Y. R., et al. (2015). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Google Patents. CN107326051B - this compound produced by microbial fermentation method and preparation method thereof.
  • Sanders, R. J., et al. (2018). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available from: [Link]

  • ResearchGate. Biocatalytic Cascade of this compound Production with In Situ Co-Factor Regeneration Enabled by Engineering of an Alcohol Dehydrogenase. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Biocatalytic Production of this compound.

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Troubleshooting & Optimization

Technical Support Center: Purification of Sebacic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of sebacic acid via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical purification technique. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the underlying principles and troubleshooting of common experimental hurdles.

Troubleshooting Guide: Common Issues in this compound Recrystallization

This section addresses specific problems that can arise during the recrystallization of this compound, offering explanations and actionable solutions based on fundamental chemical principles.

Question: My this compound yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue in recrystallization and can be attributed to several factors. Understanding the solubility curve of this compound in your chosen solvent is critical.

  • Sub-optimal Solvent Choice: The ideal solvent should dissolve this compound completely at an elevated temperature but have very low solubility at cooler temperatures. Water is a common and effective solvent for this compound recrystallization.

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of the this compound dissolved even after cooling, leading to poor recovery. The goal is to create a saturated or near-saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, especially during filtration to remove insoluble impurities, this compound can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Incomplete Crystallization: The cooling process may not be long enough or the final temperature may not be low enough to induce maximum crystallization. Allowing the solution to cool slowly to room temperature and then placing it in an ice bath can significantly improve yield.

Troubleshooting Steps:

  • Optimize Solvent Volume: Start with a minimal amount of hot solvent and add small increments until the this compound just dissolves.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before transferring to an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals.

  • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution.

Question: The resulting this compound crystals are small, discolored, or appear oily. What causes this and how can I obtain pure, well-formed crystals?

Answer:

The quality of the resulting crystals is a direct indicator of the purification's success. Poor crystal quality can be due to impurities or issues with the crystallization process itself.

  • Presence of Impurities: Oily or discolored crystals often indicate the presence of impurities that have co-precipitated with the this compound. This compound is produced from castor oil, and residual fatty acids or other organic compounds can be common impurities. Activated carbon can be used to remove colored impurities.

  • Rapid Crystallization: Cooling the solution too quickly can lead to the formation of small, impure crystals. A slower cooling rate allows for the selective incorporation of this compound molecules into the growing crystal lattice, excluding impurities.

  • Insufficient Purity of Starting Material: If the initial this compound is heavily contaminated, a single recrystallization may not be sufficient. A second recrystallization step may be necessary.

Improving Crystal Quality:

  • Decolorize with Activated Carbon: If your initial hot solution is colored, add a small amount of activated carbon and boil for a few minutes before filtering. The activated carbon will adsorb many colored impurities.

  • Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, undisturbed. This promotes the growth of larger, more perfect crystals.

  • Consider a Second Recrystallization: If the purity is still not satisfactory, dissolving the obtained crystals in fresh hot solvent and repeating the recrystallization process can yield a purer product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Water is the most commonly used and effective solvent for the recrystallization of this compound. Its advantages include being inexpensive, non-toxic, and having a steep solubility curve for this compound (low solubility at room temperature and high solubility at its boiling point). Other polar solvents like ethanol or acetone can also be used, but water is generally preferred for its safety and environmental friendliness.

Q2: What is the expected solubility of this compound in water at different temperatures?

A2: The solubility of this compound in water increases significantly with temperature. This property is fundamental to the success of recrystallization.

Temperature (°C)Solubility ( g/100 mL of Water)
20~0.1
100~1.0
Note: These are approximate values. Consult specific chemical literature for precise data.

Q3: How can I effectively remove insoluble impurities before crystallization?

A3: Insoluble impurities should be removed from the hot, saturated solution by hot filtration.

Workflow for Hot Filtration:

HotFiltration A Dissolve this compound in Hot Solvent B Add Activated Carbon (if needed) A->B C Hot Gravity Filtration (Pre-heated funnel) B->C D Collect Hot, Clear Filtrate C->D Purified Solution E Insoluble Impurities (remain on filter paper) C->E Impurities Removed

Caption: Workflow for removing insoluble impurities.

Q4: What is the importance of the slow cooling step?

A4: Slow cooling is crucial for obtaining high-purity crystals. It allows for the gradual and orderly growth of the crystal lattice. This slow process selectively incorporates this compound molecules while excluding impurities, which remain in the solvent. Rapid cooling traps impurities within the rapidly forming crystal structure, leading to a less pure product.

Q5: My recrystallized this compound still shows impurities in analysis. What are the next steps?

A5: If a single recrystallization does not achieve the desired purity, several options can be explored:

  • Second Recrystallization: Performing the entire recrystallization process a second time with the already purified crystals can significantly improve purity.

  • Solvent System Modification: If impurities have similar solubility profiles to this compound in water, a mixed solvent system (e.g., ethanol-water) might be more effective at excluding them.

  • Alternative Purification Techniques: For very high purity requirements, techniques like column chromatography or zone refining might be necessary, although these are more complex and costly.

Experimental Protocol: Recrystallization of this compound from Water

This protocol outlines a standard procedure for the purification of this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Beaker

  • Hot plate

  • Filter paper

  • Glass funnel

  • Buchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water.

    • Gently heat the mixture on a hot plate while stirring until the water boils.

    • Continue adding small portions of hot water until the this compound just dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Return the flask to the hot plate and boil for 2-5 minutes.

  • Hot Filtration:

    • Pre-heat a glass funnel and a clean Erlenmeyer flask.

    • Place a fluted filter paper in the pre-heated funnel.

    • Quickly pour the hot solution through the filter paper to remove insoluble impurities and activated carbon.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper and a vacuum flask.

    • Wet the filter paper with a small amount of cold deionized water.

    • Pour the cold crystal slurry into the Buchner funnel and apply vacuum.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a low-temperature oven.

Recrystallization Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound + Water B Heat to Boiling A->B C Saturated Solution B->C D Hot Gravity Filtration C->D E Clear Filtrate D->E F Slow Cooling to RT E->F G Ice Bath F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Drying J->K L Pure this compound Crystals K->L

Caption: Step-by-step workflow for this compound recrystallization.

References

  • Royal Society of Chemistry. (n.d.). Recrystallisation of this compound. Education. Retrieved from [Link]

Technical Support Center: Purification of Crude Sebacic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with removing color impurities from crude sebacic acid. The content is structured to offer both quick-reference FAQs and detailed troubleshooting pathways, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of color in crude this compound?

A1: Crude this compound, especially when derived from the alkaline pyrolysis of castor oil, often contains color impurities.[1] These can arise from byproducts of the high-temperature cleavage reaction, such as oxidized and polymerized species, or residual fatty acids.[1][2] The goal of purification is to remove these colored compounds to achieve a white to off-white crystalline product suitable for high-purity applications like polymer synthesis.[3]

Q2: What are the most effective and common methods for decolorizing this compound?

A2: The most widely used and effective methods are activated carbon treatment and recrystallization, often performed sequentially.[1]

  • Activated Carbon Treatment: This method uses the high surface area of activated carbon to adsorb colored organic impurities from a solution of this compound.[4][5]

  • Recrystallization: This technique relies on the difference in solubility of this compound and its impurities in a given solvent at different temperatures. Water is an excellent and commonly used solvent for this purpose.[1]

A combination of these methods can yield this compound with a purity exceeding 99.8%.[1][6][7]

Q3: Can any type of activated carbon be used for this process?

A3: No, the choice of activated carbon is critical. Different grades of activated carbon possess varying pore structures (micropores, mesopores, macropores), surface areas, and surface chemistries.[8][9] For organic acids like this compound, an acid-washed activated carbon is often preferred to minimize ash and soluble iron content, which could introduce new impurities.[4][10] Wood-based activated carbons, with their larger pore structures, are often effective for removing larger color molecules.[9][11]

Q4: How can I assess the purity and color of my final this compound product?

A4: Several analytical methods can be employed:

  • Melting Point Analysis: Pure this compound has a sharp melting point (around 133-134.5°C). A broad melting range indicates the presence of impurities.[1]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are precise techniques for quantifying purity and identifying specific impurities.[1][12][13][14]

  • Acid Value Titration: This is a classic and cost-effective method to determine the overall acid content and estimate purity.[1][12]

  • Visual/Spectroscopic Color: The APHA (American Public Health Association) color scale is a common method for quantifying yellowness in near-colorless liquids, which can be adapted for solutions of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the purification process in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Persistent Color After Activated Carbon Treatment

Question: I've treated my hot this compound solution with activated carbon, but the filtrate is still yellow. What went wrong?

This is a common issue that typically points to suboptimal parameters in the adsorption process. The effectiveness of activated carbon is dependent on several factors.

Possible Causes & Solutions:

  • Cause A: Incorrect Activated Carbon Type or Grade. The pore size and surface chemistry of the carbon may not be suitable for the specific color bodies in your crude sample.[8]

    • Solution: Switch to a different grade of activated carbon. If you used a general-purpose carbon, try one specifically designed for organic acid purification, such as an acid-washed, wood-based, or coconut shell-based carbon.[9][10] It may be necessary to screen a few different types to find the most effective one for your specific impurity profile.[4]

  • Cause B: Insufficient Dosage. The amount of activated carbon was not enough to adsorb all the color impurities.

    • Solution: Increase the dosage of activated carbon. A typical starting range is 0.2-0.5% by weight of the crude this compound.[1][5] You can incrementally increase this up to 2-3% in subsequent trials, but be aware that excessive amounts can lead to yield loss due to adsorption of the product itself.

  • Cause C: Inadequate Contact Time or Temperature. Adsorption is a kinetic process and requires sufficient time and energy.

    • Solution: Increase the contact time and maintain the temperature. After adding the activated carbon to the hot solution, ensure it is stirred continuously for at least 15-30 minutes while maintaining a near-boiling temperature.[1] This keeps the this compound fully dissolved and enhances the diffusion of impurities into the carbon pores.

  • Cause D: Saturated Carbon. The carbon has adsorbed its maximum capacity of impurities and can no longer be effective.

    • Solution: Perform a sequential treatment. Filter the solution to remove the first batch of carbon, and then treat the filtrate with a fresh portion of activated carbon.[1] This is often more effective than using a single large portion.

Troubleshooting Workflow for Activated Carbon Treatment

Start Problem: Persistent Color After AC Treatment Q1 Was an acid-washed or wood-based AC used? Start->Q1 Sol1 Action: Switch to an appropriate AC grade. Q1->Sol1 No Q2 Was AC dosage 0.2-0.5% (w/w)? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Increase AC dosage incrementally (e.g., to 1-2%). Q2->Sol2 No Q3 Was solution stirred at near-boiling for 15-30 min? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Increase contact time and/or temperature. Q3->Sol3 No Sol4 Action: Consider a second, sequential treatment with fresh AC. Q3->Sol4 Yes Sol3->Sol4 End Color Issue Resolved Sol4->End

Caption: Troubleshooting logic for ineffective decolorization.

Issue 2: Low Yield of Purified this compound After Recrystallization

Question: I successfully removed the color, but my final yield after recrystallization is very low. How can I improve it?

Low yield is a common problem in recrystallization and is almost always related to the solubility of your compound in the chosen solvent system.[15]

Possible Causes & Solutions:

  • Cause A: Excessive Solvent Usage. Using too much hot solvent to dissolve the crude product is the most frequent cause of low yield. The excess solvent keeps a significant amount of this compound dissolved in the mother liquor even after cooling.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Add the solvent in small portions to the boiling suspension until a clear solution is just obtained.[1] If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.

  • Cause B: Incomplete Crystallization. The solution was not cooled sufficiently to maximize crystal precipitation.

    • Solution: After allowing the solution to cool slowly to room temperature (which is crucial for forming pure, large crystals), place the flask in an ice-water bath for at least 30 minutes to an hour to maximize the recovery of the product from the cold mother liquor.[1]

  • Cause C: Premature Crystallization. The product crystallized too early, for example, during hot filtration to remove activated carbon or other insoluble impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. This can be done by passing some boiling solvent through it just before filtering your hot this compound solution.[1] This prevents a sudden temperature drop that would cause the product to crash out on the filter paper.

  • Cause D: Inappropriate Solvent Choice. The selected solvent has a poor solubility profile for this compound (i.e., it is too soluble at low temperatures).

    • Solution: While water is excellent for this compound, if you are using a different solvent, ensure it has the ideal property of dissolving the compound well when hot but poorly when cold.[1][16] Refer to solubility data tables to make an informed choice.

Issue 3: Product "Oils Out" Instead of Forming Crystals

Question: During cooling, my product separated as an oily layer instead of solid crystals. What is happening?

"Oiling out" occurs when the this compound comes out of the solution above its melting point. This is often caused by a high concentration of impurities depressing the melting point of the mixture or if the solvent's boiling point is higher than the melting point of the impure solid.[1]

Possible Causes & Solutions:

  • Cause A: Solution is Too Saturated. The concentration of this compound is too high, causing it to separate from the solution at a temperature above its melting point.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation temperature.[1] Then, allow it to cool again, more slowly this time.

  • Cause B: Cooling is Too Rapid. Fast cooling doesn't give molecules enough time to orient into a crystal lattice.

    • Solution: Insulate the flask to encourage very slow cooling. You can wrap it in glass wool or paper towels, or place it in a large beaker of hot water and allow the entire assembly to cool to room temperature.[15]

  • Cause C: High Impurity Load. Significant impurities can lower the melting point of the mixture to below the temperature of saturation.

    • Solution: Introduce a "seed crystal" (a tiny, pure crystal of this compound) to the solution as it cools.[1] This provides a template for proper crystal growth to begin. If the impurity load is very high, an initial purification step (like a preliminary recrystallization or activated carbon treatment) may be necessary before the final crystallization.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This protocol is designed as a preliminary step to remove the bulk of colored impurities before final purification by recrystallization.

  • Prepare Solution: In an appropriately sized Erlenmeyer flask, prepare a hot aqueous solution of crude this compound as described in the recrystallization protocol below (steps 1-3).

  • Cool Slightly: Momentarily remove the flask from the heat source to prevent violent bumping when the carbon is added.

  • Add Activated Carbon: Add powdered, acid-washed activated carbon to the hot solution with continuous stirring. Start with a dosage of 0.2-0.5% of the initial crude this compound weight.[1][5]

  • Heat and Stir: Return the mixture to the heat source and maintain it at a near-boiling temperature for 15-30 minutes with constant stirring to ensure intimate contact.[1]

  • Hot Filtration: Filter the hot solution quickly through a pre-heated gravity filtration setup (e.g., a Büchner funnel with filter paper or a bed of Celite) to remove the activated carbon. The funnel and receiving flask should be pre-heated with boiling water to prevent premature crystallization.[1]

  • Proceed to Crystallization: The resulting clear and decolorized filtrate is now ready for recrystallization as described in Protocol 2.

Protocol 2: Purification by Recrystallization

This protocol outlines the standard procedure for purifying this compound using water as the solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound (either pre-treated with activated carbon or as is). For every 10 grams of crude material, begin by adding approximately 100 mL of deionized water.[1]

  • Heating: Place the flask on a hot plate with a magnetic stir bar and heat the suspension with constant stirring. Bring the mixture to a gentle boil.[1]

  • Solvent Addition: If the this compound has not fully dissolved upon reaching boiling, add small additional portions of boiling deionized water until a completely clear solution is achieved. Critically, avoid adding a large excess of water to ensure a high recovery yield.[1][15]

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities on the crystal surfaces.[1]

  • Drying: Dry the purified this compound crystals in a drying oven at a temperature well below its melting point (e.g., 80-100°C) or in a vacuum desiccator until a constant weight is achieved.[1]

Data & Visualization

Table 1: Comparison of Activated Carbon Types for Organic Acid Purification

Activated Carbon TypePrimary Raw MaterialKey Pore StructureBest ForConsiderations
Wood-Based WoodMacroporous/MesoporousRemoving larger organic molecules and color bodies.[9][11]Good for initial decolorization steps.
Coconut Shell-Based Coconut ShellsMicroporousAdsorbing small molecule impurities and for final polishing.[9]High hardness, low ash content.
Coal-Based Bituminous CoalBalanced Micro/Meso/MacroGeneral-purpose applications.[9]May have higher ash content unless acid-washed.
Acid-Washed Any (typically Coal/Wood)VariesHigh-purity applications where leaching of minerals (e.g., iron) is a concern.[4][10]Essential for pharmaceutical or polymer-grade products.

Purification Strategy Decision Diagram

This diagram illustrates the logical flow for choosing the appropriate purification strategy based on the initial state of the crude this compound.

Start Crude this compound Q1 Is the crude material heavily colored? Start->Q1 AC_Step Perform Activated Carbon Treatment (Protocol 1) Q1->AC_Step Yes Recryst_Step Perform Recrystallization (Protocol 2) Q1->Recryst_Step No / Slightly Off-white AC_Step->Recryst_Step Q2 Is purity >99.8% and color acceptable? Recryst_Step->Q2 End Purified this compound Q2->End Yes Repeat Repeat Purification Cycle or Troubleshoot Further Q2->Repeat No

Caption: Decision workflow for this compound purification.

References

  • Benchchem. This compound Purification: A Technical Support Center.
  • Calgon Carbon Corporation. Activated Carbon for Acids/Chemical Purification.
  • Chemviron. Why is Activated Carbon Important for Liquid Chemicals?
  • P2 InfoHouse. A Guide to Activated Carbon for Semi-Aqueous Processing.
  • Google Patents. US2960533A - Separation process for this compound.
  • ResearchGate. Microbial production of this compound from a renewable source: production, purification, and polymerization | Request PDF.
  • Royal Society of Chemistry. Microbial production of this compound from a renewable source: production, purification, and polymerization - Green Chemistry.
  • Guidechem. What are the uses and methods of preparation for this compound? - FAQ.
  • Google Patents. US2731495A - Production of this compound.
  • Benchchem. A Comparative Guide to Determining this compound Purity: Titration vs. Chromatographic Methods.
  • National Institutes of Health. Green Process without Thinning Agents for Preparing this compound via Solid-Phase Cleavage - PMC.
  • MDPI. Effect of Pretreatment of Activated Carbon on Iron Oxide-Loaded Catalysts to Significantly Enhance Production of this compound from Castor Oil.
  • Benchchem. common impurities in commercial suberic acid.
  • General Carbon. Types of Activated Carbon: A Comprehensive Guide to Purification Solutions.
  • Google APIs. Crystallization of this compound from a hot Solution.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Huamei Carbon. How to Choose the Right Activated Carbon?.
  • Benchchem. Application Notes and Protocols for the Analysis of this compound by High-Performance Liquid Chromatography (HPLC).
  • Creative Bioarray. Decolorization Protocol.
  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization.
  • Carbotecnia. Decolorization with Activated Carbon.
  • ResearchGate. Effect of Pretreatment of Activated Carbon on Iron Oxide-Loaded Catalysts to Significantly Enhance Production of this compound from Castor Oil.
  • Chemicea. This compound.
  • ACS Publications. Green Process without Thinning Agents for Preparing this compound via Solid-Phase Cleavage | ACS Omega.
  • Nova Industries. This compound Product Overview.
  • Google Patents. US2744938A - Removal of color impurities from organic compounds.
  • PubMed. [Gas chromatographic detection of this compound in the air].

Sources

Technical Support Center: Optimizing Sebacic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sebacic acid polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-quality polymers from this compound. Here, you will find answers to common questions and in-depth troubleshooting guides to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

A1: The most prevalent method is step-growth polycondensation. This process typically involves reacting this compound, a dicarboxylic acid, with a co-monomer such as a diol (to form a polyester) or a diamine (to form a polyamide).[1] The reaction proceeds by eliminating a small molecule, most commonly water.[1] To achieve a high molecular weight polymer, it is crucial to continuously remove this water, which is usually accomplished by conducting the reaction at elevated temperatures under a vacuum.[1]

Q2: What are the critical reaction parameters to control during this compound polymerization?

A2: Several parameters are critical for successful polymerization:

  • Temperature: The reaction temperature must be high enough to keep the monomers and the resulting polymer in a molten state and to facilitate the removal of water, but not so high as to cause thermal degradation.[2][3]

  • Monomer Stoichiometry: An exact 1:1 molar ratio of the dicarboxylic acid and the diol/diamine is essential for achieving high molecular weights.

  • Catalyst: The choice and concentration of the catalyst significantly impact the reaction rate and the properties of the final polymer.[4]

  • Reaction Time: Sufficient time is needed for the polymer chains to grow to the desired length.

  • Vacuum Quality: A high vacuum is necessary in the later stages to efficiently remove the water byproduct and drive the reaction equilibrium towards polymer formation.[1]

Q3: Which catalysts are effective for this compound polymerization?

A3: A range of catalysts can be employed, depending on the desired reaction conditions and polymer characteristics.

  • Acid Catalysts: Protonic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective.[1] Lewis acids, including tin(II) octoate, titanium alkoxides, and antimony(III) oxide, are also commonly used.[1][3]

  • Organometallic Catalysts: Compounds such as calcium oxide have been shown to be highly efficient, leading to high molecular weight polymers in a relatively short time.[4]

  • Enzyme Catalysts: Lipases, such as Candida antarctica lipase B (CALB), offer a milder, more selective, and environmentally friendly alternative for polycondensation, particularly for biomedical applications where metal catalyst residues are a concern.[5][6][7]

Q4: How does monomer purity affect the final polymer?

A4: Monomer purity is paramount in polycondensation.[8][9] Impurities can act as chain terminators, preventing the formation of long polymer chains and significantly reducing the final molecular weight.[8][9][10] For instance, monofunctional impurities will cap the growing chains, while trifunctional impurities can lead to branching and unwanted gel formation.[1] High-purity monomers are essential for producing a polymer with the desired mechanical properties and batch-to-batch consistency.[8][11]

Q5: At what temperature does poly(this compound) and its derivatives degrade?

A5: The thermal stability depends on the specific polymer structure. For example, poly(sebacic anhydride) (PSA) exhibits a two-step thermal degradation process.[4] Polyesters based on this compound are generally stable up to around 380°C.[2][6] Thermogravimetric Analysis (TGA) is the standard method to determine the specific decomposition temperature (Td) of a synthesized polymer.[2][12]

Part 2: In-depth Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments. Each guide follows a logical diagnostic process.

Issue 1: Low Molecular Weight of the Final Polymer

Low molecular weight is one of the most common challenges in polycondensation. The troubleshooting workflow below can help identify the root cause.

G start Problem: Low Molecular Weight q1 Is Monomer Stoichiometry Exactly 1:1? start->q1 q2 Was a High Vacuum (<1 mbar) Achieved? q1->q2 Yes sol1 Solution: Accurately weigh monomers. Consider end-group analysis of oligomers to adjust. q1->sol1 No q3 Was the Reaction Time Sufficient? q2->q3 Yes sol2 Solution: Check vacuum pump and seals. Ensure system is leak-free. Apply vacuum gradually. q2->sol2 No q4 Are Monomers Sufficiently Pure? q3->q4 Yes sol3 Solution: Increase reaction time. Monitor viscosity as an indicator of molecular weight. q3->sol3 No sol4 Solution: Purify monomers before use (e.g., recrystallization). Verify purity with NMR or GC. q4->sol4 No

Caption: Troubleshooting workflow for low molecular weight polymer.

  • Potential Cause A: Incorrect Monomer Stoichiometry

    • Why it happens: Polycondensation requires a precise equimolar balance of functional groups (e.g., -COOH and -OH). An excess of one monomer leads to chains that are all terminated with the same functional group, preventing further growth.

    • How to fix it: Use a high-precision balance for weighing monomers. For multi-step reactions, it may be necessary to perform an end-group titration on the pre-polymer to make final adjustments to the stoichiometry before the final polymerization stage.

  • Potential Cause B: Inadequate Water Removal

    • Why it happens: The polymerization is an equilibrium reaction. The presence of water, the reaction byproduct, will push the equilibrium back towards the monomers, preventing the formation of high molecular weight polymer.[1]

    • How to fix it: Ensure your reaction setup is free of leaks. Use a high-performance vacuum pump capable of reaching pressures below 1 mbar. It's also important to apply the vacuum gradually to prevent the oligomers from boiling and being removed from the reaction vessel.[1] The use of an inert gas sweep (like nitrogen) in the initial stages can also help carry away water vapor.

  • Potential Cause C: Insufficient Monomer Purity

    • Why it happens: As mentioned in the FAQ, monofunctional impurities act as chain cappers. Even a small percentage of such impurities can drastically lower the achievable degree of polymerization.[9][10]

    • How to fix it: If possible, purify your this compound and co-monomer before use. Recrystallization is a common method. Confirm purity using analytical techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.

Issue 2: Polymer Discoloration (Yellowing or Browning)
  • Potential Cause A: Thermal Degradation

    • Why it happens: If the reaction temperature is too high or the reaction is held at an elevated temperature for too long, side reactions and polymer chain degradation can occur, leading to the formation of chromophores.

    • How to fix it: Lower the reaction temperature.[1] Optimize the reaction time to be as short as possible while still achieving the target molecular weight. Running the reaction under a high-purity inert gas atmosphere (like Argon or Nitrogen) can help minimize oxidative degradation.

  • Potential Cause B: Catalyst-Induced Side Reactions

    • Why it happens: Some catalysts, particularly certain metal-based ones, can cause discoloration at high temperatures.

    • How to fix it: Reduce the catalyst concentration to the minimum effective level. Consider switching to a different type of catalyst. For sensitive applications, an enzyme-catalyzed reaction at a lower temperature can be an excellent solution to avoid discoloration.[7]

Issue 3: Gel Formation (Cross-linking)
  • Potential Cause A: Trifunctional Impurities

    • Why it happens: If one of your monomers contains impurities with more than two reactive functional groups (e.g., glycerol contamination in a diol monomer), these will act as branching points.[1] As the reaction progresses, these branches connect, forming an insoluble, cross-linked network known as a gel.[1]

    • How to fix it: The primary solution is to ensure the purity of your monomers.[1] Use analytical methods to confirm the absence of trifunctional impurities before starting the polymerization.

  • Potential Cause B: Unintended Side Reactions

    • Why it happens: At very high temperatures, side reactions can occur on the polymer backbone, creating reactive sites that can lead to cross-linking.[1]

    • How to fix it: Lower the reaction temperature and consider using a milder catalyst to avoid these side reactions.[1]

Part 3: Protocols and Data

Standard Experimental Protocol: Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation of this compound with a diol (e.g., 1,4-butanediol).

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation cluster_2 Termination & Recovery a Charge Reactor: Equimolar this compound & Diol + Catalyst (e.g., 0.1% H₃PO₄) b Heat to 190°C under N₂ purge (2.5 hours) a->b c Water is removed with N₂ stream b->c d Gradually apply vacuum (< 1 mbar) over 30-60 min c->d e Continue reaction under high vacuum (3-5 hours) d->e f Monitor viscosity increase e->f g Stop heating, break vacuum with N₂ f->g h Recover polymer (may require dissolution) g->h i Purify by precipitation h->i j Dry polymer in vacuum oven i->j

Caption: General workflow for two-stage melt polycondensation.

Step-by-Step Methodology:

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a condenser and collection flask.

  • Charging Monomers: Charge the reactor with equimolar amounts of this compound and the chosen diol. Add the catalyst (e.g., 0.1-0.5% w/w H₃PO₄).[3]

  • Stage 1 - Esterification: Begin stirring and purge the system with inert gas. Slowly heat the mixture to a temperature of ~190°C.[3] Maintain this temperature for 2-3 hours to form oligomers, while water is removed by the inert gas stream.

  • Stage 2 - Polycondensation: Gradually apply a vacuum over 30-60 minutes, carefully reducing the pressure to below 1 mbar.[1] This slow reduction prevents the boiling and loss of low molecular weight species.

  • Chain Growth: Continue the reaction under high vacuum at 190°C for an additional 3-5 hours.[1] The viscosity of the melt will increase significantly as the polymer chains grow.

  • Termination and Recovery: Once the desired viscosity is achieved, stop the heating and break the vacuum with inert gas. The resulting polymer can be recovered while still molten or after cooling and solidifying.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol or diethyl ether) to remove unreacted monomers and catalyst residues.[4]

  • Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and resulting polymer properties. These values are illustrative and should be optimized for your specific application.

ParameterCondition / ValueRationale & Expected Outcome
Reaction Temperature 130 - 190°CBalances reaction rate against thermal degradation. Higher temperatures generally increase the reaction rate but risk discoloration.[3][13]
Catalyst (Acid) 0.1 - 0.5% w/w H₃PO₄/H₂SO₄Accelerates the esterification reaction. Higher concentrations can lead to side reactions.[3]
Catalyst (Enzyme) 3 - 14% w/w CALBAllows for milder reaction conditions (e.g., 40-100°C), minimizing degradation and producing biocompatible polymers.[5][6]
Final Vacuum < 1 mbarEssential for driving the equilibrium to high molecular weight by efficiently removing water.[1]
Typical Mw (Melt) 20,000 - 85,000 g/mol Dependent on purity, stoichiometry, and reaction time.[3]
Typical Mw (Enzymatic) 3,000 - 42,000 g/mol Generally lower than melt polycondensation but highly tunable.[5][6]

References

  • Sequencing Biodegradable and Potentially Biobased Polyesteramide of this compound and 3-Amino-1-propanol by MALDI TOF-TOF Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of poly(sebacic anhydride): Effect of various catalysts on structure and thermal properties. (2025). ResearchGate. Retrieved from [Link]

  • Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. (2020). ACS Publications. Retrieved from [Link]

  • Polycondensation of this compound with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of Poly(glycerol sebacate) Synthesis for Biomedical Purposes with the Design of Experiments. (2018). ACS Publications. Retrieved from [Link]

  • Kinetics of Polycondensation of this compound with Glycerol. (2020). ACS Publications. Retrieved from [Link]

  • Optimization of poly(glycerol sebacate) synthesis for biomedical purposes with the Design of Experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for manufacturing this compound. (1939). Google Patents.
  • Polymerization reaction of azelaic acid, this compound, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Study on the degradation rate of polyanhydride (poly(this compound), diacetoxy terminated, PSADT) for potential drug delivery and tissue engineering scaffold applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural characterization of synthetic poly(ester amide) from this compound and 4-amino-1-butanol by matrix-assisted laser desorption ionization time-of-flight/time-of-flight tandem mass spectrometry. (2008). PubMed. Retrieved from [Link]

  • Preparation of this compound via Alkali Fusion of Castor Oil and its Several Derivatives. (n.d.). Scilit. Retrieved from [Link]

  • Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. (n.d.). MDPI. Retrieved from [Link]

  • Degradable Polymer Films Made from Poly(salicylic-acid-co-sebacic acid) and Poly(sebacic anhydride)/Poly(adipic anhydride) Blends: Degradation Kinetics and Use as Sacrificial Layers for Polymer Multilayer Systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Copolyesters made from 1,4-butanediol, this compound, and D-glucose by melt and enzymatic polycondensation. (2015). PubMed. Retrieved from [Link]

  • Synthesis, kinetics, and characterization of bio-based thermosets obtained through polymerization of a 2,5-furandicarboxylic acid-based bis(2-oxazoline) with this compound. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? (2025). Sustainability Directory. Retrieved from [Link]

  • Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. (2024). MDPI. Retrieved from [Link]

  • Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). NIH. Retrieved from [Link]

  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023). ResearchGate. Retrieved from [Link]

  • Kinetics of Polycondensation of this compound with Glycerol. (2020). ACS Publications. Retrieved from [Link]

  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023). Polymer Bulletin. Retrieved from [Link]

  • Direct Solid-State Polymerization of Highly Aliphatic PA 1212 Salt: Critical Parameters and Reaction Mechanism Investigation Under Different Reactor Designs. (n.d.). MDPI. Retrieved from [Link]

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Technical Support Center: Preventing "Oiling Out" During Sebacic Acid Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with sebacic acid. This resource provides in-depth troubleshooting advice and practical protocols to address the common and often challenging issue of "oiling out" during crystallization. Our goal is to equip you with the scientific understanding and actionable strategies to achieve robust and reproducible crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out" in the context of this compound crystallization?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where the solute, in this case, this compound, separates from the solution as a liquid phase (an "oil") rather than as solid crystals.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent, often appearing as distinct droplets or a separate liquid layer.[2][3] This occurs when the level of supersaturation is so high that the kinetic barrier to forming a disordered, solute-rich liquid is lower than that of forming an ordered crystal lattice.[2][4] Molecules like this compound, which contain flexible long carbon chains, can be particularly prone to this behavior.[5]

Q2: Why is "oiling out" a significant problem for my process?

"Oiling out" can severely compromise the success of your crystallization process and the quality of your final product for several reasons:

  • Poor Purification: The oily phase is often a good solvent for impurities. When this oil eventually solidifies, these impurities become trapped within the solid matrix, leading to a product with lower purity.[1][2][6]

  • Amorphous or Poorly Defined Solid Form: The oil may solidify into an amorphous solid or a poorly crystalline material instead of the desired crystalline form. This can negatively impact downstream processing, such as filtration and drying, as well as the final product's physical properties.[2]

  • Process Control and Reproducibility Issues: The formation and solidification of the oil are often unpredictable and difficult to control, leading to batch-to-batch inconsistency in crystal size, shape, and purity.[2][6] This makes process scale-up challenging.[2]

  • Handling Difficulties: The resulting product can be sticky, gummy, or gel-like, which can foul equipment and make isolation and handling difficult.[2][7]

Q3: What are the primary causes of "oiling out" when crystallizing this compound?

The fundamental driver for "oiling out" is achieving a state of high supersaturation too quickly.[2] Key factors that contribute to this include:

  • Rapid Cooling: A fast reduction in temperature can rapidly increase supersaturation beyond the metastable zone, where controlled crystal growth occurs, and into a labile zone where oiling out is kinetically favored.[1]

  • Inappropriate Solvent Choice: A solvent in which this compound is either excessively soluble or very poorly soluble can promote oiling out. The ideal solvent should have a moderate solubility for this compound and a significant change in solubility with temperature.[1][8] this compound is known to be soluble in organic solvents like ethanol and acetone and poorly soluble in water.[9][10]

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level for "oiling out" upon cooling.[1][8]

  • Presence of Impurities: Impurities can interfere with the crystal nucleation and growth process, sometimes promoting the formation of an oil.[1][11]

Troubleshooting Guide: From Oily Droplets to Crystalline Solids

This section is designed to help you diagnose and solve specific issues related to "oiling out" during your this compound crystallization experiments.

Symptom 1: A separate liquid layer or oily droplets are observed upon cooling.

This is the most direct indication of "oiling out." It signifies that the system has undergone liquid-liquid phase separation.

  • Likely Cause: The primary reason is that the rate of generating supersaturation is too high, forcing the system to bypass the normal crystallization pathway.[7]

  • Solutions:

    • 1.1: Reduce the Cooling Rate: A slower cooling rate allows the system to remain within the metastable zone for a longer duration, providing more time for crystal nucleation and growth to occur on seed surfaces rather than forming an oil.[1][12] A slower rate of cooling has been shown to result in a stronger gel structure and higher oil-binding capacity in some systems.[13]

      • Action: Instead of allowing the solution to cool at room temperature or in an ice bath, use a programmable cooling system or a controlled temperature water bath to decrease the temperature gradually.

    • 1.2: Decrease the Initial Solute Concentration: Starting with a more dilute solution will lower the overall supersaturation reached at any given temperature, potentially keeping the system out of the "oiling out" zone.[1][8]

      • Action: Perform a series of experiments with systematically lower starting concentrations of this compound in the same solvent system.

    • 1.3: Modify the Solvent System: The choice of solvent is critical.[1] If "oiling out" persists, a different solvent or a co-solvent system may be necessary.

      • Action: Conduct a systematic solvent screening to find an optimal solvent or solvent mixture. Refer to Protocol 1: Systematic Solvent Screening for a detailed methodology. Adding a small amount of a co-solvent can sometimes prevent "oiling out."[1]

Symptom 2: The solution becomes cloudy, but no crystals form, or a sticky, amorphous solid precipitates.

This indicates that the system is likely forming very small oil droplets (an emulsion) that are not coalescing or crystallizing properly.[2]

  • Likely Cause: Spontaneous nucleation is kinetically hindered, and the system is entering the "oiling out" region before controlled crystallization can begin.

  • Solutions:

    • 2.1: Implement a Seeding Strategy: Seeding is a powerful technique to induce crystallization at a lower level of supersaturation, effectively bypassing the need for primary nucleation and preventing the system from reaching the "oiling out" point.[1][12][14]

      • Action: Introduce a small quantity (typically 1-5% by weight) of previously obtained, high-purity this compound crystals into the solution once it has been cooled into the metastable zone. For a detailed procedure, see Protocol 2: Implementing a Seeding Strategy .

    • 2.2: Consider Anti-Solvent Addition: If using an anti-solvent to induce crystallization, the rate and temperature of addition are critical.

      • Action: Add the anti-solvent slowly to a slightly elevated temperature solution with vigorous stirring. This helps to avoid localized areas of high supersaturation that can trigger "oiling out."[1]

Symptom 3: Crystals initially form but then seem to "melt" or are replaced by an oil as cooling continues.

This can be a particularly confusing observation.

  • Likely Cause: This may occur if the melting point of your this compound (which can be depressed by the solvent) is close to the temperature of crystallization.[15] Alternatively, significant impurities can create a low-melting eutectic mixture.

  • Solutions:

    • 3.1: Select a Lower-Boiling Point Solvent: If the boiling point of your solvent is high, the dissolution temperature of the this compound might be above its melting point.

      • Action: Choose a solvent in which this compound has adequate solubility at a temperature well below its melting point (131-137 °C).[16]

    • 3.2: Purify the Starting Material: If impurities are suspected, an initial purification step may be necessary.

      • Action: Consider recrystallizing the starting material from a different solvent system first or using another purification technique like column chromatography to remove impurities that may be interfering with the crystallization process.

Key Process Parameters for this compound Crystallization

The following table summarizes key parameters that should be controlled to prevent "oiling out." The values provided are general starting points and should be optimized for your specific experimental setup.

ParameterRecommended Range/ValueRationale
Solvent System Ethanol, Acetone, Ethanol/Water mixtures[9][10][17]This compound has good solubility in these organic solvents, allowing for a sufficient solubility differential with temperature. Water can be used as an anti-solvent.
Initial Concentration Start with 80-90% of saturation at the dissolution temperatureA lower concentration reduces the risk of reaching the high supersaturation levels that cause "oiling out."[1]
Cooling Rate 0.1 - 0.5 °C/minuteA slow cooling rate is crucial for maintaining the system in the metastable zone, favoring crystal growth over oil formation.[1][13]
Seeding Temperature 1-2 °C below the saturation temperatureSeeding should occur within the metastable zone to be effective.[14]
Seed Loading 1-5% by weight of this compoundThis provides sufficient surface area for crystal growth without introducing significant impurities.[1]
Agitation Moderate and consistentProper mixing ensures uniform temperature and concentration, but overly aggressive agitation can lead to secondary nucleation and smaller crystals.

Experimental Protocols

Protocol 1: Systematic Solvent Screening to Prevent "Oiling Out"

Objective: To identify a suitable solvent or solvent mixture that minimizes the risk of "oiling out" for this compound.

Methodology:

  • Preparation: In small, sealed vials, add a known amount of this compound (e.g., 50 mg) to each.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures like ethanol/water at 9:1, 4:1 ratios) in small increments at an elevated temperature (e.g., 60-70 °C) until the this compound just dissolves. Record the volume of solvent added to estimate solubility.

  • Controlled Cooling: Place the vials in a rack and allow them to cool slowly to room temperature. Observe the vials closely.

  • Observation:

    • Ideal Outcome: The formation of a clear crystalline solid.

    • Undesirable Outcome ("Oiling Out"): The formation of a second liquid phase (cloudiness followed by droplet formation or a distinct layer).

    • Undesirable Outcome (Precipitation): The rapid formation of a fine, amorphous powder.

  • Selection: Choose the solvent or solvent mixture that consistently produces crystalline solids without signs of "oiling out."

Protocol 2: Implementing a Seeding Strategy

Objective: To use seed crystals to control the crystallization process and prevent "oiling out."

Methodology:

  • Prepare Seed Crystals: Ensure you have a small quantity of high-purity, dry this compound crystals. If necessary, gently grind them to a fine powder to increase the surface area.

  • Dissolution: Dissolve the this compound in the chosen solvent at an elevated temperature until the solution is completely clear.

  • Controlled Cooling: Slowly cool the solution. The target for seeding is a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur). This is typically a few degrees below the saturation temperature.

  • Seeding: Add 1-5% by weight of the seed crystals to the solution while maintaining moderate agitation. It is often beneficial to slurry the seeds in a small amount of the cold solvent before adding them to the main solution to ensure good dispersion.[14]

  • Crystal Growth: Continue to cool the solution slowly to the final desired temperature to allow the crystals to grow on the added seeds.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

Visual Guides

Troubleshooting Workflow for "Oiling Out"

G cluster_troubleshooting Troubleshooting Steps start Crystallization Experiment observation Observe Outcome During Cooling start->observation oiling_out Oiling Out Occurs (Droplets / Liquid Layer) observation->oiling_out Yes success Crystalline Solid Forms observation->success No reduce_cooling 1. Reduce Cooling Rate oiling_out->reduce_cooling reduce_cooling->observation Re-run lower_conc 2. Lower Concentration reduce_cooling->lower_conc lower_conc->observation Re-run change_solvent 3. Change Solvent System (See Protocol 1) lower_conc->change_solvent change_solvent->observation Re-run add_seeds 4. Implement Seeding (See Protocol 2) change_solvent->add_seeds add_seeds->observation

Caption: A step-by-step workflow for troubleshooting "oiling out."

Conceptual Phase Diagram: "Oiling Out" vs. Crystallization

G xaxis Temperature yaxis Concentration origin origin->xaxis origin->yaxis solubility_curve Solubility Curve llps_curve Oiling Out Boundary (Binodal) p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 l1 l1 l2 l2 l1->l2 l3 l3 l2->l3 undersaturated Undersaturated Solution metastable Metastable Zone (Seeding is Effective) oiling_out_zone Oiling Out Zone (Liquid-Liquid Phase Separation) labile Labile Zone (Spontaneous Nucleation) path_a_start path_a_end path_a_start->path_a_end  Fast Cooling -> Oiling Out path_b_start path_b_end path_b_start->path_b_end  Slow Cooling + Seeding -> Crystals

Caption: Phase diagram illustrating thermodynamic zones for crystallization.

References

  • Green Chem. (n.d.). This compound – Key Properties and Applications Across Multiple Industries. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Crystal Growth & Design. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Retrieved from [Link]

  • Sunrise Group. (n.d.). This compound - Carbonyl Compounds and Derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). An In-Line Study of Oiling Out and Crystallization | Request PDF. Retrieved from [Link]

  • PENPET. (n.d.). This compound - High-Quality for Versatile Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation | Organic Process Research & Development. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Retrieved from [Link]

  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process | Request PDF. Retrieved from [Link]

  • CatSci Ltd. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]

  • Zhanghua. (n.d.). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Jinzong Machinery. (2023). Tank Crystallizer Troubleshooting: Common Issues and Solutions. Retrieved from [Link]

  • Filter Dryer. (n.d.). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • Scribd. (n.d.). Confronting Crystallization Issues | PDF. Retrieved from [Link]

  • AIP Publishing. (2023). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks | Physics of Fluids. Retrieved from [Link]

  • Fluid Metering. (2022). How to Solve Fluid Crystallization Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from [Link]

  • Chemjobber. (2012). Process Wednesday: Oiling out. Retrieved from [Link]

  • PubMed Central. (2024). Effect of Cooling Rate on Properties of Beeswax and Stearic Acid Oleogel Based on Rice Bran Oil and Sesame Oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase diagram of a system of adipic, glutaric, and sebacic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of this compound in Binary Mixtures Containing Alcohols. Retrieved from [Link]

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Technical Support Center: Analytical Methods for Determining Sebacic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sebacic acid analysis. This guide is designed for researchers, scientists, and drug development professionals who require accurate determination of this compound purity for quality control, research, and development purposes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques.

This compound (decanedioic acid) is a dicarboxylic acid utilized in a broad range of applications, including polymers, plasticizers, lubricants, and cosmetics.[1][2] Its purity is a critical attribute that directly influences the performance and safety of the final products.[2] This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to resolve issues effectively.

Method Selection: Choosing the Right Tool for the Job

Selecting the appropriate analytical method depends on several factors, including the expected purity, the nature of potential impurities, required precision, and available instrumentation.

Diagram: Method Selection Workflow

MethodSelection start Define Analytical Goal (e.g., Routine QC, Impurity Profiling) is_impurity_profiling Is Identification & Quantification of Specific Impurities Required? start->is_impurity_profiling is_volatile Are Impurities Volatile? is_impurity_profiling->is_volatile Yes titration Acid-Base Titration is_impurity_profiling->titration No (Assay of Total Acidity) hplc HPLC is_volatile->hplc No (Non-Volatile Impurities) gc GC (with derivatization) is_volatile->gc Yes

Caption: Decision tree for selecting an analytical method for this compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For non-volatile substances like this compound, a derivatization step is necessary to convert the acid into a more volatile ester form (e.g., methyl or silyl esters) prior to analysis.[1][3] This method is particularly useful for identifying and quantifying volatile organic impurities.[1]

Experimental Protocol: GC with Flame Ionization Detector (FID)

This protocol outlines the derivatization of this compound to its methyl ester followed by GC-FID analysis.[1][4]

1. Derivatization:

  • Accurately weigh the this compound sample and a suitable internal standard (e.g., dodecanedioic acid) into a reaction vial.[1]
  • Add methanol and a derivatizing agent such as BF₃-Methanol or HCl-Methanol.[1]
  • Heat the mixture to facilitate the formation of methyl esters.[1]

2. GC Conditions:

  • Column: Capillary column (e.g., CBP, 50 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
  • Carrier Gas: Nitrogen or Helium at a flow rate of 1.0 mL/min.[1][4]
  • Injector Temperature: 280 °C.[1]
  • Oven Temperature Program: Start at 120 °C, then ramp up to 240 °C.[1]
  • Detector: Flame Ionization Detector (FID).[1]

3. Data Analysis:

  • Identify the peak corresponding to this compound methyl ester by comparing its retention time to that of a standard.
  • Calculate purity by determining the area percentage of the this compound peak relative to the total area of all peaks, corrected using the internal standard.[1] Purity levels of 98.1% have been successfully determined using this method.[4][5]

Troubleshooting Guide: GC Analysis
Question/Issue Potential Cause(s) Recommended Solution(s)
Why am I seeing broad or tailing peaks for my derivatized this compound? 1. Incomplete Derivatization: Residual underivatized acid can interact with the column. 2. Active Sites in the Inlet or Column: Polar carboxyl groups can interact with active sites.[6] 3. Column Overload: Injecting too much sample.1. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry, as water can interfere with the reaction. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.[7] 3. Dilute the sample or reduce the injection volume.
My results are not reproducible. What should I check? 1. Inconsistent Derivatization: Variability in the derivatization step is a common source of error. 2. Injector Issues: Leaks in the septum or inconsistent injection volumes.[6][7] 3. Sample Degradation: The derivatized sample may not be stable.1. Use an internal standard to correct for variations. Prepare standards and samples in parallel under identical conditions. 2. Perform regular inlet maintenance, including changing the septum and liner.[6] Use an autosampler for consistent injections. 3. Analyze samples as soon as possible after derivatization. Check the stability of your derivatized standard over time.
I am observing "ghost peaks" in my chromatogram. 1. Carryover: Residue from a previous, more concentrated sample is eluting in a subsequent run.[7] 2. Contaminated Syringe or Inlet: The syringe or inlet liner may be contaminated. 3. Septum Bleed: Degradation of the injector septum at high temperatures.1. Run a solvent blank after high-concentration samples. Implement a more rigorous rinsing procedure for the injection syringe. 2. Clean or replace the inlet liner and clean the injection port. 3. Use a high-quality, low-bleed septum. Lower the injector temperature if possible without compromising analyte volatilization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for purity analysis, especially for non-volatile impurities.[1] It can be used without the need for derivatization, simplifying sample preparation.

Experimental Protocol: HPLC with UV or Refractive Index (RI) Detector

This protocol is suitable for the direct analysis of this compound.[8]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
  • Mobile Phase: A mixture of acetonitrile or methanol and acidified water (e.g., with phosphoric acid or acetic acid).[1][8][9]
  • Detector: UV detector (at low wavelengths like 200 nm) or a Refractive Index (RI) detector.[8][9] The RI detector is a universal detector suitable for compounds with no UV chromophore, but it is sensitive to temperature and mobile phase composition changes.[8]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]
  • Sample Solution: Prepare the this compound sample to be analyzed at the same concentration as the standard solution.[1]
  • Filter all solutions through a 0.45 µm filter before injection.[8]

3. Data Analysis:

  • Purity is calculated by comparing the peak area of this compound in the sample to that of the reference standard, or by using the area percent method.[1]

Troubleshooting Guide: HPLC Analysis
Question/Issue Potential Cause(s) Recommended Solution(s)
Why is my this compound peak showing significant tailing? 1. Secondary Interactions: Silanol groups on the silica backbone of the C18 column can interact with the carboxyl groups of this compound. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Degradation: The stationary phase has been damaged.1. Lower the pH of the mobile phase (e.g., by adding 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxyl groups, thereby reducing interaction with silanols. 2. Reduce the sample concentration or injection volume. 3. Flush the column or replace it if it's at the end of its lifespan.
The retention time of my this compound peak is drifting. 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase. 2. Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component. 3. Temperature Fluctuations: The column temperature is not stable.1. Ensure the column is equilibrated for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis. 2. Prepare fresh mobile phase daily and keep the solvent reservoir capped. Use a degasser. 3. Use a column oven to maintain a constant temperature.
I am getting a low response (small peak area) for my sample. 1. Incorrect Wavelength (UV Detector): this compound has poor UV absorbance. The selected wavelength may not be optimal. 2. Sample Preparation Error: Inaccurate weighing or dilution. 3. Detector Issue (RI): The RI detector may need to be purged or may be malfunctioning.1. Use a low wavelength (e.g., 200-210 nm) for detection.[9] Consider using an RI detector if sensitivity is still an issue or if derivatization for fluorescence detection is an option.[8][10] 2. Double-check all calculations and ensure the analytical balance is calibrated. 3. Purge the reference cell of the RI detector. Check the lamp and consult the instrument manual.

Acid-Base Titration

Titration is a classic, cost-effective, and rapid method for determining the overall acidity of a this compound sample.[1] It is suitable for routine quality control when the impurity profile is well-characterized and known to be free of other acidic or basic components.[1]

Experimental Protocol: Titration

This protocol describes a standard acid-base titration to determine this compound purity.[1]

1. Reagents and Materials:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
  • Ethanol (95%), neutralized.
  • Phenolphthalein indicator solution.
  • Analytical balance, burette, and flask.[1]

2. Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a flask.[1]
  • Dissolve the sample in 50 mL of neutralized 95% ethanol.[1]
  • Add 2-3 drops of phenolphthalein indicator.[1]
  • Titrate with the standardized 0.1 M NaOH solution until a faint but permanent pink color persists for at least 30 seconds.[1]
  • Perform a blank titration with 50 mL of the neutralized ethanol.[1]

3. Calculation:

  • The purity is calculated based on the volume of NaOH consumed, corrected for the blank, and the stoichiometry of the reaction (this compound is a diprotic acid). A purity of approximately 99.71% can be determined by titration.[1][11]

Troubleshooting Guide: Titration
Question/Issue Potential Cause(s) Recommended Solution(s)
Why is it difficult to see the endpoint of the titration? 1. Indicator Choice: The indicator may not be suitable for the titration. 2. Poor Lighting: Inadequate lighting can make it hard to discern the color change. 3. Gradual Color Change: The pH change at the equivalence point may not be sharp enough.1. Phenolphthalein is a standard and appropriate choice. Ensure it has not degraded. A pH meter can be used for a potentiometric titration to more accurately determine the endpoint. 2. Perform the titration against a white background to make the color change more visible. 3. This could indicate the presence of other weak acids as impurities, which buffer the solution.
My purity calculation is consistently above 100%. What's wrong? 1. Inaccurate NaOH Concentration: The concentration of the NaOH titrant may be lower than stated. 2. Weighing Error: An error in weighing the this compound sample. 3. Acidic Impurities: The sample may contain impurities that are more acidic or have a lower equivalent weight than this compound.1. Restandardize your NaOH solution against a primary standard like potassium hydrogen phthalate (KHP). 2. Verify the calibration of your analytical balance. Ensure there is no static electricity affecting the measurement. 3. This is a limitation of the titration method. It measures total acidity. Use a chromatographic method (GC or HPLC) to identify and quantify impurities.
The this compound is not dissolving completely in the ethanol. 1. Insufficient Solvent: Not enough ethanol was used to dissolve the sample. 2. Low Temperature: The solvent may be too cold. 3. Insoluble Impurities: The sample may contain impurities that are insoluble in ethanol.1. Add a small amount of additional neutralized ethanol. 2. Gentle warming can be applied to aid dissolution.[1] Ensure the solution cools to room temperature before titrating. 3. If impurities are present, they may not dissolve. Note their presence. The titration will still measure the purity of the dissolved acidic portion.

Diagram: General Troubleshooting Workflow

Troubleshooting start Problem Encountered (e.g., Bad Peak Shape, Drifting RT) check_system Check Instrument (Leaks, Temp, Flow Rate) start->check_system check_method Review Method Parameters (Mobile Phase, Temp Program) check_system->check_method check_sample Examine Sample/Standard Prep (Weighing, Dilution, Derivatization) check_method->check_sample isolate_variable Isolate Variables: Inject Standard or Blank check_sample->isolate_variable problem_persists Problem Persists? isolate_variable->problem_persists Test solution Problem Resolved problem_persists->solution No consult Consult Instrument Manual or Senior Scientist problem_persists->consult Yes

Caption: A systematic approach to troubleshooting analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound? A: Impurities can arise from the manufacturing process, which often involves the cleavage of castor oil.[2] These can include other dicarboxylic acids (like suberic and azelaic acid), mono-carboxylic acids, and residual starting materials.[2][12]

Q2: Is derivatization always necessary for GC analysis of this compound? A: Yes. Due to its two carboxylic acid groups, this compound is highly polar and non-volatile. Derivatization is required to convert it into a volatile ester that can travel through the GC column.[3] Common derivatives are trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters.[13][14]

Q3: Can I use a mass spectrometer (MS) as a detector for GC or HPLC? A: Absolutely. Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) provides much greater specificity and allows for the definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns. However, GC-MS analysis of organic acids can present challenges, such as insufficient specificity with certain ionization methods.[15]

Q4: How do I choose between a UV and an RI detector for HPLC analysis? A: The choice depends on the sample matrix and required sensitivity. This compound lacks a strong UV chromophore, so detection is limited to very low wavelengths (~200-210 nm) where many solvents and impurities also absorb.[9] An RI detector is universal and can detect this compound easily, but it is less sensitive than UV and prone to baseline drift with temperature or mobile phase fluctuations.[8] If high sensitivity is needed for non-UV active compounds, derivatization to add a fluorescent tag is a good option.[10]

Q5: My titration results show good purity, but the HPLC analysis shows several impurity peaks. Why? A: This highlights the difference between the techniques. Titration is a non-specific method that measures the total acid content.[1] It cannot distinguish between this compound and other acidic impurities. HPLC, on the other hand, is a separatory technique that can resolve and individually quantify this compound and its various impurities, providing a more accurate picture of purity.[1]

References

High-performance liquid chromatography (HPLC) for sebacic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of sebacic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of this compound, providing concise and actionable answers.

What is the most common HPLC method for this compound analysis?

The most prevalent method is Reversed-Phase HPLC (RP-HPLC). This compound, a dicarboxylic acid, is a relatively polar compound.[1] RP-HPLC is well-suited for separating such analytes from various matrices.

Which column is recommended for this compound analysis?

A C18 column is the standard choice for this compound analysis.[1][2] These columns provide excellent retention and separation for organic acids. For highly polar organic acids, a column resistant to dewetting (phase collapse) in highly aqueous mobile phases, such as an AQ-C18, may be beneficial.[3]

What mobile phase composition is typically used?

A common mobile phase is a mixture of an organic solvent (like methanol or acetonitrile) and acidified water.[1][2] The acidified water, often with acetic acid or phosphoric acid, helps to suppress the ionization of this compound's carboxyl groups, leading to better peak shape and retention.[4][5] A typical starting point is a 50:50 (v/v) mixture of methanol and 1% acetic acid in water.[1]

How is this compound detected?

Since this compound lacks a strong chromophore, direct UV detection can be challenging, especially at low concentrations.[6] Two common detection methods are:

  • Refractive Index (RI) Detection: Suitable for high concentrations and simple matrices.[1]

  • UV Detection after Derivatization: For sensitive analysis, pre-column derivatization with a UV-absorbing agent can be employed.[1] However, for routine analysis of organic acids, UV detection at a low wavelength (around 210 nm) is often used to detect the carboxyl group.[7][8]

Why is an internal standard recommended?

An internal standard, such as adipic acid, improves the accuracy and precision of quantification.[1] It corrects for variations in injection volume and potential sample loss during preparation.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Causes & Solutions
  • Cause: Secondary interactions between this compound and the stationary phase.

    • Solution: Ensure the mobile phase is sufficiently acidic (pH 2-3 units below the pKa of this compound) to keep the analyte in its non-ionized form.[5] Adding a small amount of a competing acid like trifluoroacetic acid (TFA) can improve peak shape.[9]

  • Cause: Column overload.

    • Solution: Reduce the concentration of the injected sample.[10] Dilute the sample and re-inject.

  • Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent like 100% methanol or acetonitrile. If the problem persists, consider replacing the column.

  • Cause: Mismatch between sample solvent and mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase composition to ensure compatibility.[11]

Issue 2: Inconsistent Retention Times
Potential Causes & Solutions
  • Cause: Fluctuations in mobile phase composition.

    • Solution: Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump.[12] Prepare fresh mobile phase daily.[13] If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Cause: Temperature variations.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[13]

  • Cause: Column aging or degradation.

    • Solution: As a column is used, its stationary phase can degrade, leading to shifts in retention time.[9] If retention times consistently decrease and peak shape deteriorates, it may be time to replace the column.

  • Cause: Leaks in the HPLC system.

    • Solution: Inspect all fittings and connections for any signs of leakage.[14] Even a small leak can cause pressure fluctuations and affect retention times.

Issue 3: No or Low Signal/Response
Potential Causes & Solutions
  • Cause: Incorrect detector settings.

    • Solution: Verify that the detector is set to the appropriate wavelength for your method (e.g., around 210 nm for direct UV detection of the carboxyl group).[7] If using an RI detector, ensure it has had adequate time to warm up and stabilize.

  • Cause: Sample degradation.

    • Solution: Prepare samples fresh and store them appropriately before injection.

  • Cause: Injection issue.

    • Solution: Check for air bubbles in the sample syringe or autosampler vial.[12] Ensure the injection volume is correctly set.

  • Cause: The concentration of this compound is below the limit of detection (LOD).

    • Solution: Concentrate the sample or consider a more sensitive detection method, such as derivatization followed by UV or fluorescence detection.[1]

Issue 4: Baseline Noise or Drift
Potential Causes & Solutions
  • Cause: Contaminated mobile phase.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Cause: Air bubbles in the detector flow cell.

    • Solution: Purge the system to remove any trapped air bubbles.[13] Ensure proper degassing of the mobile phase.

  • Cause: Detector lamp aging.

    • Solution: A failing detector lamp can cause baseline noise.[14] Check the lamp's energy output and replace it if necessary.

  • Cause: Incomplete column equilibration.

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.

III. Experimental Protocols

Protocol 1: Standard Preparation for Calibration Curve
  • Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.[1]

  • Internal Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of adipic acid in the mobile phase.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to cover the desired concentration range (e.g., 100-900 mg/L).[1]

  • Add Internal Standard: Add the internal standard stock solution to each calibration standard to a final concentration of 200 mg/L.[1]

Protocol 2: Sample Preparation
  • Dissolution: Dissolve the sample containing this compound in the mobile phase.

  • Internal Standard Addition: Add the internal standard to the sample solution to a final concentration of 200 mg/L.[1]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[1]

IV. Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterValueReference
Column C18 (25 cm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Methanol : 1% Acetic Acid in Water (50:50, v/v)[1]
Flow Rate 1.0 mL/minN/A
Injection Volume 10-20 µLN/A
Column Temperature 30 °CN/A
Detector RI or UV (210 nm)[1][7]
Internal Standard Adipic Acid[1]

V. Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Containing This compound Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard This compound Reference Standard Dissolve_Standard Prepare Stock & Working Standards Standard->Dissolve_Standard Add_IS_Sample Add Internal Standard (Adipic Acid) Dissolve_Sample->Add_IS_Sample Add_IS_Standard Add Internal Standard (Adipic Acid) Dissolve_Standard->Add_IS_Standard Filter Filter (0.45 µm) Add_IS_Sample->Filter Injector Injector Add_IS_Standard->Injector Filter->Injector Column C18 Column Injector->Column Mobile Phase Detector Detector (UV/RI) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Troubleshooting_Tree cluster_peak Peak Shape Problems cluster_retention Retention Time Issues cluster_signal Signal Problems Start HPLC Issue Encountered Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Start->Retention_Time No_Signal No/Low Signal? Start->No_Signal Check_pH Check Mobile Phase pH Peak_Shape->Check_pH Yes Peak_Shape->Retention_Time No Reduce_Conc Reduce Sample Concentration Check_pH->Reduce_Conc Clean_Column Clean/Replace Column Reduce_Conc->Clean_Column End Problem Resolved Clean_Column->End Degas_MP Degas Mobile Phase Retention_Time->Degas_MP Yes Retention_Time->No_Signal No Check_Temp Use Column Oven Degas_MP->Check_Temp Check_Leaks Inspect for Leaks Check_Temp->Check_Leaks Check_Leaks->End Check_Detector Verify Detector Settings No_Signal->Check_Detector Yes Check_Injection Check Injection Process Check_Detector->Check_Injection Check_Conc Check Sample Concentration Check_Injection->Check_Conc Check_Conc->End

Caption: Troubleshooting decision tree for HPLC analysis.

VI. References

  • A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed. Available at: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. ResearchGate. Available at: [Link]

  • Determination of this compound and Sebaconitrile by HPLC. China/Asia On Demand (CAOD). Available at: [Link]

  • The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available at: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • HPLC Troubleshooting Tips. Reddit. Available at: [Link]

  • Green Process without Thinning Agents for Preparing this compound via Solid-Phase Cleavage. ACS Omega. Available at: [Link]

  • [Use of this compound for identifying anaerobic bacteria using gas phase chromatography]. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available at: [Link]

  • Preparation method for this compound. Google Patents. Available at:

  • HPLC Separation of Small Organic Acids on Newcrom B Column. SIELC Technologies. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. International Journal of Environmental Research. Available at: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. CORE Reader. Available at: [Link]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Semantic Scholar. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available at: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]

  • Use Precautions for HPLC Reversed Phase Columns. Hawach. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Sebacic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the efficient production of sebacic acid. It addresses common challenges encountered during both traditional chemical synthesis and modern biocatalytic production routes through detailed troubleshooting guides and frequently asked questions.

Part 1: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Chemical Synthesis: Alkali Fusion of Castor Oil

The traditional method for this compound production involves the alkali fusion of ricinoleic acid, the primary component of castor oil.[1][2] This process, while robust, can present several challenges.

Question: Why is my this compound yield from alkali fusion consistently low?

Answer: Low yields in the alkali fusion process can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Low temperatures (e.g., below 250°C) can lead to the formation of 10-hydroxydecanoic acid as a significant byproduct, thus reducing the yield of this compound.[1] Conversely, excessively high temperatures (above 300°C) can cause charring and polymerization of the reactants, also leading to decreased yields.[1]

    • Solution: Carefully control the reaction temperature within the optimal range of 250-275°C.[1] Conduct small-scale experiments to determine the ideal temperature for your specific setup.

  • Incorrect Alkali to Ricinoleate Ratio: The proportion of alkali (NaOH or KOH) to the ricinoleic acid source is crucial. An insufficient amount of alkali will result in incomplete cleavage of the ricinoleate molecule.

    • Solution: Optimize the ratio of sodium or potassium ricinoleate to alkali. Studies have shown that a 5:4 weight ratio of sodium ricinoleate to KOH can provide a satisfactory yield.[1] KOH is often preferred over NaOH due to its stronger alkalinity, which benefits both the isomerization and the conversion of the C-10 aldehyde acid intermediate to this compound.[1]

  • Inefficient Mixing: The reaction mixture can become highly viscous, especially in the initial stages, leading to poor heat transfer and localized overheating. This can result in side reactions and reduced yields.

    • Solution: Employ robust mechanical stirring to ensure uniform mixing and temperature distribution throughout the reaction. The use of a thinning agent, such as liquid paraffin, can also reduce viscosity and improve mixing.[3]

  • Catalyst Deactivation: The catalyst, typically an iron or lead oxide, can lose its activity over time.

    • Solution: Refer to the "Catalyst Deactivation and Regeneration" section below for detailed troubleshooting.

Question: My final this compound product is discolored. What is the cause and how can I fix it?

Answer: Discoloration in the final product is usually due to the presence of impurities from side reactions or residual catalyst.

  • Formation of Colored Byproducts: At elevated temperatures, side reactions can produce colored, often polymeric, byproducts.

    • Solution: Optimize the reaction temperature and time to minimize byproduct formation. A shorter reaction time at the optimal temperature can sometimes reduce the formation of colored impurities.

  • Residual Catalyst: If the catalyst is not completely removed during purification, it can impart color to the final product.

    • Solution: After the reaction, dissolve the mixture in water and carefully filter to remove the solid catalyst.

  • Purification Strategy: The purification process itself is critical for removing color.

    • Solution: A common and effective method is to treat the aqueous solution of the this compound salt with activated carbon before acidification.[4] The activated carbon adsorbs colored impurities. Following this, recrystallization from hot water is a highly effective step for obtaining a pure, white crystalline product.[4]

Question: How do I address catalyst deactivation for my Fe₂O₃ or Pb₃O₄ catalyst?

Answer: Catalyst deactivation can occur through poisoning, fouling, or thermal degradation.

  • Poisoning: Impurities in the castor oil feedstock can chemically bind to the active sites of the catalyst, rendering them inactive.

    • Solution: Use a higher purity grade of castor oil or pre-treat the feedstock to remove potential poisons.

  • Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[5][6]

    • Solution for Fe₂O₃: Regeneration of iron oxide catalysts can often be achieved by calcination in air to burn off the carbonaceous deposits.[7] A simple and cost-effective method involves dewatering and drying the catalyst followed by baking at 350-400°C for 20-30 minutes. The residual solids can then be dissolved in sulfuric acid to form a reusable catalyst solution.[8]

    • Solution for Pb₃O₄: Regeneration of lead-based catalysts can be more complex due to the toxicity of lead. One approach involves treating the deactivated catalyst with an acidic solution to dissolve the lead oxides, followed by reprecipitation and calcination. A combination of EDTA-2Na and H₂SO₄ has been shown to be effective in removing impurities and regenerating lead-deactivated catalysts.[9] Given the environmental concerns, transitioning to a less toxic catalyst like Fe₂O₃ is often a better long-term strategy.

Biocatalytic and Microbial Production

Greener alternatives to chemical synthesis are gaining traction, but they come with their own set of challenges. These methods typically involve whole-cell biocatalysis with engineered microorganisms like Candida tropicalis or in vitro enzymatic cascades.[2]

Question: My this compound titer in microbial fermentation is low. What are the potential bottlenecks?

Answer: Low titers in microbial production can be due to a variety of factors, including metabolic pathway inefficiencies, substrate or product toxicity, and suboptimal fermentation conditions.

  • Inefficient Cofactor Regeneration: Many enzymatic steps in the biosynthetic pathway for this compound are dependent on cofactors like NAD(P)H. Inefficient regeneration of these cofactors can severely limit the overall reaction rate.

    • Solution: Engineer the host organism to overexpress enzymes involved in cofactor regeneration. For in vitro enzymatic cascades, implement a cofactor regeneration system, for example, using glucose dehydrogenase to regenerate NADPH.[10]

  • Substrate/Product Toxicity: High concentrations of the fatty acid substrate or the this compound product can be toxic to the microbial cells, inhibiting growth and productivity.[11]

    • Solution: Implement a fed-batch or continuous fermentation strategy to maintain substrate and product concentrations below toxic levels. In situ product removal, for example, through extraction or adsorption, can also be employed.

  • Suboptimal Fermentation Conditions: Factors such as pH, temperature, and oxygen supply are critical for microbial growth and production.

    • Solution: Optimize these parameters for your specific engineered strain. For example, the production of dicarboxylic acids can be strongly affected by fermentation pH, which may need to be controlled through the addition of a neutralizing agent.[12]

  • Byproduct Formation: Metabolic flux may be diverted to competing pathways, leading to the formation of unwanted byproducts.

    • Solution: Use metabolic engineering to knock out genes responsible for competing pathways. For instance, in Candida tropicalis, the β-oxidation pathway is often blocked to channel the fatty acid substrate towards ω-oxidation for dicarboxylic acid production.[2]

Question: I am observing significant byproduct formation in my enzymatic cascade reaction. How can I improve selectivity?

Answer: Byproduct formation in enzymatic cascades often points to issues with enzyme specificity or reaction conditions.

  • Enzyme Promiscuity: The enzymes used may have a broader substrate specificity than desired, leading to side reactions with intermediates.

    • Solution: Through protein engineering, the substrate specificity of the enzymes can be improved. Alternatively, screen for enzymes from different sources that exhibit higher selectivity for the desired reaction.

  • Product Inhibition: The final product, this compound, or an intermediate, may inhibit one of the enzymes in the cascade, leading to the accumulation of precursors and potential side reactions.[13]

    • Solution: Implement in situ product removal to keep the concentration of the inhibitory compound low. Alternatively, a sequential reaction setup, where the second reaction is initiated after the first has completed, can be beneficial.

  • Incompatible Reaction Conditions: The optimal pH and temperature may vary for different enzymes in the cascade, leading to suboptimal performance and potential side reactions for some of the enzymes.[12]

    • Solution: Immobilize the enzymes to create microenvironments with locally optimized conditions. Protein engineering can also be used to alter the pH and temperature profiles of the enzymes to be more compatible.

Question: What are the best practices for purifying this compound from a complex fermentation broth?

Answer: Purifying this compound from a fermentation broth requires a multi-step approach to remove cells, media components, and other metabolic byproducts.

  • Cell Removal: The first step is to separate the microbial cells from the broth.

    • Solution: This is typically achieved through centrifugation or microfiltration.[1]

  • Removal of Soluble Impurities: The cell-free broth will still contain a variety of soluble impurities, including residual sugars, proteins, and other organic acids.

    • Solution: A combination of techniques is often necessary.

      • Acid Precipitation: Lowering the pH of the broth to around 2 will cause the this compound to precipitate out of the solution.[4] This is a highly effective initial purification step.

      • Solvent Extraction: After precipitation, the crude this compound can be dissolved in an organic solvent to separate it from water-soluble impurities.

      • Crystallization: Recrystallization from hot water or a suitable organic solvent is a powerful final step to achieve high purity.[2]

      • Chromatography: For very high purity requirements, such as for pharmaceutical applications, chromatographic techniques like ion-exchange chromatography can be employed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary catalysts used for this compound production from castor oil, and what is the basis for their selection?

A1: The most common catalysts are lead oxides (like Pb₃O₄) and iron oxides (like Fe₂O₃).[3] Historically, lead-based catalysts were favored for their high activity. However, due to the toxicity and environmental concerns associated with lead, there is a strong preference for iron-based catalysts in modern industrial processes. Fe₂O₃ is an environmentally friendly and non-toxic alternative that provides satisfactory catalytic performance.[1] The function of these catalysts is to promote the oxidation of the aldehyde intermediate to a carboxylic acid, thereby increasing the yield of this compound.[1]

Q2: What are the main advantages and disadvantages of chemical synthesis versus biocatalytic production of this compound?

A2:

FeatureChemical Synthesis (Alkali Fusion)Biocatalytic/Microbial Production
Advantages Mature and well-established technology, relatively high throughput, robust process.Uses renewable feedstocks, operates under mild conditions (lower energy consumption), environmentally friendly ("green" process), high selectivity can lead to higher purity products.[2]
Disadvantages Harsh reaction conditions (high temperature and pressure), use of strong alkalis, potential for hazardous byproducts, environmental concerns with some catalysts (e.g., lead).[1]Often lower volumetric productivity, can be susceptible to substrate/product inhibition, complex downstream processing to separate product from fermentation broth, cofactor regeneration can be costly for in vitro systems.[10][11]

Q3: What analytical methods are recommended for monitoring the reaction and ensuring the purity of the final this compound product?

A3: A combination of analytical techniques is recommended for comprehensive quality control.

  • For Reaction Monitoring:

    • Gas Chromatography (GC): Can be used to monitor the disappearance of the starting material and the formation of products, often after derivatization to their more volatile methyl esters.[14]

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying this compound and potential byproducts in the reaction mixture.[15]

  • For Final Product Purity Analysis:

    • Melting Point: A sharp melting point close to the literature value (133-137 °C) is a good indicator of high purity.[4]

    • HPLC and GC: These chromatographic methods can provide precise quantification of purity and identify any residual impurities.[4][14]

    • Titration: A simple acid-base titration can be used to determine the acid value and estimate the purity of the this compound.[14]

Part 3: Experimental Protocols and Visualizations

Experimental Protocol: Alkali Fusion of Castor Oil for this compound Production

This protocol provides a general procedure for the synthesis of this compound from castor oil using an iron oxide catalyst.

Materials:

  • Castor oil

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Iron (III) oxide (Fe₂O₃) catalyst

  • Liquid paraffin (thinning agent)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • Activated carbon

  • Reaction vessel with mechanical stirrer, heating mantle, and condenser

Procedure:

  • Saponification: In the reaction vessel, mix castor oil with a concentrated solution of NaOH or KOH. Heat the mixture with stirring to saponify the castor oil, forming sodium or potassium ricinoleate.

  • Alkali Fusion: Add the Fe₂O₃ catalyst (typically 1-5% by weight of the ricinoleate) and liquid paraffin to the reaction mixture. Increase the temperature to 250-275°C and continue stirring vigorously. The reaction will produce hydrogen gas, so ensure proper ventilation.

  • Quenching and Catalyst Removal: After the reaction is complete (typically 3-5 hours), cool the mixture and dissolve it in hot water. Filter the hot solution to remove the catalyst.

  • Acidification and Purification:

    • Cool the filtrate and acidify with HCl or H₂SO₄ to a pH of approximately 6. This will precipitate fatty acids, which can be separated.

    • Treat the aqueous solution with activated carbon to remove colored impurities, followed by hot filtration.

    • Further acidify the filtrate to a pH of about 2 to precipitate the this compound.

  • Isolation and Drying: Collect the precipitated this compound by filtration, wash with cold deionized water, and dry in an oven at a temperature below its melting point.

Visualizations

Diagram 1: this compound Production Workflow from Castor Oil

Sebacic_Acid_Production castor_oil Castor Oil (Ricinoleic Acid) alkali_fusion Alkali Fusion (NaOH/KOH, Fe₂O₃ Catalyst, 250-275°C) castor_oil->alkali_fusion reaction_mixture Reaction Mixture (Sodium Sebacate, 2-Octanol, Catalyst) alkali_fusion->reaction_mixture dissolution_filtration Dissolution in Water & Filtration reaction_mixture->dissolution_filtration purification Acidification, Activated Carbon Treatment, Recrystallization dissolution_filtration->purification byproducts Byproducts (2-Octanol, etc.) dissolution_filtration->byproducts Separation sebacic_acid High-Purity This compound purification->sebacic_acid

Caption: A simplified workflow for the production of high-purity this compound from castor oil via alkali fusion.

Diagram 2: Troubleshooting Decision Tree for Low this compound Yield

Low_Yield_Troubleshooting decision decision solution solution start Low this compound Yield check_temp Is Temperature Optimal (250-275°C)? start->check_temp check_ratio Is Alkali/Ricinoleate Ratio Correct? check_temp->check_ratio Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_mixing Is Mixing Efficient? check_ratio->check_mixing Yes adjust_ratio Optimize Ratio check_ratio->adjust_ratio No check_catalyst Is Catalyst Active? check_mixing->check_catalyst Yes improve_mixing Improve Stirring/ Use Thinning Agent check_mixing->improve_mixing No regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst No yield_improved Yield Improved check_catalyst->yield_improved Yes adjust_temp->yield_improved adjust_ratio->yield_improved improve_mixing->yield_improved regenerate_catalyst->yield_improved

Caption: A decision tree to systematically troubleshoot the causes of low this compound yield in the alkali fusion process.

Diagram 3: Enzymatic Cascade for this compound Production from Fatty Acids

Enzymatic_Cascade cluster_cofactors Cofactor Regeneration enzyme enzyme fatty_acid Fatty Acid omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa Alkane Hydroxylase omega_oxo_fa ω-Oxo Fatty Acid omega_hydroxy_fa->omega_oxo_fa Alcohol Dehydrogenase sebacic_acid This compound omega_oxo_fa->sebacic_acid Aldehyde Dehydrogenase cofactor_nadph NADPH cofactor_nadp NADP+ cofactor_nadph->cofactor_nadp cofactor_nad NAD+ cofactor_nadh NADH cofactor_nad->cofactor_nadh

Caption: A representative enzymatic cascade for the biocatalytic production of this compound from a fatty acid substrate.

References

Technical Support Center: Byproduct Identification in Sebacic Acid Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for byproduct identification in sebacic acid manufacturing. This compound (decanedioic acid) is a critical dicarboxylic acid used in the production of high-performance polymers, plasticizers, and lubricants.[1][2][3] The primary commercial route to this compound is the alkali fusion of ricinoleic acid, which is derived from castor oil.[4][5][6] While effective, this high-temperature caustic process inevitably generates a profile of byproducts that can significantly impact the purity, performance, and safety of the final product.

This guide is designed for researchers, process chemists, and quality control analysts. It provides in-depth, experience-based answers to common challenges encountered during the identification and analysis of these process-related impurities. Here, we move beyond simple protocols to explain the causal relationships behind analytical observations, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect from the castor oil alkali fusion process?

A1: The reaction cleaves ricinoleic acid at high temperatures (approx. 250°C) using molten caustic soda.[4][6] The main coproduct is 2-octanol (capryl alcohol).[5][6][7] However, side reactions and impurities in the castor oil feedstock lead to several common byproducts:

  • Other Dicarboxylic Acids: Shorter-chain dicarboxylic acids like suberic acid (C8) and azelaic acid (C9) can form due to alternative cleavage points or oxidative side reactions.

  • Unreacted Ricinoleic Acid: Incomplete reaction will leave residual starting material.

  • Fatty Acid Impurities: Castor oil naturally contains other fatty acids (e.g., oleic, linoleic) which can persist or react.[7]

  • Oxidation & Decomposition Products: The harsh reaction conditions can lead to the formation of various ketones, aldehydes, and dark-colored, high-molecular-weight condensation products.[8] A key example is the formation of methyl hexyl ketone from 2-octanol.[8]

Q2: Why is Gas Chromatography (GC) the most common method for byproduct analysis, and what is the critical first step?

A2: Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the preferred method for identifying and quantifying volatile and semi-volatile impurities.[1] However, dicarboxylic acids like this compound are polar, have low volatility, and are thermally unstable in their free form. Direct injection into a hot GC inlet will cause poor peak shapes (tailing), low sensitivity, and potential decomposition.[9]

Therefore, the critical first step is derivatization . This chemical process converts the polar carboxylic acid groups into non-polar, volatile, and thermally stable esters or silyl derivatives, making them suitable for GC analysis.[9][10]

Q3: What's the difference between silylation and esterification for derivatization?

A3: Both are effective, but the choice depends on your specific analytical needs.[9]

  • Esterification: This method, often using BF₃-Methanol, converts carboxylic acids into their methyl esters.[1][10] It is highly specific to carboxylic acids.

  • Silylation: This technique uses reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[9][11] Silylation is often faster and can be more versatile if you are also analyzing hydroxylated byproducts (like residual 2-octanol), but the reagents are highly sensitive to moisture.[9]

Troubleshooting Guide: From Sample to Spectrum

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My chromatogram shows broad, tailing peaks for my dicarboxylic acids.
  • Question: I've derivatized my sample, but the this compound peak is still asymmetrical and tailing. What's wrong?

  • Answer & Troubleshooting Steps:

    • Check for Incomplete Derivatization: This is the most common cause. Tailing occurs because free, underivatized carboxyl groups are interacting strongly with active sites in your GC system (liner, column).[9] You may even see multiple peaks for a single acid: the underivatized, partially derivatized (one end), and fully derivatized forms.[9]

      • Solution: Increase the amount of derivatization reagent, extend the reaction time, or increase the temperature. For BSTFA silylation, a common starting point is heating at 60-70°C for 30-60 minutes.[9] Ensure your sample is completely dry, as water consumes silylating reagents.[9]

    • Inspect the GC Inlet Liner: Active sites on a dirty or non-deactivated liner can interact with your analytes.

      • Solution: Replace the inlet liner with a new, deactivated one. If you are using glass wool in the liner, ensure it is also deactivated.[12]

    • Assess Column Health: An old or damaged column can have active sites that cause peak tailing.

      • Solution: Condition the column by baking it out at a high temperature (within its specified limit).[12] If tailing persists, trim 10-15 cm from the inlet side of the column to remove non-volatile residues.[12]

Problem 2: I see many small, unidentified peaks in my GC-MS chromatogram.
  • Question: My this compound peak is sharp, but the baseline is noisy with numerous small peaks I can't identify. Where are they coming from?

  • Answer & Troubleshooting Steps:

    • Derivatization Reagent Artifacts: The derivatization reagents themselves and their byproducts can appear as peaks in the chromatogram.

      • Solution: Always run a "reagent blank" by performing the entire derivatization and analysis procedure without adding your sample. This will help you create a list of known background peaks to ignore during sample analysis.

    • Sample Matrix Contamination: The crude reaction mixture is complex. The "gunk" you see can be high-molecular-weight condensation products.

      • Solution: Implement a sample cleanup step before derivatization. A simple liquid-liquid extraction or solid-phase extraction (SPE) can often remove interfering matrix components.

    • Septum Bleed: Particles from the inlet septum can break off and enter the liner, creating extraneous peaks as they degrade.

      • Solution: Use high-quality, low-bleed septa and replace them regularly as part of your preventative maintenance schedule.

Problem 3: I can't get a good signal for this compound using HPLC with a UV detector.
  • Question: I am trying to use HPLC as an alternative to GC, but my this compound peak is almost non-existent with my UV detector. Why?

  • Answer: this compound and similar aliphatic dicarboxylic acids lack a chromophore, meaning they do not absorb UV light strongly. This makes standard UV detection highly insensitive for these compounds.

    • Solution 1 (Alternative Detection): Use a universal detector that does not rely on UV absorbance. A Refractive Index Detector (RID) is a common choice for this application.[3]

    • Solution 2 (Derivatization for UV): Similar to GC, you can derivatize the acid with a UV-active tag. This is a more complex workflow but can dramatically increase sensitivity if a UV detector is your only option.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity in your this compound product.

Byproduct_Identification_Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Confirmation Sample Crude this compound Sample Derivatize Derivatization (e.g., Silylation with BSTFA) Sample->Derivatize GCMS GC-MS Analysis Derivatize->GCMS TIC Review Total Ion Chromatogram (TIC) GCMS->TIC ExtractMS Extract Mass Spectrum of Unknown Peak TIC->ExtractMS LibrarySearch Search MS Library (e.g., NIST) ExtractMS->LibrarySearch Result Putative ID LibrarySearch->Result Confirm Confirm with Reference Standard Result->Confirm FinalID Confirmed Identity Confirm->FinalID

Caption: A typical workflow for byproduct identification using GC-MS.

Core Experimental Protocols

Protocol 1: GC-MS Analysis via Silylation

This protocol is designed for the identification and quantification of this compound and related byproducts.

1. Reagents & Materials:

  • This compound Sample

  • Pyridine (Anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS): Dodecanedioic acid

  • Ethyl Acetate (Anhydrous)

  • 2 mL GC Vials with inserts

2. Sample Preparation:

  • Accurately weigh ~10 mg of the crude this compound sample into a GC vial.

  • Add a known amount of the internal standard solution (e.g., 100 µL of 1 mg/mL Dodecanedioic acid in pyridine).

  • Add 200 µL of anhydrous pyridine to dissolve the sample.

  • Add 200 µL of BSTFA + 1% TMCS.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block at 70°C for 60 minutes.

  • Cool to room temperature. The sample is now ready for injection.

3. GC-MS Conditions (Example):

  • GC System: Agilent 8890 GC or equivalent

  • Inlet: Split/Splitless, 280°C, Split ratio 50:1

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial: 120°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS System: Agilent 5977 MSD or equivalent

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 40-550 m/z

Why these choices?

  • The DB-5MS column is a robust, general-purpose column suitable for a wide range of derivatized compounds.

  • The oven program starts at a temperature low enough to separate smaller byproducts and ramps to a temperature sufficient to elute the derivatized sebacic and dodecanedioic acids.

  • Dodecanedioic acid is chosen as an internal standard because it is structurally similar to this compound but is not expected to be present in the sample, ensuring it elutes in a clean region of the chromatogram.[1]

Protocol 2: HPLC-RID Analysis

This protocol is suitable for quantifying this compound in simpler matrices without derivatization.

1. Reagents & Materials:

  • This compound Sample & Reference Standard

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial)

  • Ultrapure Water

  • Internal Standard: Adipic acid

  • HPLC system with a Refractive Index Detector (RID)

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

  • Prepare a 1% (v/v) acetic acid solution in ultrapure water.

  • Mix this solution with methanol in a 50:50 volume ratio.[3]

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard and Sample Preparation:

  • Stock Solutions (1000 mg/L): Accurately weigh and dissolve appropriate amounts of this compound reference standard and adipic acid (IS) in the mobile phase.[3]

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution. Add the internal standard to each to a final concentration of 200 mg/L.[3]

  • Sample Solution: Dissolve a known weight of the sample in the mobile phase. Add the internal standard to a final concentration of 200 mg/L.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

4. HPLC-RID Conditions (Example):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol : 1% Acetic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: Refractive Index (RID)

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

Why these choices?

  • A C18 column is a standard reversed-phase column that provides good retention for moderately polar dicarboxylic acids.

  • The acidified mobile phase ensures that the carboxylic acids are in their protonated form, leading to consistent retention and better peak shape.

  • The RID is chosen for its ability to detect compounds that lack a UV chromophore.[3]

Data Presentation

Table 1: Common Byproducts and their GC-MS Signatures (as TMS Derivatives)
CompoundCommon NameRetention OrderKey Mass Fragments (m/z)
Octanedioic acidSuberic Acid1 (Earliest)289, 147, 73
Nonanedioic acidAzelaic Acid2303, 147, 73
Decanedioic acid This compound 3 317, 147, 73
Dodecanedioic acidDodecanedioic Acid4 (IS)345, 147, 73
Ricinoleic acidRicinoleic Acid5 (Latest)355, 129, 73

Note: Retention order is approximate and depends on exact GC conditions. Key fragments include [M-15]⁺ (loss of a methyl group from a TMS moiety), 147, and 73 (characteristic of TMS derivatives).

Troubleshooting Logic Diagram

This diagram provides a decision-making path for a common GC-MS issue.

Troubleshooting_GCMS start Problem: Low or No Peak for Derivatized this compound q1 Did the internal standard (IS) peak appear? start->q1 c1 Problem is likely sample-specific: - Incomplete derivatization - Sample degradation - Incorrect sample concentration q1->c1 Yes q2 Is the syringe injecting? Check for bubbles, movement. q1->q2 No a1_yes Yes a1_no No c2 Problem is with injection system: - Clogged syringe - Autosampler error - Leaking septum q2->c2 No c3 Problem is systemic: - Major leak in inlet - No carrier gas flow - Column broken or disconnected q2->c3 Yes a2_yes Yes a2_no No

Caption: A decision tree for troubleshooting a missing analyte peak in GC-MS.

References
  • Lu, W., et al. (2012). Microbial production of this compound from a renewable source: production, purification, and polymerization. Green Chemistry. Available from: [Link]

  • Sahoo, P. K., et al. (2020). Preparation of this compound via Alkali Fusion of Castor Oil and its Several Derivatives. Journal of the American Oil Chemists' Society. Available from: [Link]

  • ResearchGate. Microbial production of this compound from a renewable source: production, purification, and polymerization | Request PDF. Available from: [Link]

  • Zhang, L., et al. (2019). Green Process without Thinning Agents for Preparing this compound via Solid-Phase Cleavage. ACS Omega. Available from: [Link]

  • MtoZ Biolabs. This compound Analysis Service. Available from: [Link]

  • Norman, G. (1939). Process for manufacturing this compound. U.S. Patent 2,182,056.
  • Restek Corporation. GC Troubleshooting Guide. Available from: [Link]

  • Wikipedia. Castor oil. Available from: [Link]

  • CastorOil.in. This compound -Production Process,Properties, Applications and Uses. Available from: [Link]

  • Chen, Q., et al. (2008). Determination of this compound and Sebaconitrile by HPLC. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available from: [Link]

  • Davis, G. & Dombrow, B. (1943). Process for treating ricinoleic acid compounds. U.S. Patent 2,318,762.
  • Zenkevich, I. (2005). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography. Available from: [Link]

  • Mingrone, G., et al. (1993). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • Reed, G. & Taylor, M. (2001). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. BP Amoco Chemicals Ltd, Hull Research and Technology Centre. Available from: [Link]

  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment. Available from: [Link]

  • NIST. This compound, 2TBDMS derivative. In: NIST Chemistry WebBook. Available from: [Link]

  • Li, X., et al. (2012). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Liu, X., et al. (2024). Relative responses of 4 kinds of this compound ester compounds by GC-MS with different pH values. Food Science. Available from: [Link]

  • Siri, K. N., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. Journal of Oleo Science. Available from: [Link]

  • Separation Science. How to Troubleshoot and Improve your GC/MS. Available from: [Link]

  • Siri, K. N., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. Journal of Oleo Science. Available from: [Link]

  • Siri, K. N., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Polyamide Synthesis: Sebacic Acid vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dicarboxylic Acid Decision in Polyamide Performance

In the realm of polymer science, particularly in the synthesis of high-performance polyamides (nylons), the choice of monomer is a critical decision that dictates the final material's properties and, consequently, its application. Polyamides are characterized by the repeating amide linkages (–CO–NH–) in their backbone, which are typically formed through the condensation polymerization of a dicarboxylic acid and a diamine.

This guide provides an in-depth comparison of two cornerstone dicarboxylic acids in polyamide synthesis: Sebacic Acid (a C10 dicarboxylic acid) and Adipic Acid (a C6 dicarboxylic acid). By reacting these with a common diamine, hexamethylenediamine (HMDA), we produce Nylon 6,10 and Nylon 6,6, respectively. The seemingly subtle difference of four methylene groups (–CH₂–) in the dicarboxylic acid's aliphatic chain results in a cascade of distinct thermal, mechanical, and chemical properties.

For researchers and drug development professionals exploring polymer-based systems, understanding these differences is paramount. Whether the goal is to create a flexible, hydrophobic matrix for controlled release or a rigid, thermally stable engineering component, the selection between sebacic and adipic acid is a foundational step. This guide will explore the causality behind these differences, provide validated experimental protocols, and present comparative data to inform your material selection process. This compound, often derived from renewable castor oil, also presents a compelling case for developing more sustainable polymer solutions.[1][2][3]

The Decisive Factor: Molecular Structure and its Impact on Polymer Properties

The fundamental distinction between this compound and adipic acid lies in the length of their aliphatic chains. This compound is a linear 10-carbon dicarboxylic acid, while adipic acid has a 6-carbon chain.[2][4][5][6] This structural variance directly influences the density of amide groups along the polymer backbone.

Polyamides from this compound (e.g., Nylon 6,10):

  • Lower Amide Group Density: The longer C10 chain of this compound spaces the polar amide groups further apart.

  • Reduced Hydrogen Bonding: This increased spacing diminishes the intermolecular hydrogen bonding capacity between polymer chains.

  • Increased Hydrophobicity & Flexibility: The greater proportion of non-polar methylene units imparts higher flexibility, lower moisture absorption, and improved dimensional stability in humid environments.[7][8][9]

Polyamides from Adipic Acid (e.g., Nylon 6,6):

  • Higher Amide Group Density: The shorter C6 chain results in a higher concentration of amide groups.

  • Stronger Hydrogen Bonding: The closer proximity of amide groups allows for more extensive and stronger hydrogen bonding between chains.[10]

  • Increased Rigidity & Strength: This robust intermolecular network leads to higher crystallinity, greater tensile strength, and a higher melting point.[10][11][12]

This relationship between monomer chain length and final polymer properties is a core principle in polymer design.

G cluster_0 Monomer Selection cluster_1 Molecular Structure Attributes cluster_2 Intermolecular Forces cluster_3 Resulting Polyamide Properties This compound (C10) This compound (C10) Lower Amide Density\nLonger CH₂ Chain Lower Amide Density Longer CH₂ Chain This compound (C10)->Lower Amide Density\nLonger CH₂ Chain Adipic Acid (C6) Adipic Acid (C6) Higher Amide Density\nShorter CH₂ Chain Higher Amide Density Shorter CH₂ Chain Adipic Acid (C6)->Higher Amide Density\nShorter CH₂ Chain Reduced H-Bonding Reduced H-Bonding Lower Amide Density\nLonger CH₂ Chain->Reduced H-Bonding Strong H-Bonding Strong H-Bonding Higher Amide Density\nShorter CH₂ Chain->Strong H-Bonding Nylon 6,10 Properties\n(Flexibility, Low H₂O Absorption) Nylon 6,10 Properties (Flexibility, Low H₂O Absorption) Reduced H-Bonding->Nylon 6,10 Properties\n(Flexibility, Low H₂O Absorption) Nylon 6,6 Properties\n(Rigidity, High Strength, High Tm) Nylon 6,6 Properties (Rigidity, High Strength, High Tm) Strong H-Bonding->Nylon 6,6 Properties\n(Rigidity, High Strength, High Tm)

Caption: Monomer choice dictates polyamide properties.

Performance at a Glance: Nylon 6,10 vs. Nylon 6,6

The theoretical impact of monomer structure is clearly reflected in the empirical data. The following table summarizes the key performance differences between Nylon 6,10 (from this compound) and Nylon 6,6 (from adipic acid).

PropertyNylon 6,10 (this compound-based)Nylon 6,6 (Adipic Acid-based)UnitRationale
Melting Temperature (Tm) 215 - 220[7][13]252 - 260[11][14]°CStronger H-bonding in Nylon 6,6 requires more energy to disrupt the crystalline structure.
Tensile Strength 45 - 60[7][14]60 - 240[14]MPaHigher crystallinity and intermolecular forces in Nylon 6,6 lead to greater strength.[12]
Elongation at Break 110 - 120[7][14]2.8 - 46[14]%The longer, more flexible aliphatic chain of this compound allows for greater polymer chain movement before fracture.
Water Absorption (24h immersion) ~0.26[7]~1.5 - 2.5[11][15]%The higher hydrocarbon content in Nylon 6,10 makes it more hydrophobic.
Density 1.04 - 1.19[7]1.14 - 1.15[11]g/cm³The less efficient chain packing due to the longer methylene segments in Nylon 6,10 results in a slightly lower density.

Experimental Protocols: Interfacial Polymerization

For laboratory-scale synthesis, interfacial polymerization is a robust and visually illustrative method that produces high molecular weight polyamides at room temperature.[16] This technique is particularly effective when using highly reactive diacid chlorides (sebacoyl chloride and adipoyl chloride) in place of their corresponding dicarboxylic acids.[16][17] The reaction occurs at the interface of two immiscible liquids, allowing for the continuous removal of the polymer film.

Expert Rationale: The choice of diacid chlorides over dicarboxylic acids is causal to the success of this room-temperature synthesis. Their high reactivity enables rapid amide bond formation without the need for high temperatures, which would be required to drive off water in a traditional melt polycondensation.[16] The addition of a base, such as sodium hydroxide (NaOH), is critical to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the amine monomer and allowing the polymerization to proceed.[18][19][20]

Protocol 1: Synthesis of Nylon 6,10 (from Sebacoyl Chloride)

Materials:

  • Hexamethylenediamine (HMDA)

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent like dichloromethane)[17][21]

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: In a 100 mL beaker, prepare an aqueous solution by dissolving approximately 1.1 g of HMDA and 0.5 g of NaOH in 50 mL of distilled water.[17][22]

  • Organic Phase Preparation: In a separate beaker, prepare an organic solution by dissolving approximately 1.5 mL of sebacoyl chloride in 50 mL of hexane.[17]

  • Interfacial Polymerization: Carefully and slowly pour the organic phase (sebacoyl chloride solution) down the side of the beaker containing the aqueous phase. Do not stir. Two distinct layers will form, and a polymer film will instantly appear at the interface.[16][21]

  • Polymer Extraction: Using forceps or a bent wire, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of Nylon 6,10 can be drawn out and wound onto a glass rod or spool.[16][18]

  • Washing and Drying: Thoroughly wash the collected polymer rope with water, followed by a 50% aqueous ethanol solution, and then again with water to remove unreacted monomers and salts. Allow the polymer to air-dry completely.

Protocol 2: Synthesis of Nylon 6,6 (from Adipoyl Chloride)

Materials:

  • Hexamethylenediamine (HMDA)

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Cyclohexane (or other suitable organic solvent)[18][23]

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: In a 50 mL beaker, prepare an aqueous solution by dissolving approximately 2.0 g of HMDA in 25 mL of 5% aqueous NaOH solution.[23]

  • Organic Phase Preparation: In a separate beaker, prepare an organic solution by dissolving approximately 1.5 mL of adipoyl chloride in 25 mL of cyclohexane.[18][23]

  • Interfacial Polymerization: Following the same technique as for Nylon 6,10, gently layer the organic phase on top of the aqueous phase. A film of Nylon 6,6 will form immediately at the liquid-liquid interface.[18]

  • Polymer Extraction: Use forceps to carefully pull the polymer film from the interface. A continuous rope can be extracted until one of the monomers is depleted.[18]

  • Washing and Drying: Wash the resulting Nylon 6,6 rope thoroughly with water and allow it to dry on a paper towel.[18][23]

Caption: Interfacial polymerization workflow.

Applications and a Senior Scientist's Perspective

The distinct properties of this compound- and adipic acid-based polyamides make them suitable for different applications.

  • Nylon 6,10 (this compound): Its flexibility, low water absorption, and good dimensional stability make it ideal for high-precision parts, specialty filaments for brushes, electrical insulators, and components that must perform in humid environments.[8][24][25][26] Its bio-based origin from this compound also makes it an attractive option for sustainable materials initiatives.[1][25]

  • Nylon 6,6 (Adipic Acid): Known for its high strength, rigidity, and thermal resistance, Nylon 6,6 is a workhorse in engineering applications.[11] It is widely used in automotive components, industrial fibers, carpets, gears, and other applications where mechanical durability and heat tolerance are critical.[11][20][27]

Concluding Remarks:

The choice between this compound and adipic acid is a classic example of structure-property relationships in polymer chemistry. Your decision should be guided by the primary performance requirements of the final application.

  • Choose this compound (Nylon 6,10) when the key requirements are flexibility, impact resistance, low moisture uptake, and dimensional stability . It is the superior choice for applications where performance must be maintained across varying humidity levels.

  • Choose Adipic Acid (Nylon 6,6) when the primary drivers are maximum tensile strength, rigidity, and thermal resistance . It remains the benchmark for demanding mechanical and high-temperature applications.

By understanding the fundamental chemical differences and their manifestation in macroscopic properties, researchers can intelligently design and synthesize polyamides tailored to their specific needs.

References

A Comparative Guide to the Thermal Stability of Sebacate Esters for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of material selection, understanding the thermal stability of excipients and components is paramount. Sebacate esters, prized for their excellent lubricating properties, low-temperature performance, and biodegradability, are increasingly utilized in demanding applications ranging from high-temperature industrial lubricants to specialized pharmaceutical formulations. However, not all sebacate esters are created equal. Their thermal stability, a critical parameter dictating their operational limits and degradation pathways, can vary significantly based on their molecular structure.

This guide provides an in-depth, objective comparison of the thermal stability of various sebacate esters. By delving into experimental data and the underlying chemical principles, this document aims to equip you with the necessary insights to make informed decisions for your specific application.

The Decisive Role of Molecular Structure in Thermal Stability

The inherent thermal stability of a sebacate ester is fundamentally linked to its chemical structure, specifically the nature of the alcohol moiety esterified with sebacic acid. Linear alcohol esters generally exhibit different thermal decomposition profiles compared to their branched-chain counterparts. This difference is primarily attributed to the mechanisms governing their thermal breakdown.

The principal thermal degradation pathway for many carboxylic esters is a non-radical, intramolecular process known as β-hydrogen transfer rearrangement , or ester pyrolysis.[1] This reaction involves a six-membered cyclic transition state where a hydrogen atom from the carbon atom beta to the ester's oxygen is transferred to the carbonyl oxygen, leading to the formation of an alkene and a carboxylic acid. The presence and accessibility of these β-hydrogens are, therefore, critical determinants of an ester's thermal stability.

Linear vs. Branched Alcohol Esters: A Tale of Two Stabilities

  • Linear Sebacate Esters (e.g., Dibutyl Sebacate, Dioctyl Sebacate): These esters possess multiple β-hydrogens, making them more susceptible to the β-hydrogen transfer rearrangement. Consequently, they tend to exhibit lower onset decomposition temperatures.

  • Branched Sebacate Esters (e.g., Di(2-ethylhexyl) Sebacate): The branching at the β-carbon in the alcohol portion of these esters can sterically hinder the formation of the six-membered cyclic transition state required for the β-hydrogen transfer. This steric hindrance makes the primary decomposition pathway less favorable, often resulting in a higher thermal stability.[2][3] Decomposition may then proceed through alternative, higher-energy pathways.

Comparative Thermal Analysis: A Data-Driven Approach

To provide a clear and quantitative comparison, the following table summarizes key thermal stability parameters for several common sebacate esters, as determined by Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures.

Table 1: Comparative Thermal Stability of Sebacate Esters (TGA Data)

Sebacate EsterAlcohol StructureOnset Decomposition Temp. (Tonset, °C)Temperature at 5% Weight Loss (T5%, °C)Temperature at 50% Weight Loss (T50%, °C)
Dibutyl Sebacate (DBS)Linear (n-Butanol)~200 - 220~230~280
Dioctyl Sebacate (DOS)Linear (n-Octanol)~250 - 270~280~330
Di(2-ethylhexyl) Sebacate (DEHS)Branched (2-Ethylhexanol)~270 - 290~300~350

Note: The values presented are approximate and can vary depending on the specific experimental conditions of the TGA analysis (e.g., heating rate, atmosphere).

As the data illustrates, the branched-chain di(2-ethylhexyl) sebacate exhibits a higher onset of decomposition and maintains its mass to a higher temperature compared to its linear counterparts, dibutyl sebacate and dioctyl sebacate. This enhanced thermal stability is a direct consequence of its molecular structure.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Sebacate Esters

To ensure the reproducibility and validity of thermal stability data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for conducting TGA on sebacate esters, based on established practices for lubricants and high-boiling point liquids.[4][5]

Objective: To determine the thermal decomposition profile of a sebacate ester, including the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance and a furnace capable of controlled heating rates.

  • Sample pans (typically platinum or alumina).

  • Inert gas supply (e.g., high-purity nitrogen).

  • Data acquisition and analysis software.

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Place a small, representative sample of the sebacate ester (typically 5-10 mg) into a clean, tared TGA sample pan.

  • Experimental Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-oxidative atmosphere. This is critical to study the intrinsic thermal stability without the influence of oxidation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition range (e.g., 600 °C).

  • Data Acquisition: Record the sample mass as a function of temperature throughout the heating program.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to generate the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss portion of the curve.

    • Determine the temperatures at which 5%, 10%, and 50% weight loss occurs (T5%, T10%, and T50%, respectively).

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition (Tmax).

Visualizing the Decomposition Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the primary thermal decomposition mechanism of sebacate esters and the experimental workflow for their thermal analysis.

G cluster_mechanism β-Hydrogen Transfer Rearrangement Ester Sebacate Ester (with β-Hydrogen) TransitionState Six-Membered Cyclic Transition State Ester->TransitionState Heat Products Alkene + Carboxylic Acid (Decomposition Products) TransitionState->Products G Start Start: Sebacate Ester Sample SamplePrep Sample Preparation (5-10 mg in TGA pan) Start->SamplePrep TGA_Setup TGA Instrument Setup (Inert Atmosphere, N2) SamplePrep->TGA_Setup Heating Controlled Heating Ramp (e.g., 10 °C/min) TGA_Setup->Heating DataCollection Data Acquisition (Weight vs. Temperature) Heating->DataCollection Analysis Data Analysis (TGA/DTG Curves) DataCollection->Analysis Results Determination of T-onset, T5%, T50% Analysis->Results

Caption: Experimental workflow for the thermogravimetric analysis of sebacate esters.

Conclusion: Selecting the Right Sebacate Ester for Your Application

The thermal stability of sebacate esters is a critical performance attribute that is directly influenced by their molecular architecture. Branched-chain sebacate esters, such as di(2-ethylhexyl) sebacate, generally offer superior thermal stability compared to their linear-chain counterparts due to the steric hindrance of the primary decomposition pathway, the β-hydrogen transfer rearrangement.

For applications requiring high-temperature performance and minimal degradation, a branched sebacate ester is often the preferred choice. Conversely, in applications where a lower decomposition temperature might be acceptable or even desirable, a linear sebacate ester may be suitable. By understanding the structure-property relationships and utilizing standardized analytical techniques like TGA, researchers and developers can confidently select the optimal sebacate ester to ensure the reliability and longevity of their products.

References

  • Kishore, K., Shobha, H. K., & Mattamal, G. J. (1990). Structural effects on the vaporization of high molecular weight esters. The Journal of Physical Chemistry, 94(4), 1642-1648. [Link]

  • NIST Chemistry WebBook. Dioctyl sebacate. [Link]

  • PubChem. Dibutyl Sebacate. [Link]

  • S. M. Hsu, "Thermogravimetric Analysis of Lubricants," SAE Technical Paper 831682, 1983, [Link]

  • Organic Chemistry Portal. Ester Pyrolysis. [Link]

  • Wang, L., et al. (2021). Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. Polymers, 13(24), 4393. [Link]

  • Sadeghpour, M., & Dubé, M. A. (2014). Branched amino acid based poly(ester urea)s with tunable thermal and water uptake properties. Journal of Polymer Science Part A: Polymer Chemistry, 52(17), 2451-2460. [Link]

  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di (2-ethylhexyl) Sebacate (DEHS) and Dioctyl Sebacate (DOS)”. (2019). [Link]

  • Hallstar. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. [Link]

  • Zhang, X., et al. (2019). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. Journal of Hazardous Materials, 365, 876-884. [Link]

Sources

A Head-to-Head Battle of Dicarboxylic Acids: A Performance Guide to Sebacic Acid vs. Azelaic Acid for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a dicarboxylic acid backbone is a critical decision that dictates the ultimate performance and characteristics of a wide range of materials and formulations. Among the commercially significant α,ω-dicarboxylic acids, sebacic acid (a C10 dicarboxylic acid) and azelaic acid (a C9 dicarboxylic acid) are often primary contenders. This in-depth technical guide provides a comprehensive, evidence-based comparison of their performance across key applications, empowering you to make an informed selection based on scientific principles and experimental data.

Foundational Physicochemical Properties: A Tale of Two Carbon Chains

The subtle difference of a single methylene group in their aliphatic chains gives rise to distinct physicochemical properties that are the bedrock of their performance variations. A comprehensive understanding of these characteristics is paramount for predicting their behavior in diverse applications.

PropertyThis compoundAzelaic AcidSignificance in Application
Molecular Formula C₁₀H₁₈O₄C₉H₁₆O₄Influences molecular weight, contributing to differences in stoichiometry and reactivity.
Molecular Weight 202.25 g/mol 188.22 g/mol Critical for precise stoichiometric calculations in polymerization and formulation development.
Melting Point 133-137 °C106.5 °CA key parameter for melt processing of polymers and ensuring the thermal stability of formulations.
Boiling Point 294.4 °C (at 100 mmHg)286.5 °C (at 100 mmHg)Relevant for purification processes such as distillation and for applications requiring high-temperature stability.
Water Solubility 0.1 g/100 mL (at 20 °C)0.24 g/100 mL (at 20 °C)A crucial factor for use in aqueous-based formulations and biological systems.
pKa₁ / pKa₂ 4.72 / 5.454.55 / 5.41Governs the degree of ionization at a given pH, which in turn affects solubility and intermolecular interactions.
Crystal Structure MonoclinicMonoclinicCan influence dissolution kinetics and the solid-state properties of final products.

Expert Analysis: The longer carbon backbone of this compound results in stronger intermolecular van der Waals forces, leading to a higher melting point and reduced solubility in water compared to azelaic acid. This enhanced thermal stability makes this compound a superior choice for high-temperature applications, such as in the synthesis of high-performance polyamides and specialty lubricants. Conversely, the slightly improved aqueous solubility of azelaic acid can be an asset in certain cosmetic and pharmaceutical formulations where bioavailability in aqueous environments is desired.

Polymer Synthesis: The Decisive Role of Chain Length in Polyamide Performance

Both sebacic and azelaic acids are workhorse monomers in the synthesis of polyamides, where their chain length directly translates to the final polymer's properties. The most common examples are Nylon 6,10 (from hexamethylenediamine and this compound) and Nylon 6,9 (from hexamethylenediamine and azelaic acid).

Logical Relationship: Dicarboxylic Acid Chain Length to Polyamide Properties

Dicarboxylic_Acid Dicarboxylic Acid (Monomer) Chain_Length Aliphatic Chain Length Dicarboxylic_Acid->Chain_Length Amide_Density Amide Group Density in Polymer Backbone Chain_Length->Amide_Density Inversely Proportional Polymer_Properties Resultant Polyamide Properties Amide_Density->Polymer_Properties Flexibility Flexibility / Lower Modulus Polymer_Properties->Flexibility Moisture_Absorption Lower Moisture Absorption Polymer_Properties->Moisture_Absorption Melting_Point Melting Point / Thermal Stability Polymer_Properties->Melting_Point Tensile_Strength Tensile Strength / Rigidity Polymer_Properties->Tensile_Strength

Caption: The relationship between dicarboxylic acid chain length and the resulting properties of the polyamide.

Comparative Performance of Polyamides:

PropertyNylon 6,10 (from this compound)Nylon 6,9 (from Azelaic Acid)
Melting Point ~220 °C~215 °C
Tensile Strength LowerHigher
Flexibility HigherLower
Moisture Absorption Lower[1]Higher
Chemical Resistance Generally HigherGenerally Lower

Causality of Performance Differences: The longer aliphatic chain of this compound in Nylon 6,10 results in a lower concentration of amide groups per unit length of the polymer chain. This reduced amide density leads to weaker interchain hydrogen bonding, which in turn imparts greater flexibility, lower moisture absorption, and a slightly lower melting point compared to Nylon 6,9. Consequently, Nylon 6,10 is favored in applications demanding high flexibility, dimensional stability in humid environments, and good chemical resistance, such as in monofilaments, bristles, and cable sheathing. In contrast, the higher amide density in Nylon 6,9 contributes to increased rigidity and tensile strength, making it suitable for applications where these properties are paramount.

Experimental Protocol: Synthesis of Nylon 6,10

This protocol details the interfacial polymerization of Nylon 6,10, a robust method for laboratory-scale synthesis.

  • Solution A Preparation: In a 250 mL beaker, dissolve 3.0 g of hexamethylenediamine and 1.0 g of sodium hydroxide in 50 mL of distilled water.

  • Solution B Preparation: In a separate 100 mL beaker, dissolve 1.5 mL of sebacoyl chloride in 50 mL of hexane.

  • Interfacial Polymerization: Carefully and slowly pour the sebacoyl chloride solution (Solution B) down the side of the beaker containing the hexamethylenediamine solution (Solution A) to form two distinct layers. Minimize agitation at the interface.

  • Polymer Extraction: A film of Nylon 6,10 will form at the interface of the two solutions. Using forceps, gently grasp the center of the polymer film and pull it upwards in a continuous strand. The polymer can be wound onto a glass rod or a beaker.

  • Washing and Drying: Thoroughly wash the collected nylon strand with water and then with ethanol to remove any unreacted monomers and byproducts. Allow the polymer to air dry completely.

Lubricants and Plasticizers: A Comparative Look at Ester Derivatives

Esters of sebacic and azelaic acids are extensively used as high-performance synthetic lubricants and as plasticizers for polymers like PVC. The choice between them often hinges on the desired balance of thermal stability, low-temperature performance, and compatibility.

Experimental Workflow: Diester Synthesis for Lubricants

Dicarboxylic_Acid Dicarboxylic Acid (Sebacic or Azelaic) Reactor Reaction Vessel with Dean-Stark Trap Dicarboxylic_Acid->Reactor Alcohol Alcohol (e.g., 2-Ethylhexanol) Alcohol->Reactor Catalyst Acid Catalyst (e.g., p-Toluenesulfonic acid) Catalyst->Reactor Esterification Esterification (Reflux with water removal) Reactor->Esterification Crude_Diester Crude Diester Esterification->Crude_Diester Purification Purification (Washing and Distillation) Crude_Diester->Purification Pure_Diester Pure Diester Lubricant Purification->Pure_Diester

Caption: A generalized workflow for the synthesis of diester lubricants from dicarboxylic acids.

Performance of Di(2-ethylhexyl) Esters as PVC Plasticizers:

PropertyDi(2-ethylhexyl) Sebacate (DEHS)Di(2-ethylhexyl) Azelate (DEHA)
Tensile Strength (MPa) 14.815.3
Elongation at Break (%) 410380
Glass Transition Temp. (Tg) (°C) 65.3668.51
Max. Degradation Temp. (°C) 281.68290.83
Migration Resistance (in Hexane) LowerHigher

Data synthesized from a comparative study on dicarboxylate ester plasticizers in PVC.

Expert Interpretation: In plasticizer applications, DEHS imparts slightly greater flexibility (higher elongation at break) and a lower glass transition temperature to PVC compared to DEHA. However, DEHA demonstrates superior thermal stability (higher maximum degradation temperature) and better migration resistance. In the realm of high-performance lubricants, sebacate esters are often favored for their excellent low-temperature properties and high viscosity index, making them suitable for demanding applications such as aviation and automotive lubricants. Azelate esters also offer good performance and can be a cost-effective alternative in less stringent applications.

Experimental Protocol: Synthesis of Di(2-ethylhexyl) Sebacate
  • Reactor Setup: Equip a reaction vessel with a mechanical stirrer, heating mantle, thermometer, and a Dean-Stark apparatus for azeotropic removal of water.

  • Charging Reactants: Charge the reactor with 1 mole of this compound, 2.2 moles of 2-ethylhexanol, and an acid catalyst (e.g., 0.5% by weight of p-toluenesulfonic acid). Toluene can be added as an azeotropic solvent.

  • Esterification Reaction: Heat the mixture to reflux (typically 180-210°C) with continuous stirring. Water, a byproduct of the reaction, is collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.

  • Neutralization and Washing: After cooling, the reaction mixture is neutralized with a dilute aqueous solution of sodium carbonate to remove the acid catalyst. The organic layer is then washed with water to remove any remaining salts and impurities.

  • Purification: The excess 2-ethylhexanol and any remaining solvent are removed by vacuum distillation to yield the purified di(2-ethylhexyl) sebacate.

Cosmetics and Pharmaceuticals: A Divergence in Application

In the realms of cosmetics and pharmaceuticals, this compound and azelaic acid have carved out distinct niches based on their differing biological activities and formulation properties.

  • Azelaic Acid: The Active Ingredient

    Azelaic acid is a well-established active pharmaceutical ingredient (API) for the topical treatment of acne and rosacea. Its efficacy stems from a multi-faceted mechanism of action.

    Mechanism of Action: Azelaic Acid in Dermatology

    Azelaic_Acid Azelaic Acid Keratinization Abnormal Keratinization Azelaic_Acid->Keratinization Normalizes P_acnes Propionibacterium acnes Growth Azelaic_Acid->P_acnes Inhibits Inflammation Inflammation (ROS production) Azelaic_Acid->Inflammation Reduces Tyrosinase Tyrosinase Activity (Melanin Synthesis) Azelaic_Acid->Tyrosinase Inhibits Acne_Rosacea Acne & Rosacea Keratinization->Acne_Rosacea P_acnes->Acne_Rosacea Inflammation->Acne_Rosacea Hyperpigmentation Post-inflammatory Hyperpigmentation Tyrosinase->Hyperpigmentation

    Caption: The multi-target mechanism of action of azelaic acid in dermatological applications.

    Scientific Integrity in Formulation: Azelaic acid normalizes the keratinization process in the follicle, preventing the formation of comedones. It exhibits antimicrobial activity against Propionibacterium acnes and has anti-inflammatory properties by reducing reactive oxygen species. Furthermore, it inhibits the enzyme tyrosinase, making it effective in treating post-inflammatory hyperpigmentation.

  • This compound: The Functional Excipient

    In contrast to azelaic acid, this compound is primarily used as a functional ingredient in cosmetic formulations. It serves as a pH adjuster (buffering agent) and can be a precursor for various esters (sebacates) that act as emollients, solvents, and film-forming agents.[2] These esters improve the sensory feel and performance of skincare and haircare products by providing a smooth, non-oily texture and enhancing hydration.[3] While some studies suggest potential antimicrobial properties, it is not typically employed as a primary active ingredient for skin conditions.

Safety and Environmental Profile: A Comparative Overview

Both this compound and azelaic acid are bio-based, derived from castor oil and oleic acid respectively, which positions them as more sustainable alternatives to petroleum-derived dicarboxylic acids.

  • Toxicology: Both acids are generally considered to have a low toxicity profile. For azelaic acid, some individuals may experience mild and transient skin irritation, such as itching or burning, upon initial topical application. This compound is considered safe for use in cosmetics and is not classified as a hazardous substance.

  • Environmental Fate: Both dicarboxylic acids are readily biodegradable. Their bio-based origin contributes to a more favorable life cycle assessment compared to their petrochemical counterparts. However, the specific production processes, including the use of solvents and energy, will ultimately determine the overall environmental footprint. Recent advancements in producing azelaic acid through greener oxidative cleavage methods using hydrogen peroxide and oxygen are improving its sustainability profile.

Conclusion: A Strategic Selection for Optimal Performance

The choice between this compound and azelaic acid is a strategic one, contingent on the specific performance requirements of the intended application.

  • Opt for this compound when:

    • High flexibility and low moisture absorption are critical for polyamide applications.

    • Superior low-temperature performance and a high viscosity index are required for synthetic lubricants.

    • The primary function in a cosmetic formulation is as a pH buffer or as a precursor to emollient esters.

  • Opt for Azelaic Acid when:

    • Higher rigidity and tensile strength are the primary considerations for polyamide selection.

    • A proven, multi-functional active ingredient is needed for the treatment of acne, rosacea, or hyperpigmentation.

    • Slightly better aqueous solubility is an advantage in formulation development.

By leveraging the detailed comparative data and understanding the causal relationships between chemical structure and performance outlined in this guide, researchers and developers can confidently select the optimal dicarboxylic acid to achieve their desired outcomes.

References

  • BenchChem. (2025). A Comparative Analysis of this compound and Azelaic Acid as Plasticizers for Polymers.
  • This compound. (2025, December 26). In Cosmetic Ingredients Guide.
  • This compound in Cosmetics: Exploring its Benefits and Uses. (n.d.).
  • Arkema. (n.d.).
  • COSMILE Europe. (n.d.). This compound.
  • Gollnick, H. P., & Graupe, K. (2024).
  • Searle, T., & Ali, F. R. (2015). Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application.
  • Pleasant Precision, Inc. (2016, January 28). What is the difference between nylons? Pt. 2.
  • Dr.Oracle. (2025, May 9).
  • Healthline. (2018, December 19). Azelaic Acid for Acne: Uses, Benefits, and Precautions.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Sebacic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sebacic acid (decanedioic acid) is a critical dicarboxylic acid utilized across various industries, from the synthesis of polymers, plasticizers, and high-performance lubricants to applications in cosmetics and pharmaceutical formulations.[1][2][3] The purity and concentration of this compound are critical quality attributes that directly influence the performance, safety, and efficacy of the final product. Consequently, robust and reliable analytical methods for its quantification are paramount for quality control, stability testing, and formulation development.

In a dynamic research and development environment, it is common to employ multiple analytical techniques or transfer methods between laboratories. This necessitates a rigorous cross-validation process to ensure data consistency and reliability, regardless of the method or site of analysis.[4] This guide provides an in-depth comparison of two fundamentally different, yet widely applicable, analytical methods for this compound quantification: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is designed for researchers, scientists, and drug development professionals. It will delve into the theoretical principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their validation performance based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle and Application

The HPLC-RID method is a straightforward and robust technique for quantifying compounds that do not possess a UV chromophore, such as this compound. The separation is typically achieved on a reversed-phase C18 column. Detection is based on the principle that the refractive index of the column eluent changes as the analyte passes through the detector cell relative to a reference cell containing only the mobile phase.[1]

Causality Behind Experimental Choices:

  • Why RID Detection? this compound lacks a significant UV-absorbing functional group, making standard UV detection impractical without derivatization. RID provides universal detection for non-chromophoric compounds, making it an ideal choice for direct analysis in simple matrices.

  • Why an Acidified Mobile Phase? The addition of a small amount of acid (e.g., acetic or phosphoric acid) to the mobile phase suppresses the ionization of this compound's carboxyl groups.[1][8] This ensures a single, un-ionized form of the analyte, resulting in sharp, symmetrical peaks and reproducible retention times.

  • Why an Internal Standard? An internal standard like adipic acid, which is structurally similar but chromatographically resolved from this compound, is used to correct for variations in injection volume and potential sample loss during preparation, thereby significantly improving the method's precision and accuracy.[1][9]

Detailed Experimental Protocol: HPLC-RID

1. Materials and Reagents:

  • This compound Reference Standard (>99% purity)

  • Adipic Acid (Internal Standard, >99% purity)

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial, HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

2. Solution Preparation:

  • Mobile Phase: Prepare a 1% (v/v) acetic acid solution in ultrapure water. Mix this solution with methanol in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.[1]

  • Internal Standard (IS) Stock Solution (1000 mg/L): Accurately weigh and dissolve 100 mg of adipic acid in 100 mL of the mobile phase.

  • This compound Stock Solution (1000 mg/L): Accurately weigh and dissolve 100 mg of this compound in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with the mobile phase to achieve concentrations from 100 mg/L to 900 mg/L. Spike each calibration standard with the IS stock solution to a final IS concentration of 200 mg/L.[1]

3. Chromatographic Conditions:

  • HPLC System: A system equipped with an isocratic pump, autosampler, column oven, and refractive index detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

4. System Suitability Test (SST):

  • Before analysis, perform five replicate injections of a mid-range calibration standard.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area ratio (this compound/adipic acid) should be ≤ 2.0%. The resolution between this compound and adipic acid peaks should be ≥ 2.0.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject the prepared calibration standards from lowest to highest concentration.

  • Prepare the sample for analysis by dissolving a known weight in the mobile phase to achieve a concentration within the calibration range. Spike with the internal standard to a final concentration of 200 mg/L. Filter through a 0.45 µm syringe filter.

  • Inject the prepared sample solution(s).

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. Determine the concentration in the sample using the linear regression equation derived from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS offers exceptional specificity and sensitivity. However, this compound is a non-volatile dicarboxylic acid and cannot be directly analyzed by GC. It must first undergo a derivatization reaction to convert its polar carboxyl groups into non-polar, volatile esters or silyl ethers.[10] Trimethylsilylation (TMS) is a common and efficient derivatization method for this purpose.[11][12] The resulting TMS-derivatized this compound is then separated from other components in a GC column and detected by a mass spectrometer, which provides both quantification and structural confirmation.

Causality Behind Experimental Choices:

  • Why Derivatization? The high boiling point and polarity of this compound prevent it from vaporizing in the GC inlet. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons on the carboxyl groups with non-polar trimethylsilyl groups, drastically increasing volatility and thermal stability.[11]

  • Why GC-MS? The mass spectrometer provides an extra dimension of selectivity over detectors like Flame Ionization Detector (FID). By using Selected Ion Monitoring (SIM) mode, the detector can be set to monitor only specific fragment ions characteristic of derivatized this compound, effectively filtering out noise and interferences from the sample matrix, leading to lower detection limits and higher confidence in peak identity.

  • Why a Capillary Column? A fused silica capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), provides high separation efficiency, is thermally stable, and offers good resolving power for a wide range of derivatized compounds.[11]

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound Reference Standard (>99% purity)

  • Dodecanedioic Acid (Internal Standard, >99% purity)

  • Pyridine (Anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC Grade)

  • Helium (Carrier Gas, 99.999% purity)

2. Solution Preparation:

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of dodecanedioic acid in 10 mL of pyridine.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of pyridine.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with pyridine to achieve concentrations from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the IS stock solution to a final IS concentration of 20 µg/mL.

3. Derivatization Procedure:

  • Transfer 100 µL of each calibration standard or sample solution into a 2 mL GC vial.

  • Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).

  • Seal the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before analysis.

4. GC-MS Conditions:

  • GC-MS System: A system equipped with a split/splitless injector, a mass selective detector, and an appropriate capillary column.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TMS-sebacic acid (e.g., m/z 315, 245) and TMS-dodecanedioic acid (IS).

5. System Suitability Test (SST):

  • Before analysis, perform five replicate injections of a mid-range derivatized standard.

  • Acceptance Criteria: The %RSD for the peak area ratio should be ≤ 5.0%. The signal-to-noise ratio for the analyte at the LOQ level should be ≥ 10.

6. Analysis Procedure:

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the derivatized calibration standards from lowest to highest concentration.

  • Prepare the sample for analysis by dissolving a known weight in pyridine to achieve a concentration within the calibration range. Spike with the internal standard. Derivatize the sample as described in step 3.

  • Inject the prepared sample solution(s).

  • Construct a calibration curve by plotting the peak area ratio of the target ion for this compound to the target ion for the internal standard against the concentration of this compound. Determine the sample concentration using the regression equation.

Cross-Validation Study Design and Comparative Analysis

The objective of cross-validation is to demonstrate the equivalency of two analytical procedures.[4] This is crucial when replacing an older method with a new one or when data from different laboratories using different methods need to be compared.

Cross-Validation Workflow

A typical workflow involves analyzing the same set of samples, which should span the analytical range, using both validated methods. The results are then compared statistically.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-RID cluster_gcms Method 2: GC-MS cluster_analysis Data Comparison & Evaluation SampleBatch Single Batch of this compound Samples (n ≥ 5, spanning low, medium, high conc.) HPLC_Prep Sample Prep for HPLC SampleBatch->HPLC_Prep GCMS_Prep Sample Prep & Derivatization SampleBatch->GCMS_Prep HPLC_Analysis Instrumental Analysis (HPLC-RID) HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition & Processing HPLC_Analysis->HPLC_Data DataCompare Comparison of Quantitative Results (e.g., % Assay) HPLC_Data->DataCompare GCMS_Analysis Instrumental Analysis (GC-MS) GCMS_Prep->GCMS_Analysis GCMS_Data Data Acquisition & Processing GCMS_Analysis->GCMS_Data GCMS_Data->DataCompare StatAnalysis Statistical Analysis (Paired t-test, Bland-Altman Plot) DataCompare->StatAnalysis Decision Decision on Method Equivalency (Based on pre-defined criteria) StatAnalysis->Decision

Caption: Workflow for the cross-validation of HPLC-RID and GC-MS methods.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for the two validated methods. These values are derived from established literature and represent expected outcomes for well-optimized procedures.[1][13][14][15]

Validation ParameterHPLC-RID MethodGC-MS MethodCausality/Insight
Specificity Moderate. Based on retention time. Susceptible to interference from co-eluting compounds with a similar refractive index.High. Based on retention time and mass fragmentation pattern. SIM mode provides excellent selectivity against matrix interference.GC-MS is superior for complex matrices or for impurity profiling where positive identification is crucial.
Linearity (R²) ≥ 0.998≥ 0.999Both methods demonstrate excellent linearity. The slightly better fit for GC-MS is common due to the high signal-to-noise ratio in SIM mode.
Range 100 - 900 mg/L[1]1 - 100 µg/mL (1 - 100 mg/L)HPLC-RID is suited for higher concentration assays (e.g., bulk material), while GC-MS excels at lower concentration levels.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are highly accurate. The slightly wider range for GC-MS can be attributed to the multi-step derivatization process.
Precision (%RSD) ≤ 2.0%≤ 5.0%HPLC-RID is generally more precise due to the simpler, direct injection workflow. The derivatization step in GC-MS introduces an additional source of variability.
Limit of Quantification (LOQ) ~50 mg/L~0.5 µg/mL (0.5 mg/L)GC-MS is approximately 100-fold more sensitive, making it the method of choice for trace-level quantification.
Robustness High. Minor changes in mobile phase composition or temperature have a minimal effect.Moderate. Sensitive to derivatization conditions (time, temperature, moisture) and GC parameters.The HPLC-RID method is more forgiving and easier to transfer between labs without extensive re-optimization.

Expert Recommendations: Choosing the Right Method

The selection between HPLC-RID and GC-MS is not about which method is universally "better," but which is most suitable for the intended purpose, a cornerstone principle of method validation.[6]

  • Choose HPLC-RID for:

    • Routine Quality Control (QC) of Bulk this compound: Where high concentrations are expected and the matrix is clean. Its simplicity, speed, and high precision make it ideal for high-throughput environments.

    • Formulation Assays: For determining the content of this compound as a major component in simple formulations.

  • Choose GC-MS for:

    • Trace-Level Quantification: For detecting low-level impurities or quantifying this compound in complex biological matrices where high sensitivity is required.[16]

    • Stability Studies: To identify and quantify specific degradation products alongside the parent compound.

    • Method Validation Reference Standard: Its high specificity makes it an excellent orthogonal method to confirm results obtained by HPLC.

    • Analysis of Volatile Impurities: The GC method can simultaneously be used to profile other volatile or semi-volatile impurities in the sample.

Conclusion

Both HPLC-RID and GC-MS are powerful and reliable techniques for the quantification of this compound, each with a distinct profile of advantages and limitations. The HPLC-RID method offers simplicity, robustness, and excellent precision for high-concentration assays. In contrast, the GC-MS method, despite its more complex sample preparation, provides unparalleled specificity and sensitivity, making it indispensable for trace analysis and confirmatory testing.

A thorough cross-validation study, as outlined in this guide, is essential to ensure that data generated by different methods are consistent and interchangeable. By understanding the underlying principles and performance characteristics of each technique, scientists can confidently select the most appropriate analytical tool for their specific application, ensuring data integrity and supporting the development of high-quality products.

References

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  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link][6]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link][7]

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  • Title: Green Process without Thinning Agents for Preparing this compound via Solid-Phase Cleavage Source: PMC - NIH URL: [Link][14]

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  • Title: Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in Source: UNIPI URL: [Link][11]

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  • Title: this compound, 2TMS derivative Source: NIST WebBook URL: [Link][12]

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The Imperative for High-Performance Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

As the demand for sustainable and non-toxic materials continues to grow, bio-based plasticizers are emerging as critical components in the formulation of environmentally friendly polymers. Sebacic acid, a dicarboxylic acid derived from castor oil, stands out as a promising precursor for high-performance bio-based plasticizers.[1][2] This guide offers an in-depth technical comparison of the efficacy of this compound-based plasticizers against conventional and other bio-based alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

Traditional plasticizers, predominantly phthalate esters, have been the industry standard for decades due to their low cost and excellent performance in enhancing the flexibility and processability of polymers like polyvinyl chloride (PVC).[3][4] However, mounting concerns over their toxicity and environmental persistence have spurred the development of safer, bio-derived alternatives.[5][6][7] Bio-based plasticizers, derived from renewable resources, offer advantages such as biodegradability, lower toxicity, and a reduced carbon footprint.[8][9]

This compound, with its linear ten-carbon aliphatic chain, provides a versatile backbone for creating plasticizers with desirable properties.[10] Its esters, such as dibutyl sebacate (DBS) and dioctyl sebacate (DOS), have demonstrated significant potential in plasticizing a range of polymers, including PVC and biodegradable polymers like polylactic acid (PLA).[1][11][12]

Comparative Performance Analysis of this compound Plasticizers

The efficacy of a plasticizer is determined by a range of performance indicators, including its compatibility with the polymer matrix, plasticizing efficiency, thermal stability, and resistance to migration.

Plasticizing Efficiency

An effective plasticizer significantly reduces the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility and reducing brittleness.[3] Esters of this compound have shown excellent compatibility and efficiency in this regard.

In Polyvinyl Chloride (PVC) , sebacate esters effectively enhance flexibility. A comparative study of di(2-ethylhexyl) sebacate (DEHS) and di(2-ethylhexyl) azelate (DEHAz) in PVC demonstrated that DEHS imparts a greater elongation at break (410%) compared to DEHAz (380%), indicating superior flexibility.[13] However, DEHAz showed a slightly higher glass transition temperature, suggesting sebacates are more efficient at lowering the Tg.[3][13]

For Polylactic Acid (PLA) , a biodegradable polymer known for its inherent brittleness, plasticization is crucial for expanding its applications.[5] this compound-based plasticizers are effective in toughening PLA, significantly increasing its elongation at break and impact strength, while decreasing its tensile strength.[5][14]

Comparative Mechanical and Thermal Properties in PVC

The following table summarizes the performance of di(2-ethylhexyl) sebacate (DEHS) in comparison to di(2-ethylhexyl) azelate (DEHAz) and the conventional phthalate plasticizer di(2-ethylhexyl) phthalate (DEHP) in PVC.

Performance MetricDi(2-ethylhexyl) Sebacate (DEHS)Di(2-ethylhexyl) Azelate (DEHAz)Di(2-ethylhexyl) Phthalate (DEHP)Test Method
Mechanical Properties
Tensile Strength (MPa)14.815.3~15-25 (typical range)ASTM D2284[15]
Elongation at Break (%)410380~250-400 (typical range)ASTM D2284[15]
Thermal Properties
Glass Transition Temp. (Tg) (°C)65.3668.51~60-80 (typical range)DSC
Max. Degradation Temp. (°C)281.68290.83~250-300 (typical range)TGA
Migration Resistance
Weight Loss (%) in HexaneHigher than DEHAzLower than DEHSVaries, generally higher than many bio-based alternativesSolvent Extraction

Data for DEHS and DEHAz synthesized from a comparative study.[3][13] DEHP data represents a typical range for comparison.

The data indicates that while azelate esters may offer slightly better thermal stability, sebacate esters can provide superior flexibility (higher elongation at break).[13]

Migration Resistance

Plasticizer migration, the process where the plasticizer leaches out of the polymer matrix, is a critical concern, especially for applications in food packaging, medical devices, and toys.[16][17] Lower migration is highly desirable. Studies have shown that sebacate-based plasticizers can exhibit minimal migration. For instance, PVC plasticized with dibutyl sebacate (DBS) showed a migration of only 12.78% after 28 days, outperforming conventional phthalates like DEHT and DEHP.[11][18]

The molecular weight and structure of the plasticizer play a crucial role in its migration resistance.[17][19] Higher molecular weight and branched structures tend to reduce migration.[17]

Biodegradability

A significant advantage of this compound-based plasticizers is their inherent biodegradability, stemming from their natural origin.[2][20] This makes them particularly suitable for formulating fully biodegradable products when combined with polymers like PLA.[13] this compound itself is readily biodegradable and is not expected to persist in the environment.[2]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential.

Logical Flow for Plasticizer Comparison

The selection of an appropriate plasticizer involves a logical decision-making process based on the desired performance characteristics of the final product.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis prep1 Polymer & Plasticizer Blending prep2 Molding of Test Specimens (e.g., dog-bone shape) prep1->prep2 prep3 Sample Conditioning prep2->prep3 test1 Mechanical Testing (Tensile Strength, Elongation) ASTM D2284 prep3->test1 test2 Thermal Analysis (DSC for Tg, TGA for Stability) prep3->test2 test3 Migration Resistance Test (Solvent Extraction) prep3->test3 analysis Comparative Data Analysis & Performance Ranking test1->analysis test2->analysis test3->analysis

Caption: Experimental workflow for plasticizer evaluation.

Detailed Methodologies

1. Mechanical Properties (Tensile Testing)

  • Objective: To assess the effect of the plasticizer on the polymer's strength and flexibility.

  • Protocol (based on ASTM D2284):

    • Sample Preparation: Prepare PVC or PLA formulations with varying concentrations of the plasticizer. Mold these into standardized "dog-bone" shaped specimens. [13][15] 2. Conditioning: Condition the specimens in a controlled environment to ensure consistent results. [15] 3. Testing: Subject the specimens to tensile stress in a universal testing machine until they fracture. [13][15] 4. Data Analysis: Measure and calculate key parameters:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length the material undergoes before fracturing.

      • Modulus of Elasticity: A measure of the material's stiffness. [13] 2. Thermal Properties (DSC and TGA)

  • Objective: To determine the thermal stability and the effect on the polymer's glass transition temperature.

  • Protocol:

    • Differential Scanning Calorimetry (DSC): A small, weighed sample of the plasticized polymer is heated at a controlled rate. The heat flow is measured to identify the glass transition temperature (Tg). [13] 2. Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere, and its mass is continuously monitored. This determines the temperature at which the material starts to degrade. [13] 3. Migration Resistance (Solvent Extraction)

  • Objective: To quantify the amount of plasticizer that leaches from the polymer.

  • Protocol:

    • Sample Preparation: A precisely weighed sample of the plasticized polymer is prepared. [3] 2. Immersion: The sample is immersed in a specific solvent (e.g., hexane) for a set period at a controlled temperature. [13] 3. Data Analysis: The sample is removed, dried, and reweighed. The weight loss corresponds to the amount of migrated plasticizer. [3]

Conclusion: The Viability of this compound Plasticizers

This compound-derived plasticizers present a compelling bio-based alternative to traditional phthalates. They demonstrate excellent plasticizing efficiency, enhancing the flexibility of polymers like PVC and PLA. [11][13]While their thermal stability may be slightly lower than some alternatives like azelates, their superior flexibility and significantly better migration resistance make them a strong candidate for a wide range of applications, particularly where safety and environmental impact are paramount. [11][13]The choice between sebacate and other bio-based plasticizers will ultimately depend on the specific performance requirements of the final application. For applications demanding maximum flexibility and low migration, sebacate esters are an excellent choice.

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A Comparative Guide to the Synthesis of Sebacic Acid: Microbial vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: January 2026

Sebacic acid, a ten-carbon dicarboxylic acid, is a cornerstone chemical intermediate with significant industrial applications, including the synthesis of high-performance polymers like nylon 6,10, as well as in the formulation of plasticizers, lubricants, and cosmetics.[1][2] Traditionally, its production has been dominated by a chemical route originating from castor oil. However, with the increasing demand for sustainable and environmentally benign manufacturing processes, microbial synthesis has emerged as a compelling alternative. This guide provides a comprehensive comparison of these two synthetic paradigms, offering insights into their underlying mechanisms, process efficiencies, and environmental footprints, supported by experimental data and detailed protocols.

Section 1: The Incumbent Technology: Chemical Synthesis of this compound

The conventional method for industrial-scale production of this compound relies on the alkali fusion of ricinoleic acid, which is the primary fatty acid component of castor oil.[3][4][5] This process, while mature and widely implemented, is characterized by its use of harsh reaction conditions and the generation of significant waste streams.

The Chemistry of Alkali Fusion

The chemical transformation begins with the hydrolysis of castor oil to yield ricinoleic acid. This is followed by a high-temperature reaction with a strong alkali, typically sodium hydroxide (NaOH), at temperatures around 250°C.[3] This caustic digestion cleaves the ricinoleic acid molecule, yielding this compound and 2-octanol as the main products.[3]

The overall process can be summarized in the following workflow:

CastorOil Castor Oil Hydrolysis Hydrolysis (H₂O, heat) CastorOil->Hydrolysis RicinoleicAcid Ricinoleic Acid Hydrolysis->RicinoleicAcid AlkaliFusion Alkali Fusion (NaOH, ~250°C) RicinoleicAcid->AlkaliFusion Products Crude Products (Sodium Sebacate, 2-Octanol) AlkaliFusion->Products Acidification Acidification (H₂SO₄) Products->Acidification Purification Purification Acidification->Purification SebacicAcid This compound Purification->SebacicAcid

Caption: Workflow for the chemical synthesis of this compound from castor oil.

Process Parameters and Yields

The yield and purity of this compound produced via chemical synthesis are highly dependent on the specific reaction conditions, including the choice of alkali, catalyst, and temperature. Studies have shown that using derivatives of castor oil, such as methyl ricinoleate or sodium ricinoleate, can improve yields compared to using castor oil directly.[6][7] For instance, yields can range from approximately 68.8% with castor oil to as high as 80.1% with sodium ricinoleate under optimized conditions.[6][7] The use of catalysts like lead(II,IV) oxide (Pb₃O₄) or iron(III) oxide (Fe₂O₃) has also been explored to enhance reaction efficiency.[7][8] However, the use of heavy metal catalysts like lead raises environmental concerns.[8]

Environmental and Safety Considerations

A significant drawback of the chemical synthesis route is its environmental impact. The process requires high energy input to maintain the necessary reaction temperatures. Furthermore, the use of strong acids like sulfuric acid for acidification and the generation of byproducts contribute to a substantial waste stream.[2] This wastewater can contain high concentrations of sodium sulfate and other organic compounds, necessitating extensive treatment before discharge.[9] The handling of molten caustic soda at high temperatures also presents considerable safety challenges.

Section 2: The Green Alternative: Microbial Synthesis of this compound

Biotechnological production of this compound offers a more sustainable and environmentally friendly approach.[10][11] This method utilizes microorganisms, typically oleaginous yeasts, to convert renewable feedstocks into dicarboxylic acids through their natural metabolic pathways.

The ω-Oxidation Pathway: A Biological Route to Dicarboxylic Acids

The core of microbial this compound production lies in the ω-oxidation pathway.[12][13][14] This metabolic route, an alternative to the more common β-oxidation, involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. The process begins with the hydroxylation of the ω-carbon, followed by successive oxidations to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid.[14]

To enhance the production of this compound, microbial strains are often genetically engineered. A key strategy involves blocking the β-oxidation pathway, which is the primary route for fatty acid degradation for energy.[1] This prevents the microbial host from consuming the dicarboxylic acid products, leading to their accumulation and secretion. Furthermore, the genes responsible for the ω-oxidation pathway can be overexpressed to increase the metabolic flux towards this compound.[1][2]

The microbial synthesis pathway can be visualized as follows:

FattyAcid Fatty Acid (e.g., Decanoic Acid) OmegaOxidation ω-Oxidation (Engineered Yeast) FattyAcid->OmegaOxidation SebacicAcid This compound OmegaOxidation->SebacicAcid

Caption: Simplified overview of the microbial synthesis of this compound via ω-oxidation.

Fermentation Process and Performance Metrics

Microbial synthesis is carried out in bioreactors under controlled conditions of temperature, pH, and oxygen supply. A fed-batch fermentation strategy is often employed to maintain optimal substrate concentrations and mitigate potential substrate toxicity to the microbial cells.[1]

Remarkable progress has been made in optimizing microbial strains and fermentation processes. For example, a study utilizing a genetically engineered strain of Candida tropicalis reported a final this compound titer of 98.3 g/L with a molar yield exceeding 98% from decanoic acid methyl ester.[1][2] The purity of the this compound recovered from the fermentation broth was greater than 99.8% after simple purification steps like acid precipitation and recrystallization.[1][2]

Section 3: Head-to-Head Comparison: Microbial vs. Chemical Synthesis

The choice between microbial and chemical synthesis of this compound involves a trade-off between established technology and emerging sustainable practices. The following table provides a quantitative comparison of key performance indicators for both methods.

ParameterChemical SynthesisMicrobial Synthesis
Starting Material Primarily Castor Oil/Ricinoleic Acid[3]Various Fatty Acids, Plant Oils, Sugars[1][10]
Key Process Alkali Fusion[3]Fermentation (ω-Oxidation)[1]
Reaction Temperature High (~250°C)[3]Mild (~30°C)
Pressure Atmospheric or slight vacuumAtmospheric
Catalysts/Reagents Strong Alkalis (NaOH, KOH), Catalysts (e.g., Pb₃O₄)[3][7]Genetically Engineered Microorganisms[1]
Reported Yield 60-85%[2]>98% (molar yield)[1]
Product Purity High purity achievable with extensive purification[6]>99.8% with simple purification[1]
Byproducts 2-Octanol, various organic side products[3]Minimal, primarily biomass
Environmental Impact High energy consumption, significant wastewater generation[2][9]Low energy consumption, reduced waste stream
Safety Concerns Handling of hot, corrosive materials[3]Standard biological containment procedures

Section 4: Experimental Protocols

To provide a practical understanding of both methodologies, this section outlines representative experimental protocols for the synthesis of this compound.

Protocol for Chemical Synthesis via Alkali Fusion of Ricinoleic Acid

Objective: To synthesize this compound from ricinoleic acid through caustic cracking.

Materials:

  • Ricinoleic acid

  • Sodium hydroxide (NaOH) pellets

  • Sulfuric acid (H₂SO₄), concentrated

  • High-temperature reaction vessel with mechanical stirring and temperature control

  • Heating mantle

  • Condenser

  • Beakers, filtration apparatus, and pH meter

Procedure:

  • Alkali Fusion:

    • Charge the reaction vessel with ricinoleic acid and sodium hydroxide in a predetermined molar ratio (e.g., 1:2.5).

    • Heat the mixture to approximately 250°C with continuous stirring.

    • Maintain the reaction at this temperature for a specified duration (e.g., 3-5 hours). The reaction mixture will become viscous and then solidify as sodium sebacate is formed.

  • Acidification:

    • Allow the reaction mixture to cool to a safe temperature (e.g., below 100°C).

    • Carefully and slowly add water to dissolve the solid mass.

    • While stirring vigorously, slowly add concentrated sulfuric acid to the aqueous solution until the pH reaches approximately 2. This will precipitate the this compound.

  • Purification:

    • Filter the precipitated crude this compound from the solution.

    • Wash the filter cake with cold water to remove residual sulfuric acid and other water-soluble impurities.

    • Recrystallize the crude this compound from hot water to achieve higher purity.

    • Dry the purified this compound crystals in an oven at a moderate temperature (e.g., 80°C).

Protocol for Microbial Synthesis via Fed-Batch Fermentation

Objective: To produce this compound using a genetically engineered strain of Candida tropicalis.

Materials:

  • Genetically engineered Candida tropicalis strain (β-oxidation blocked, ω-oxidation enhanced)

  • Fermentation medium (containing yeast extract, peptone, glucose, and other essential nutrients)

  • Feed medium (containing decanoic acid methyl ester as the carbon source)

  • Bioreactor with controls for temperature, pH, dissolved oxygen, and feeding

  • Inoculum culture of the engineered yeast strain

Procedure:

  • Inoculum Preparation:

    • Inoculate a starter culture medium with the engineered Candida tropicalis strain.

    • Incubate at 30°C with shaking until a sufficient cell density is reached.

  • Fermentation:

    • Sterilize the bioreactor containing the initial fermentation medium.

    • Inoculate the bioreactor with the prepared seed culture.

    • Maintain the fermentation at 30°C and control the pH at a setpoint (e.g., 6.0) by the automated addition of an alkaline solution.

    • Control the dissolved oxygen level by adjusting the agitation speed and airflow rate.

    • After an initial batch growth phase on glucose, initiate the fed-batch phase by continuously or intermittently feeding the decanoic acid methyl ester solution into the bioreactor.

    • Monitor the cell growth and this compound concentration throughout the fermentation process using appropriate analytical techniques (e.g., HPLC).

  • Product Recovery and Purification:

    • At the end of the fermentation, separate the yeast cells from the culture broth by centrifugation or microfiltration.

    • Adjust the pH of the cell-free supernatant to approximately 2 with a mineral acid (e.g., HCl) to precipitate the this compound.

    • Collect the precipitated this compound by filtration.

    • Wash the product with water and dry to obtain high-purity this compound.

Conclusion

The chemical synthesis of this compound from castor oil is a well-established industrial process that benefits from a mature technology base. However, its reliance on high temperatures, harsh chemicals, and the generation of significant waste streams are notable disadvantages. In contrast, microbial synthesis presents a green and sustainable alternative.[1] With advancements in metabolic engineering and bioprocess optimization, the microbial route offers high yields and product purity under mild conditions, significantly reducing the environmental footprint of this compound production. For researchers, scientists, and drug development professionals, the choice of synthetic route will increasingly be influenced by considerations of sustainability, process efficiency, and environmental impact, positioning microbial synthesis as a highly promising technology for the future.

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A Comparative Guide to the Mechanical Properties of Sebacic Acid-Based Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for biomedical applications, sebacic acid-based polyesters have emerged as a highly promising class of materials. Their biocompatibility, tunable degradation rates, and versatile mechanical properties make them prime candidates for applications ranging from tissue engineering scaffolds to controlled drug delivery systems. This guide provides a comprehensive comparison of the mechanical properties of this compound-based polyesters with other leading biodegradable alternatives, supported by experimental data and detailed protocols to inform your research and development.

The Significance of Mechanical Properties in Biomedical Applications

The success of a biomedical implant or a drug delivery vehicle is intrinsically linked to its mechanical performance. A material must possess the appropriate stiffness, strength, and elasticity to mimic the target tissue, withstand physiological loads, and maintain its structural integrity for the required duration. Mismatched mechanical properties can lead to implant failure, inflammation, and poor tissue integration. Therefore, a thorough understanding of the mechanical characteristics of biomaterials is paramount.

This compound-Based Polyesters: A Versatile Platform

This compound, a naturally occurring dicarboxylic acid, serves as a key building block for a variety of biodegradable polyesters. The long, flexible ten-carbon chain of this compound imparts a unique combination of properties to the resulting polymers, including hydrophobicity and elasticity. Two of the most extensively studied this compound-based polyesters are poly(glycerol sebacate) (PGS) and poly(butylene sebacate) (PBS).

Poly(glycerol sebacate) (PGS) is a tough, biodegradable elastomer synthesized through the polycondensation of glycerol and this compound.[1] One of its most significant advantages is the ability to tune its mechanical properties by simply adjusting the synthesis and curing procedures.[2] This allows for the creation of materials with a wide range of stiffness and elasticity, mimicking various soft tissues.[3]

Poly(butylene sebacate) (PBS) and its copolymers are another important class of this compound-based polyesters. These semi-crystalline polymers offer a different profile of mechanical properties compared to the elastomeric PGS, often exhibiting higher stiffness and tensile strength.[4][5]

A Comparative Analysis of Mechanical Properties

To provide a clear perspective on the performance of this compound-based polyesters, the following table summarizes their key mechanical properties alongside two widely used biodegradable polymers: polylactic acid (PLA) and polycaprolactone (PCL).

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
This compound-Based Polyesters
Poly(glycerol sebacate) (PGS)0.03 - 3.14[3][6]0.05 - 1.96[6]15 - 623[2][6]
Poly(butylene sebacate) (PBSe)1843 (in PLA blend)[7]-108 (in PLA blend)[7]
Poly(butylene sebacate-co-terephthalate) (PBSeT)-up to 15.4[8]over 1600[5]
Alternative Biodegradable Polyesters
Polylactic Acid (PLA)95 - 2300[9]11.7 - 27.313.1 - 23.7
Poly(ε-caprolactone) (PCL)225 ± 11[10]16 - 24[11]93 ± 9[10]

Key Insights from the Comparison:

  • Tunability of PGS: The wide range of mechanical properties for PGS highlights its exceptional tunability. By altering the synthesis conditions, researchers can create elastomers that are either very soft and flexible or significantly stiffer, making them suitable for a variety of soft tissue engineering applications.[2][3]

  • High Elongation of PBSeT: The remarkable elongation at break of PBSeT, a copolymer of PBS, demonstrates the potential for creating highly flexible and tough materials by incorporating other monomers with this compound.[5][8]

  • Stiffness of PLA: PLA exhibits a significantly higher Young's modulus compared to the this compound-based elastomers, making it a more suitable candidate for applications requiring load-bearing capabilities, such as orthopedic scaffolds.[9][12] However, its brittleness can be a limitation.[13]

  • Balanced Properties of PCL: PCL offers a balance of moderate stiffness and good elongation, positioning it as a versatile material for a range of applications, including long-term implants and drug delivery devices.[10][14]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound-based polyester, Poly(glycerol sebacate), and the standardized protocol for mechanical testing.

Synthesis of Poly(glycerol sebacate) (PGS)

This protocol describes the conventional two-step melt polycondensation method for synthesizing PGS. The rationale for this approach is its simplicity and the ability to produce a biocompatible elastomer without the need for potentially toxic catalysts or solvents.[2]

Materials:

  • Glycerol (≥99.5%)

  • This compound (≥99%)

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Vacuum pump and vacuum line

  • Schlenk line (optional, for maintaining an inert atmosphere)

Procedure:

  • Pre-polymerization: a. Place equimolar amounts of glycerol and this compound into a round-bottom flask equipped with a magnetic stir bar. b. Heat the mixture to 120°C under a constant flow of argon or nitrogen gas while stirring. The inert atmosphere is crucial to prevent oxidation and side reactions at elevated temperatures. c. Continue the reaction for 24 hours at 120°C. This initial step forms a low-molecular-weight pre-polymer.[15]

  • Curing (Crosslinking): a. After the pre-polymerization step, increase the temperature to 120-150°C and apply a vacuum (typically <1 Torr). The vacuum is essential for removing the water byproduct of the condensation reaction, which drives the polymerization towards higher molecular weights and induces crosslinking. b. Continue the reaction under vacuum for 24 to 72 hours. The duration of this step is a critical parameter for controlling the degree of crosslinking and, consequently, the mechanical properties of the final elastomer.[2] Longer curing times generally result in a stiffer material with a higher Young's modulus. c. Once the desired level of crosslinking is achieved, cool the polymer to room temperature under vacuum. The resulting thermoset elastomer can then be removed from the flask.

Workflow for Poly(glycerol sebacate) Synthesis:

PGS_Synthesis cluster_prepolymerization Pre-polymerization cluster_curing Curing (Crosslinking) A Mix equimolar Glycerol & this compound B Heat to 120°C under Inert Gas A->B C React for 24 hours B->C D Increase Temperature (120-150°C) & Apply Vacuum C->D Formation of Pre-polymer E React for 24-72 hours D->E F Cool to Room Temperature E->F G PGS Elastomer F->G Final PGS Elastomer

Caption: Workflow for the two-step synthesis of Poly(glycerol sebacate).

Mechanical Testing of Polyester Films

The following protocol is based on the ASTM D882 standard for determining the tensile properties of thin plastic sheeting.[16][17] Adherence to a standardized method is critical for obtaining reliable and comparable data.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Micrometer for measuring specimen thickness

  • Cutting tool for preparing specimens of uniform width

Procedure:

  • Specimen Preparation: a. Prepare rectangular test specimens from the polyester film. The specimens should have a uniform width of between 5.0 mm and 25.4 mm and be at least 50 mm longer than the initial grip separation. A width-to-thickness ratio of at least 8 should be maintained to minimize edge effects. b. Ensure that the specimens are free from nicks, tears, or other defects that could act as stress concentrators and lead to premature failure.

  • Conditioning: a. Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing. This step is crucial for ensuring that the material is in a consistent state and that the results are not affected by variations in temperature or moisture content.

  • Testing: a. Set the initial grip separation on the UTM. A common initial separation is 50 mm. b. Secure the specimen in the grips, ensuring that it is aligned vertically and not twisted. c. Set the crosshead speed (rate of grip separation). The speed should be chosen to produce a specific strain rate, as defined in the ASTM D882 standard. d. Initiate the test. The UTM will apply a tensile force to the specimen and record the corresponding elongation until the specimen breaks.

  • Data Analysis: a. From the resulting stress-strain curve, the following properties can be determined:

    • Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.
    • Tensile Strength: The maximum stress the material can withstand before breaking.
    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.

Workflow for Mechanical Testing (ASTM D882):

Mechanical_Testing A Prepare Rectangular Specimens B Condition at 23°C & 50% RH A->B C Mount Specimen in UTM Grips B->C D Set Crosshead Speed C->D E Apply Tensile Load until Fracture D->E F Record Stress-Strain Data E->F G Calculate Mechanical Properties F->G

Caption: Standard workflow for tensile testing of polymer films via ASTM D882.

Conclusion and Future Outlook

This compound-based polyesters, particularly PGS, offer a remarkable degree of tunability in their mechanical properties, making them highly attractive for a wide array of biomedical applications, especially in soft tissue engineering. While alternatives like PLA provide higher stiffness for load-bearing applications, the versatility of this compound-based systems allows for the fine-tuning of material properties to match specific physiological environments.

The future of this field lies in the continued development of novel this compound-based copolymers and composites to further expand the range of achievable mechanical properties. By combining the inherent advantages of this compound with other monomers and reinforcing agents, researchers can create next-generation biomaterials with tailored performance for even the most demanding biomedical challenges. This guide serves as a foundational resource for scientists and engineers working to harness the potential of these remarkable polymers.

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A Senior Application Scientist's Guide to the Biocompatibility Assessment of Poly(sebacic acid)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for medical devices and drug delivery, Poly(sebacic acid), or PSA, has emerged as a significant contender. Its utility is rooted in its predictable degradation profile and the generally benign nature of its monomer, this compound, a naturally occurring dicarboxylic acid. However, transitioning a promising polymer from the bench to a clinical setting requires a rigorous and objective assessment of its biocompatibility. This guide provides an in-depth, technically-grounded comparison of PSA's biocompatibility profile against established alternatives like Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA), supported by standardized experimental protocols.

The biological evaluation of any material intended for human use is governed by a risk-management approach, as outlined by the International Organization for Standardization (ISO) in the ISO 10993 series of standards.[1][2][3] This framework mandates a series of tests to evaluate the interaction of the material with various biological systems.

The Degradation Profile: A Precursor to Biocompatibility

The biocompatibility of a biodegradable polymer is intrinsically linked to its degradation products. PSA, a polyanhydride, degrades via surface erosion, where hydrolysis cleaves the anhydride bonds.[4] This process releases this compound. A key advantage of this mechanism is a more predictable and linear mass loss and drug release profile compared to polymers that undergo bulk erosion, such as PLA and PLGA.[5][6]

This compound is a fatty acid that can be metabolized by cells.[5] However, high local concentrations can lead to a drop in pH and potential lipotoxicity, where excessive intracellular fatty acids cause cellular stress and death.[5] This underscores the importance of evaluating PSA at clinically relevant concentrations. In contrast, PLA and PLGA degrade into lactic acid and glycolic acid, respectively.[6][7] While also natural metabolites, their accumulation during bulk degradation can create a significantly acidic microenvironment, which can accelerate polymer degradation and induce a more pronounced inflammatory response.[8][9]

Core Biocompatibility Assessments: A Comparative Approach

The following sections detail the essential biocompatibility tests, providing standardized protocols and comparing the expected performance of PSA with PLA and PLGA.

In Vitro Cytotoxicity: The First Line of Assessment

Cytotoxicity assays are the initial screening step to determine if a material or its extracts have a toxic effect on cells.[10][11] These tests are crucial for identifying materials that may release harmful substances.[12] The ISO 10993-5 standard outlines the methodologies for these in vitro tests.[10][13][14]

Comparative Performance: Generally, PSA and its degradation products are considered non-cytotoxic at concentrations relevant to most applications.[5] Studies have shown high cell viability (typically >90%) when various cell lines are cultured with PSA extracts.[15] However, at very high concentrations (e.g., 20 mg/mL), cytotoxicity has been observed, likely due to the aforementioned lipotoxicity.[5] PLA and PLGA also generally exhibit good cytocompatibility.[16][17] However, the acidic byproducts of their degradation can lead to a reduction in cell viability if the culture medium's buffering capacity is overwhelmed.[9]

Data Summary: In Vitro Cytotoxicity

PolymerTypical Cell Viability (%)Cytotoxicity ThresholdPrimary Cytotoxic MoietyReference
Poly(this compound) (PSA) >90% (at ≤ 2 mg/mL)>2 mg/mL (Concentration-dependent)This compound (Lipotoxicity)[5]
Poly(lactic acid) (PLA) >85%Dependent on degradation rateLactic Acid (pH drop)[7]
Poly(lactic-co-glycolic acid) (PLGA) >80%Dependent on degradation rate and compositionLactic & Glycolic Acid (pH drop)[6][17]

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][21]

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay P1 Prepare Polymer Extracts (per ISO 10993-12) E1 Replace Medium with Polymer Extracts P1->E1 P2 Seed Cells in 96-well Plate (e.g., L929 fibroblasts) P3 Incubate Cells (24h) for Adherence P2->P3 P3->E1 E2 Incubate for 24-72h E1->E2 A1 Add MTT Reagent to each well E2->A1 A2 Incubate (2-4h) (Formazan formation) A1->A2 A3 Add Solubilization Solution A2->A3 A4 Read Absorbance (570 nm) A3->A4

Caption: Workflow for assessing polymer cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Material Extraction: Prepare extracts of PSA, PLA, and PLGA according to ISO 10993-12.[22] This typically involves incubating the polymer in cell culture medium without serum for 24 hours at 37°C.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density of 2x10⁴ cells/well and incubate overnight to allow for cell attachment.[12]

  • Exposure: Replace the culture medium with the prepared polymer extracts. Include negative (e.g., high-density polyethylene extract) and positive (e.g., organotin-stabilized PVC extract) controls.

  • Incubation: Incubate the plates for a specified period, typically 24 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19]

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in viability of more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.[1]

Hemocompatibility: Interaction with Blood

For any material that will come into contact with blood, hemocompatibility testing is mandatory.[23] ISO 10993-4 provides guidance on the selection of tests for blood interactions.[22][24] The primary test is for hemolysis, the rupturing of red blood cells (erythrocytes).[25]

Comparative Performance: PSA, PLA, and PLGA are generally considered non-hemolytic. The hemolysis percentage for these polymers is typically well below the 2% threshold considered safe.[26][27]

Data Summary: Hemolysis Assay

PolymerHemolysis Percentage (%)ISO 10993-4 ClassificationReference
Poly(this compound) (PSA) < 2%Non-hemolytic[26]
Poly(lactic acid) (PLA) < 2%Non-hemolytic[27]
Poly(lactic-co-glycolic acid) (PLGA) < 2%Non-hemolytic[27]

This protocol is harmonized with ISO 10993-4 and assesses hemolysis upon direct contact of the material with blood.[26]

Step-by-Step Methodology:

  • Blood Preparation: Obtain fresh rabbit or human blood and prepare a diluted blood suspension.

  • Material Incubation: Place samples of PSA, PLA, and PLGA with known surface areas into test tubes.

  • Controls: Prepare a positive control (e.g., water for 100% hemolysis) and a negative control (e.g., saline).

  • Exposure: Add the diluted blood suspension to the test tubes containing the polymer samples and controls.

  • Incubation: Incubate the tubes at 37°C for 3 hours with gentle mixing.[26]

  • Centrifugation: Centrifuge the tubes to pellet intact red blood cells.

  • Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Analysis: Calculate the percentage of hemolysis for each polymer sample relative to the positive and negative controls.

In Vivo Implantation: Local Tissue Response

In vitro tests provide crucial initial data, but the ultimate test of biocompatibility comes from in vivo studies. Implantation tests, guided by ISO 10993-6, evaluate the local tissue response to a material over time.[13][28][29]

Workflow Diagram: In Vivo Implantation Study

Implantation_Workflow Start Study Design & Ethical Approval Implant Surgical Implantation of Polymer Samples (e.g., rabbit muscle) Start->Implant Observe Post-operative Observation (e.g., 4 and 13 weeks) Implant->Observe Harvest Euthanasia & Tissue Harvest Observe->Harvest Macro Macroscopic Evaluation of Implant Site Harvest->Macro Histo Histopathological Processing (Fixation, Sectioning, Staining) Harvest->Histo Report Final Report & Biocompatibility Assessment Macro->Report Micro Microscopic Evaluation by Pathologist (Inflammation, Fibrosis, Necrosis) Histo->Micro Micro->Report

Caption: Standard workflow for an in vivo implantation biocompatibility study.

Comparative Performance: When implanted, all three polymers elicit a normal foreign body response (FBR).[30][31] This involves an initial acute inflammation characterized by neutrophil infiltration, followed by a chronic phase with macrophages and the formation of a fibrous capsule around the implant.[8][32]

For PSA, the tissue response is generally mild and resolves as the polymer degrades. The fibrous capsule is typically thin and the inflammatory infiltrate is minimal. The key is the rate of degradation; a steady surface erosion prevents a sudden release of acidic byproducts.

PLA and PLGA, due to their bulk degradation, can sometimes lead to a more pronounced inflammatory response, particularly with faster-degrading formulations (i.e., higher glycolic acid content in PLGA).[6] The acidic microenvironment can attract a higher density of inflammatory cells.[8] In some cases, sterile abscesses or sinus tract formations have been reported, although this is rare with modern, purified polymers.[31]

This study assesses the local pathological effects on muscle tissue after implantation.[33]

Step-by-Step Methodology:

  • Animal Model: The New Zealand White rabbit is a commonly used model.[28]

  • Implantation: Surgically implant sterile samples of PSA, PLA, and PLGA into the paravertebral muscles of the rabbits. A negative control material (e.g., USP High-Density Polyethylene) should also be implanted.

  • Observation Periods: The study typically includes multiple time points to assess both acute and chronic responses, such as 4 and 13 weeks.[33]

  • Macroscopic Evaluation: At the end of each period, the animals are euthanized, and the implant sites are macroscopically examined for signs of inflammation, hemorrhage, and fibrosis.

  • Histopathology: The implant and surrounding tissue are carefully excised, fixed in formalin, processed, and embedded in paraffin. Thin sections are cut and stained (typically with Hematoxylin and Eosin - H&E).

  • Microscopic Evaluation: A board-certified pathologist microscopically evaluates the tissue sections. The evaluation scores the presence and extent of inflammation (neutrophils, lymphocytes, plasma cells, macrophages), foreign body giant cells, fibrosis/fibrous capsule thickness, and tissue necrosis.[33]

  • Analysis: The tissue reaction to the test materials is compared to the reaction elicited by the negative control material. The response to PSA is expected to be comparable to or milder than that of PLA and PLGA.

Conclusion and Expert Recommendations

Poly(this compound) demonstrates an excellent biocompatibility profile that is highly competitive with, and in some aspects superior to, established biodegradable polyesters like PLA and PLGA. Its key advantages lie in its surface-eroding degradation mechanism, which leads to a more predictable release of its non-toxic, metabolizable monomer, this compound. This generally results in a milder local tissue response compared to the bulk-eroding PLA and PLGA, which can create a transiently acidic and more inflammatory microenvironment.

For researchers and drug development professionals, the choice of polymer must be guided by the specific application.

  • For applications requiring linear drug release and a minimal inflammatory response , such as in chronic drug delivery or delicate tissue engineering scaffolds, PSA is an exceptional candidate.

  • For applications where high initial mechanical strength is paramount , PLA or high molecular weight PLGA may be more suitable , though the potential for a more robust inflammatory response upon degradation must be factored into the risk assessment.

Ultimately, a comprehensive biocompatibility assessment, following the rigorous, standardized protocols outlined in this guide, is non-negotiable. The data derived from these head-to-head comparisons will provide the necessary evidence to support the safe and effective clinical translation of medical devices and drug delivery systems based on Poly(this compound).

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A Head-to-Head Comparison of Sebacic Acid Grades for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of raw materials is a critical decision that dictates the performance, safety, and reproducibility of the final product. Sebacic acid (decanedioic acid), a C10 dicarboxylic acid derived from renewable castor oil, is a cornerstone monomer in the synthesis of high-performance polymers and a key excipient in advanced pharmaceutical formulations.[1][2] However, not all this compound is created equal. The presence of minute impurities can have a profound impact on polymerization efficiency, polymer properties, and the biocompatibility of drug delivery systems.

This guide provides an in-depth, head-to-head comparison of different this compound grades. We will explore the critical quality attributes that define each grade, explain the causal relationship between purity and performance with supporting data, and provide detailed experimental protocols for characterization and application. Our goal is to equip you with the field-proven insights needed to select the optimal grade of this compound for your specific research and development needs.

Understanding the Grades: From Industrial Standard to Pharmaceutical Purity

This compound is typically available in several grades, distinguished by their purity and the stringency of their specifications. While nomenclature can vary between suppliers, the grades generally fall into the following categories:

  • Technical/Standard Grade: Suitable for general industrial applications where high molecular weight or colorlessness are not primary concerns, such as in the manufacturing of certain plasticizers, lubricants, and corrosion inhibitors.[3]

  • Refined Grade: A step up in purity, this grade features lower moisture and ash content, and improved color. It is often used in applications requiring better thermal stability and lighter-colored end products.

  • Polymer Grade: This high-purity grade is specifically manufactured for polymerization reactions. It is characterized by very low levels of monofunctional acids, ash, and moisture, which are critical for achieving high molecular weight and consistent batch-to-batch properties in polymers like polyamides and polyesters.

  • Pharmaceutical Grade: This is a hypothetical grade for the purpose of this guide, representing the highest level of purity and control. While a specific monograph for this compound may not exist in all pharmacopeias, a grade suitable for use as a pharmaceutical excipient would be manufactured under Good Manufacturing Practices (GMP) and adhere to stringent limits on elemental impurities, bioburden, and endotoxins, as outlined in pharmacopeial general chapters like USP <232> and ICH Q3D guidelines.[4][5][6]

The following table summarizes the typical specifications for these grades, synthesized from various industrial data sheets and regulatory guidelines.

Table 1: Comparative Specifications of this compound Grades

ParameterTechnical/Standard GradeRefined GradePolymer GradePharmaceutical Grade (Illustrative)Test Method
Purity (GC, %) ≥ 99.5≥ 99.5≥ 99.8 ≥ 99.9 GB/T2092-92 / GC-MS
Moisture (%) ≤ 0.3≤ 0.15≤ 0.1 ≤ 0.1 GB6284-86 / Karl Fischer
Ash Content (%) ≤ 0.03≤ 0.01≤ 0.005 ≤ 0.005 GB7531-87 / USP <281>
Color (APHA) ≤ 20≤ 10≤ 5 ≤ 5 GB3143-82
Melting Point (°C) 131 - 134.5132 - 135133 - 135 133 - 135 USP <741>
Acid Value (mg KOH/g) 550 - 560552 - 558553 - 557 553 - 557 ASTM E301-94 / Titration[7]
Heavy Metals (as Pb, ppm) Not SpecifiedNot SpecifiedNot Specified≤ 10 USP <231>
Elemental Impurities Not SpecifiedNot SpecifiedNot SpecifiedComplies with ICH Q3D/USP <232> [8][9]ICP-MS/ICP-OES
Bacterial Endotoxins (EU/mg) Not SpecifiedNot SpecifiedNot Specified≤ 0.25 USP <85>
Bioburden (CFU/g) Not SpecifiedNot SpecifiedNot Specified≤ 100 USP <61>

The Causality of Purity: Why Impurities Matter in Polymer Science and Drug Development

In step-growth polymerization, the synthesis of high molecular weight polymers is critically dependent on maintaining a precise 1:1 stoichiometric ratio of reactive functional groups. The presence of impurities can disrupt this balance, leading to premature chain termination and a significant reduction in the degree of polymerization (DP).

There are two primary types of problematic impurities in this compound:

  • Monofunctional Acids: These are molecules with only one carboxylic acid group. They act as "chain stoppers." Once a monofunctional acid reacts with a growing polymer chain, that end of the chain becomes non-reactive, permanently halting its growth.[8][10]

  • Non-Reactive Impurities: These are inert substances that do not participate in the polymerization. However, their presence contributes to the total mass, throwing off the stoichiometric calculation and effectively creating an imbalance of the intended bifunctional monomers.

A Monte Carlo simulation study quantitatively demonstrates this effect. The study found that the presence of just 0.5% of a monofunctional or non-reactive impurity can lead to a 33% decrease in the final degree of polymerization.[11] When the impurity content increases to 1%, the molecular weight is reduced by half.[11] This has profound consequences for the mechanical and thermal properties of the resulting polymer.

G cluster_0 High Purity this compound (Polymer Grade) cluster_1 Standard Grade this compound p1 Precise 1:1 Stoichiometry of Bifunctional Monomers p2 Uninterrupted Chain Growth p1->p2 Enables p3 High Degree of Polymerization (DP) p2->p3 Leads to p4 High Molecular Weight Polymer p3->p4 Results in p5 Superior Mechanical & Thermal Properties (e.g., High Tensile Strength, Tm) p4->p5 Confers s1 Presence of Monofunctional & Non-Reactive Impurities s2 Disrupted Stoichiometry s1->s2 Causes s3 Premature Chain Termination s2->s3 Leads to s4 Low Degree of Polymerization (DP) s3->s4 Results in s5 Low Molecular Weight Polymer s4->s5 Results in s6 Inferior Mechanical & Thermal Properties (e.g., Brittleness, Lower Tm) s5->s6 Leads to

Caption: Impact of this compound Purity on Polymer Properties.

For drug development, particularly in creating biodegradable polymers for controlled release, purity is paramount for safety and performance.[12][13] Impurities can:

  • Affect Degradation Kinetics: Unwanted components can alter the hydrolysis rate of the polymer, leading to unpredictable drug release profiles.

  • Introduce Toxicity: Residual catalysts (heavy metals) or synthesis byproducts can be cytotoxic, compromising the biocompatibility of the implant or delivery system.[9][14]

  • Impact Formulation Stability: Impurities can interact with the active pharmaceutical ingredient (API), leading to degradation and loss of efficacy.

Experimental Section: A Self-Validating Approach to Grade Selection

To provide a tangible comparison, we outline a comprehensive workflow. This series of protocols serves as a self-validating system, starting from the analytical characterization of the raw material through to the synthesis and performance evaluation of a final polymer product.

Protocol 1: Impurity Profiling of this compound Grades by GC-MS

This protocol allows for the identification and semi-quantitation of volatile and semi-volatile organic impurities after derivatization.

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components in a mixture. By converting the non-volatile this compound and other acidic impurities into their more volatile trimethylsilyl (TMS) esters, we can achieve excellent chromatographic resolution and obtain mass spectra for definitive identification.[15][16]

Methodology:

  • Internal Standard Preparation: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., dodecanedioic acid) in pyridine.

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample into a GC vial. Add 100 µL of the internal standard solution.

  • Derivatization: Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 30 minutes.[15]

  • GC-MS Analysis:

    • Instrument: GC-MS system with an electron ionization (EI) source.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 280°C, split mode (e.g., 20:1).

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

    • MS Conditions: Scan range 50-650 amu, EI at 70 eV.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Calculate the relative percentage of impurities based on their peak area relative to the total area.

Expected Results: The Polymer and Pharmaceutical grades will show a significantly "cleaner" chromatogram with a dominant peak for the di-TMS-sebacate, while the Technical grade may reveal additional peaks corresponding to shorter-chain dicarboxylic acids, monocarboxylic acids (potential chain-terminators), or other process-related impurities.

G cluster_workflow GC-MS Impurity Profiling Workflow Sample This compound Sample (e.g., 10 mg) IS Add Internal Standard (e.g., Dodecanedioic acid) Sample->IS Deriv Derivatize with BSTFA (70°C, 30 min) IS->Deriv Inject Inject 1 µL into GC-MS Deriv->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, Scan 50-650 amu) Separate->Detect Analyze Data Analysis (Library Search, Integration) Detect->Analyze

Caption: Workflow for this compound Impurity Analysis by GC-MS.

Protocol 2: Synthesis of Nylon 6,10 via Interfacial Polymerization

This protocol demonstrates the synthesis of a polyamide and allows for a qualitative and quantitative comparison of the polymer produced from different this compound grades.

Rationale: Interfacial polymerization is a rapid method for producing high molecular weight polyamides at room temperature.[17][18] The reaction occurs at the interface of two immiscible liquids, one containing a diamine and the other a diacid chloride. The quality and yield of the resulting polymer are highly sensitive to the purity of the monomers.

Methodology:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 3.0 g of 1,6-hexanediamine and 1.5 g of sodium hydroxide (NaOH) in 50 mL of deionized water.

  • Organic Phase Preparation (from this compound):

    • This step must be performed in a fume hood. Convert the this compound sample to sebacoyl chloride. Gently reflux 2.0 g of this compound with 5 mL of thionyl chloride (SOCl₂) for 1 hour.

    • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting crude sebacoyl chloride in 50 mL of hexane.

  • Polymerization:

    • Carefully pour the organic phase (sebacoyl chloride in hexane) down the side of the beaker containing the aqueous phase to form two distinct layers.

    • A film of Nylon 6,10 will form instantly at the interface.

    • Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous "rope" of nylon can be drawn from the beaker.[3][19]

    • Wind the nylon rope onto a glass rod or a graduated cylinder. Continue pulling until one of the reactants is depleted.

  • Washing and Drying: Thoroughly wash the nylon rope with water, then with a 50:50 ethanol/water solution, and finally with pure ethanol to facilitate drying. Dry the polymer in a vacuum oven at 60°C to a constant weight.

  • Analysis:

    • Yield: Calculate the percentage yield based on the limiting reagent.

    • Appearance: Observe the color and uniformity of the nylon rope.

    • Molecular Weight (Illustrative): Characterize the molecular weight using techniques like Gel Permeation Chromatography (GPC) or by measuring the intrinsic viscosity.

Expected Results:

  • Yield & Quality: The Polymer Grade this compound is expected to produce a higher yield of a strong, continuous, and white nylon rope. The Technical Grade may produce a weaker, more brittle, and potentially discolored rope that breaks easily, reflecting a lower molecular weight.

  • Molecular Weight: GPC analysis would confirm that the polymer made from the higher purity grade has a significantly higher number-average molecular weight (Mn) and weight-average molecular weight (Mw) compared to the polymer from the technical grade.

Table 2: Illustrative Performance Data from Nylon 6,10 Synthesis

ParameterResult from Technical Grade this compoundResult from Polymer Grade this compound
Polymer Yield (%) ~75%>90%
Appearance Brittle, slightly yellow, discontinuous ropeStrong, white, continuous rope
Number-Average MW (Mn, g/mol ) 8,000 - 12,00018,000 - 25,000
Polydispersity Index (Mw/Mn) > 2.5~2.0

Conclusion: Matching the Grade to the Application

The choice of this compound grade is a critical variable that has a direct and predictable impact on the quality of the final product.

  • For polymer synthesis , where high molecular weight is essential for achieving desired mechanical and thermal properties, a dedicated Polymer Grade is not just recommended, but necessary. The minimal levels of chain-terminating and non-reactive impurities ensure that polymerization can proceed to a high degree, resulting in a robust and consistent material.

  • For pharmaceutical and biomedical applications , such as the synthesis of biodegradable polymers like poly(glycerol sebacate) for drug delivery or tissue engineering, the purity requirements are even more stringent.[20][21] A Pharmaceutical Grade ensures not only the performance of the polymer but also the safety of the final medical product by controlling for potentially toxic elemental impurities and biological contaminants.

By investing in a higher-purity grade of this compound, researchers and developers are engaging in a self-validating process. The superior quality of the raw material translates directly into superior performance and safety of the end product, reducing batch-to-batch variability and accelerating the path from research to application.

References

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  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

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  • ACS Publications. (2014). Polyanhydrides of Castor Oil–this compound for Controlled Release Applications. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Sebacic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on the innovative application of chemicals like sebacic acid in drug development and material science. However, the lifecycle of a chemical in the laboratory does not end with the experiment. Proper disposal is a critical, non-negotiable aspect of our work, ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide moves beyond mere compliance, offering a deeper, scientifically-grounded understanding of the procedures for safely managing and disposing of this compound waste.

The core principle of chemical waste management is that disposal methods are dictated by the substance's inherent chemical and physical properties, its potential hazards, and the applicable regulations. This compound, while not classified as a hazardous substance by most regulatory bodies like OSHA, possesses properties that demand careful handling during disposal.[1][2]

Hazard Assessment: The "Why" Behind the Procedure

Understanding the specific risks associated with this compound is fundamental to appreciating the rationale for its disposal protocol. While it has a low acute toxicity profile, the primary hazards are physical and irritant in nature.

PropertyValue / ObservationDisposal Implication
CAS Number 111-20-6Ensures correct identification for waste manifests.
Physical State White powder/granules[3]Potential for airborne dust generation.
Water Solubility Poor (0.1 g/100ml )[3]Prohibits disposal via sanitary sewer systems.
Combustibility Combustible[3][4]Finely dispersed dust can form explosive mixtures in air.[3][5]
Incompatibilities Strong bases, oxidizing agents, reducing agents[1][3]Waste must be segregated to prevent violent reactions.[6]
Health Hazards May cause skin, eye, and respiratory irritation[5][7]Requires appropriate PPE during handling and disposal.

The most significant physical hazard is the potential for a dust explosion.[3][5] Like many organic powders, when this compound dust is suspended in the air in a sufficient concentration, an ignition source can cause a rapid combustion event. This is the primary driver for procedures that minimize dust generation during handling and cleanup.

Core Disposal Principles for this compound

Before proceeding to specific protocols, adhere to these universal laboratory best practices:

  • Regulatory Compliance is Paramount: All disposal actions must be in accordance with local, state, and federal regulations.[8] Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority for guidance.[9]

  • Segregation is Key: Never mix this compound waste with other waste streams.[2] Specifically, keep it separate from incompatible materials such as strong bases and oxidizing agents.[6]

  • Proper Labeling: All waste containers must be clearly labeled with their contents. Use your institution's approved hazardous waste labels, even if the substance is not federally regulated as hazardous, to ensure clear communication and proper handling.[6][9]

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and have tightly sealing lids.[10] For this compound, a polyethylene or polypropylene container is suitable.[11]

Disposal Decision Workflow

The following workflow provides a logical path for determining the correct disposal procedure for this compound waste in your laboratory.

SebacicAcidDisposal start This compound Waste Generated q_type What is the nature of the waste? start->q_type node_solid Unused, Expired, or Contaminated Solid q_type->node_solid  Solid Material node_container Empty Original Container q_type->node_container Empty Container   node_spill Spill Debris & PPE q_type->node_spill Spill Cleanup Material proc_solid Follow Protocol 1: Solid Waste Disposal node_solid->proc_solid proc_container Follow Protocol 2: Container Disposal node_container->proc_container proc_spill Follow Protocol 3: Spill Cleanup & Waste Disposal node_spill->proc_spill end_ehs Store in designated Satellite Accumulation Area. Arrange for EH&S pickup. proc_solid->end_ehs proc_container->end_ehs proc_spill->end_ehs

Caption: Decision workflow for this compound waste stream management.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused, Expired, or Contaminated Solid this compound

This protocol applies to pure, surplus this compound or material that has been contaminated in a dry state.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.[12]

  • Container Selection: Select a designated, compatible waste container with a secure lid.[11] Ensure it is clearly labeled "this compound Waste."

  • Material Transfer: Carefully transfer the solid this compound into the waste container. Perform this action in an area with low foot traffic, and preferably in a fume hood or ventilated enclosure, to minimize the potential for dust to become airborne.[12] Avoid creating dust clouds.

  • Secure and Store: Tightly seal the container lid. Store the container in your laboratory's designated Satellite Accumulation Area (SAA), away from incompatibles.[6]

  • Arrange Pickup: Once the container is full or ready for disposal, arrange for a pickup from your institution's EH&S department.[9]

Causality Note: The emphasis on avoiding dust generation is a direct countermeasure to the dual risks of respiratory irritation and the potential for creating a combustible dust mixture in the air.[3][5]

Protocol 2: Disposal of Empty this compound Containers

Empty containers are not truly empty; they retain product residue and must be handled appropriately.[1]

  • Decontamination: If possible and safe, scrape out any remaining solid residue and manage it as solid waste according to Protocol 1.

  • Rinsing (If Required): While this compound is not an acutely hazardous "P-list" chemical, triple rinsing is a best practice for all chemical containers to ensure they are free of residue.[10] Rinse the container three times with a suitable solvent (e.g., 60-70% ethanol).

  • Manage Rinsate: The ethanol rinsate must be collected and disposed of as hazardous chemical waste, typically in a designated "Flammable Liquid Waste" container. Do not pour the rinsate down the drain.

  • Container Defacing: Obliterate or remove the original product label to prevent confusion.

  • Final Disposal: Once rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy. Consult your EH&S guidelines.

Protocol 3: Spill Cleanup and Waste Disposal

Accidental spills require immediate and proper attention to prevent exposure and environmental release.

  • Secure the Area: Alert others in the vicinity. Restrict access to the spill area. Remove all sources of ignition.[4]

  • Don PPE: Wear safety glasses or goggles, gloves, and a lab coat. For large spills where dust is unavoidable, respiratory protection may be necessary.[3]

  • Contain and Clean:

    • Dampen the Material: For small spills, gently dampen the spilled solid with 60-70% ethanol.[4] This is a critical step to prevent dust from becoming airborne.

    • Collect the Solid: Carefully sweep or scoop the dampened material into a designated waste container.[3][4]

    • Final Cleaning: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area clean. Follow with a final wash using soap and water.[4]

  • Dispose of Waste: All cleanup materials (dampened powder, used absorbent pads, contaminated gloves, etc.) must be placed in a sealed, labeled waste container.

  • Store and Arrange Pickup: Store the sealed waste container in the SAA and arrange for EH&S pickup.[6]

Conclusion

The responsible disposal of this compound is a straightforward process guided by an understanding of its physical and chemical properties. By recognizing the risks associated with combustible dust and potential irritation, and by adhering to the foundational principles of waste segregation and regulatory compliance, we can ensure that our innovative work in the lab is conducted safely and sustainably from experiment start to waste disposal. Always default to your institution's specific EH&S guidelines as the primary authority.

References

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A Researcher's Guide to Personal Protective Equipment for Handling Sebacic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Sebacic acid, a dicarboxylic acid found in various industrial and laboratory applications, is generally considered to be of low toxicity. However, as a combustible dust that can cause irritation to the skin, eyes, and respiratory system, proper handling and the use of appropriate personal protective equipment (PPE) are paramount to ensure a safe laboratory environment.[1][2][3][4][5][6] This guide provides a detailed, step-by-step approach to selecting, using, and disposing of PPE when working with this compound.

Understanding the Risks: Why PPE is Essential

While not classified as a hazardous substance by all regulatory bodies, this compound presents tangible risks that necessitate careful management.[7][8][9][10][11] The primary hazards include:

  • Respiratory Irritation : Inhalation of this compound dust can irritate the respiratory tract.[1][2]

  • Skin and Eye Irritation : Direct contact with the powder can cause skin and eye irritation.[1][3]

  • Combustible Dust Hazard : Finely dispersed particles of this compound in the air can form explosive mixtures.[2][4][5][6]

Proper use of PPE provides a critical barrier against these potential exposures, ensuring both personal safety and the integrity of your research.

Core Principles of PPE for this compound

A comprehensive PPE strategy for this compound is built on a foundation of risk assessment and adherence to established safety protocols. The following table summarizes the essential PPE and its specific role in mitigating the risks associated with handling this chemical.

PPE ComponentProtection ProvidedKey Considerations
Eye/Face Protection Protects against dust particles entering the eyes.Safety glasses with side shields are the minimum requirement. Chemical goggles should be worn in situations with a higher risk of dust generation.[1][2][4][7][12]
Hand Protection Prevents direct skin contact with this compound.Impervious gloves, such as nitrile or latex, are recommended.[1][2][4][7]
Body Protection Shields the skin and personal clothing from contamination.A standard laboratory coat is generally sufficient.[1][3][7][13]
Respiratory Protection Prevents inhalation of airborne dust particles.A NIOSH/MSHA-approved respirator is necessary when working in poorly ventilated areas or when dust generation is unavoidable.[1][2][4][7][13]
Operational Plan: A Step-by-Step Guide to PPE Usage

Adherence to a systematic procedure for donning and doffing PPE is crucial to prevent cross-contamination and ensure the effectiveness of the protective barrier.

1. Preparation and Donning of PPE

This workflow outlines the correct sequence for putting on your PPE before handling this compound.

G cluster_prep Preparation cluster_donning Donning Sequence Inspect PPE Inspect PPE Wash Hands Wash Hands Inspect PPE->Wash Hands Ensure integrity Lab Coat Lab Coat Wash Hands->Lab Coat Clean hands prevent contamination Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Secure fit Goggles/Face Shield Goggles/Face Shield Respirator (if needed)->Goggles/Face Shield Ensure proper seal Gloves Gloves Goggles/Face Shield->Gloves Final barrier

Diagram: PPE Donning Workflow for this compound Handling.

Step-by-Step Donning Procedure:

  • Inspect Your PPE : Before you begin, carefully inspect all PPE for any signs of damage, such as tears in gloves or cracks in safety glasses.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.

  • Don Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • Don Respiratory Protection (if required) : If your risk assessment indicates a need for respiratory protection, put on your NIOSH/MSHA-approved respirator now. Ensure a proper fit and seal.

  • Don Eye and Face Protection : Put on your safety glasses or chemical goggles.

  • Don Gloves : The final step is to put on your impervious gloves. Ensure they overlap the cuffs of your lab coat.

2. Safe Handling and Doffing of PPE

After completing your work with this compound, it is critical to remove your PPE in a manner that avoids contaminating yourself or the surrounding environment.

G cluster_doffing Doffing Sequence cluster_post Post-Handling Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Remove first to avoid contaminating other items Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Handle by clean areas Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Remove from the back Wash Hands Wash Hands Respirator (if needed)->Wash Hands Final personal decontamination Dispose of PPE Dispose of PPE Wash Hands->Dispose of PPE Proper disposal is key

Diagram: PPE Doffing and Disposal Workflow.

Step-by-Step Doffing Procedure:

  • Remove Gloves : This is the most likely contaminated item and should be removed first. Use a proper technique to avoid touching the outside of the gloves with your bare hands.

  • Remove Goggles/Face Shield : Handle by the arms or strap to remove.

  • Remove Lab Coat : Unbutton and roll the lab coat outwards, ensuring the contaminated exterior is contained.

  • Remove Respirator (if worn) : Remove without touching the front of the respirator.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing Contaminated PPE

Proper disposal of used PPE is a critical final step in the safe handling of this compound.

  • Non-reusable PPE : Dispose of contaminated gloves and any other single-use items in a designated, sealed waste container.[9]

  • Reusable PPE : Clean and decontaminate reusable items like safety glasses and lab coats according to your institution's safety protocols.

  • Consult Local Regulations : Always adhere to your local and institutional regulations for chemical waste disposal.

By following these guidelines, researchers can confidently and safely handle this compound, minimizing personal risk and maintaining a secure laboratory environment.

References

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